molecular formula C11H11N3 B3022728 4-(4-Methylpyrimidin-2-yl)aniline CAS No. 474397-16-5

4-(4-Methylpyrimidin-2-yl)aniline

Cat. No.: B3022728
CAS No.: 474397-16-5
M. Wt: 185.22 g/mol
InChI Key: BTZGFOODEXURGK-UHFFFAOYSA-N
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Description

4-(4-Methylpyrimidin-2-yl)aniline is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Methylpyrimidin-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Methylpyrimidin-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylpyrimidin-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-8-6-7-13-11(14-8)9-2-4-10(12)5-3-9/h2-7H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZGFOODEXURGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20626786
Record name 4-(4-Methylpyrimidin-2-yl)aniline
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URL https://comptox.epa.gov/dashboard/DTXSID20626786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474397-16-5
Record name 4-(4-Methylpyrimidin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20626786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties and Synthetic Utility of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for 4-(4-Methylpyrimidin-2-yl)aniline, a critical biaryl building block in medicinal chemistry. It is structured to support researchers in the synthesis, characterization, and application of this scaffold, particularly in the development of tyrosine kinase inhibitors (TKIs).

Executive Summary & Pharmacophore Context

4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5) is a biaryl scaffold characterized by a direct carbon-carbon bond between an electron-rich aniline and an electron-deficient pyrimidine ring. Unlike the common anilinopyrimidine motif (linked by a nitrogen atom, seen in Pazopanib), this molecule represents a phenyl-pyrimidine biaryl system.

In drug discovery, this motif serves as a privileged structure for Type I and Type II kinase inhibitors. The aniline amine functions as a nucleophilic handle for extending the molecule into the solvent-exposed region of the ATP-binding pocket, while the pyrimidine ring often interacts with the "gatekeeper" residue or the hinge region via hydrogen bonding.

Key Technical Specifications
PropertyValueNote
CAS Number 474397-16-5Specific to the 4-methyl isomer
Molecular Formula

Molecular Weight 185.23 g/mol Fragment-like (Rule of 3 compliant)
SMILES Cc1ccnc(n1)c2ccc(N)cc2Biaryl connectivity (C2-C4')
Appearance Off-white to pale yellow solid
Predicted pKa ~4.5 (Aniline), ~2.5 (Pyrimidine)Aniline is the primary basic site
LogP (Predicted) 1.6 - 1.9Favorable lipophilicity for CNS penetration

Synthetic Pathways

For high-purity applications (drug substance intermediates), two primary routes are validated: Suzuki-Miyaura Cross-Coupling (convergent) and Benzamidine Cyclization (linear).

Route A: Suzuki-Miyaura Cross-Coupling (Convergent)

This route is preferred for medicinal chemistry discovery campaigns due to its modularity and tolerance of functional groups.

  • Reactants: 4-Aminophenylboronic acid pinacol ester + 2-Chloro-4-methylpyrimidine.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base/Solvent:

    
     / Dioxane:Water (4:1).
    
  • Mechanism: Oxidative addition of Pd into the C-Cl bond of the pyrimidine, followed by transmetallation with the aryl boronate and reductive elimination to form the biaryl C-C bond.

Route B: De Novo Cyclization (Linear / Industrial)

This route avoids expensive palladium catalysts and is scalable for kilogram-batch production.

  • Precursor: 4-Aminobenzamidine (often supplied as the hydrochloride salt).

  • Cyclization Agent: 4,4-Dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) or Acetylacetone.

  • Conditions: Reflux in Ethanol/Isopropanol with mild acid catalysis (HCl) or base (NaOEt), depending on the specific condensation partner.

  • Mechanism: Condensation of the amidine nitrogens with the 1,3-electrophile (ketone/aldehyde equivalent) to close the pyrimidine ring.

Visualization: Synthetic Workflow

The following diagram illustrates the decision logic and process flow for synthesizing this scaffold.

SynthesisWorkflow Start Target: 4-(4-Methylpyrimidin-2-yl)aniline RouteA Route A: Suzuki Coupling (Discovery Scale) Start->RouteA High Modularity RouteB Route B: Cyclization (Process Scale) Start->RouteB Low Cost ReactantsA 4-Aminophenylboronic acid + 2-Chloro-4-methylpyrimidine RouteA->ReactantsA ReactantsB 4-Aminobenzamidine + 4,4-Dimethoxy-2-butanone RouteB->ReactantsB ProcessA Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C ReactantsA->ProcessA ProcessB EtOH, Reflux Acid Catalysis ReactantsB->ProcessB Purification Purification: Silica Chromatography (EtOAc/Hex) or Recrystallization (EtOH) ProcessA->Purification ProcessB->Purification

Caption: Comparative workflow for the synthesis of the 4-(4-Methylpyrimidin-2-yl)aniline scaffold.

Chemical Reactivity & Derivatization

The utility of this molecule lies in its differential reactivity. The aniline nitrogen is a "soft" nucleophile, while the pyrimidine nitrogens are "hard" basic sites that can complicate reactions if not managed.

Amide & Urea Formation (Kinase Linker Synthesis)

The primary application is functionalizing the aniline amine to create the "tail" of a kinase inhibitor.

  • Reaction: Nucleophilic attack on Isocyanates (to form Ureas) or Acyl Chlorides (to form Amides).

  • Challenge: The pyrimidine ring withdraws electron density from the phenyl ring, slightly reducing the nucleophilicity of the aniline amine compared to unsubstituted aniline.

  • Protocol Optimization: Use a non-nucleophilic base (DIPEA or Pyridine) to scavenge acid. For urea formation, no base is usually required if reacting with an isocyanate in DCM or THF.

Pyrimidine Ring Protonation

The pyrimidine nitrogens have a pKa of ~2.5. In strongly acidic media (e.g., during deprotection steps of other functional groups), the pyrimidine will protonate, significantly altering solubility and polarity.

  • Impact: This property is utilized in purification. The molecule can be extracted into aqueous HCl, washed with organic solvent to remove non-basic impurities, and then precipitated by basification (pH > 9).

Metabolic Liability

The 4-methyl group on the pyrimidine is a potential site for metabolic oxidation (CYP450-mediated) to a hydroxymethyl or carboxylic acid.

  • Medicinal Chemistry Strategy: If metabolic stability is poor, this methyl group is often replaced with a trifluoromethyl (

    
    ) or cyclopropyl group in later optimization cycles.
    
Visualization: Reactivity Logic

Reactivity Core 4-(4-Methylpyrimidin-2-yl)aniline AnilineN Aniline -NH2 (Primary Nucleophile) Core->AnilineN PyrimN Pyrimidine N (Weak Base / Metal Ligand) Core->PyrimN Methyl Methyl Group (Metabolic Soft Spot) Core->Methyl Urea Reaction w/ Isocyanates (Forms Kinase Urea Linker) AnilineN->Urea Salt Salt Formation (HCl/Mesylate for Solubility) PyrimN->Salt Oxidation CYP450 Oxidation (-> CH2OH -> COOH) Methyl->Oxidation

Caption: Functional site analysis showing primary derivatization pathways (red) and metabolic liabilities (green).

Experimental Protocols

Protocol 1: Suzuki Coupling (Lab Scale)

Objective: Synthesis of 1.0 g of 4-(4-Methylpyrimidin-2-yl)aniline.

  • Charge: In a 50 mL round-bottom flask, combine:

    • 2-Chloro-4-methylpyrimidine (1.0 equiv).

    • 4-Aminophenylboronic acid pinacol ester (1.1 equiv).

    • 
       (3.0 equiv).
      
    • 
       (0.05 equiv).
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction: Heat to 90°C under

    
     atmosphere for 4-12 hours. Monitor by LCMS for disappearance of chloride.
    
  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes/EtOAc (gradient 0-50% EtOAc).

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show pyrimidine singlets/doublets and the characteristic AA'BB' system of the aniline.
Protocol 2: Analytical HPLC Method

For purity assessment during drug development:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

Safety & Handling

  • GHS Classification: Warning.[1][2]

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is susceptible to oxidation (browning) upon prolonged exposure to air and light.

  • Stability: Stable in solution for >24 hours, but avoid acidic solutions for prolonged periods if hydrolysis of the pyrimidine is a concern (though generally robust).

References

  • LGC Standards. (2024). Certificate of Analysis: 4-(4-Methylpyrimidin-2-yl)aniline (TRC-M329365).[3] Retrieved from

  • PubChem. (2024). Compound Summary: 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5).[3][4] National Library of Medicine. Retrieved from

  • Hoffman Fine Chemicals. (2024). Product Specification: 4-(4-Methylpyrimidin-2-yl)aniline.[3][4] Retrieved from

  • MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors.[5] Biomolecules, 15(8).[5] Retrieved from

Sources

Spectroscopic Profile and Characterization of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5), a critical intermediate in the synthesis of kinase inhibitors. The content is structured to serve as a definitive reference for analytical validation in drug development workflows.

Compound Overview & Significance

4-(4-Methylpyrimidin-2-yl)aniline is a bi-aryl building block featuring an electron-rich aniline moiety coupled to an electron-deficient pyrimidine ring. This "push-pull" electronic structure is pivotal in medicinal chemistry, particularly as a pharmacophore in Tyrosine Kinase Inhibitors (TKIs) where the pyrimidine nitrogen often serves as a key hydrogen bond acceptor in the ATP-binding pocket.

  • IUPAC Name: 4-(4-Methylpyrimidin-2-yl)aniline[1][2]

  • Alternative Names: 2-(4-Aminophenyl)-4-methylpyrimidine; 4-(4-Methyl-2-pyrimidinyl)benzenamine

  • CAS Number: 474397-16-5[1][3]

  • Molecular Formula: C₁₁H₁₁N₃

  • Molecular Weight: 185.23 g/mol [3]

Synthesis & Structural Context

To understand the impurity profile often seen in spectra, one must recognize the synthetic origin. The most robust route involves a Suzuki-Miyaura cross-coupling between 2-chloro-4-methylpyrimidine and 4-aminophenylboronic acid pinacol ester.

Synthetic Pathway Diagram

The following diagram illustrates the convergent synthesis and potential side-products that may appear as spectral impurities (e.g., protodeboronation byproducts).

SynthesisWorkflow cluster_legend Key Start1 2-Chloro-4-methylpyrimidine Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 90°C Start1->Catalyst Start2 4-Aminophenylboronic acid (pinacol ester) Start2->Catalyst Product 4-(4-Methylpyrimidin-2-yl)aniline (Target) Catalyst->Product Major Pathway Impurity Impurity: Aniline (Protodeboronation) Catalyst->Impurity Side Reaction Reagent Reagent Target Target

Caption: Figure 1. Suzuki-Miyaura coupling pathway for the synthesis of the target compound, highlighting the origin of common aniline impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of 4-(4-Methylpyrimidin-2-yl)aniline is distinct due to the strong deshielding effect of the pyrimidine ring on the ortho protons of the aniline ring.

1H NMR Data (400 MHz, DMSO-d₆)

The following assignments are based on the characteristic electronic environment of the 2-arylpyrimidine system.

PositionShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-6' 8.58Doublet (d)1H5.2Pyrimidine proton adjacent to N; most deshielded.
H-2, H-6 8.12Doublet (d)2H8.8Aniline protons ortho to the pyrimidine ring; deshielded by anisotropy.
H-5' 7.08Doublet (d)1H5.2Pyrimidine proton beta to N.
H-3, H-5 6.62Doublet (d)2H8.8Aniline protons ortho to the amino group; shielded by resonance.
NH₂ 5.60Broad Singlet2H-Exchangeable amine protons (shift varies with concentration/water).
CH₃ 2.46Singlet (s)3H-Methyl group on the pyrimidine ring.
13C NMR Data (100 MHz, DMSO-d₆)
  • Pyrimidine Carbons: ~163.5 (C-2'), 162.0 (C-4'), 157.5 (C-6'), 118.0 (C-5').

  • Aniline Carbons: ~151.5 (C-NH₂), 129.5 (C-2,6), 126.0 (C-ipso), 113.5 (C-3,5).

  • Methyl Carbon: ~24.0 (CH₃).

Structural Correlation Diagram (HMBC)

To confirm the regiochemistry (attachment at C2 vs C4), Heteronuclear Multiple Bond Correlation (HMBC) is essential.

HMBC_Correlations Me Methyl Protons (2.46 ppm) C4_pyr Pyr-C4 (Quaternary) Me->C4_pyr 2J C5_pyr Pyr-C5 Me->C5_pyr 3J H6_pyr Pyr-H6 (8.58 ppm) H6_pyr->C4_pyr 3J C2_pyr Pyr-C2 (Quaternary) H6_pyr->C2_pyr 3J H2_anl Aniline-H2/6 (8.12 ppm) H2_anl->C2_pyr 3J (Key Link)

Caption: Figure 2. Key HMBC correlations. The correlation from Aniline-H2/6 to Pyrimidine-C2 (Blue Arrow) definitively proves the C-C bond connection between the rings.

Mass Spectrometry (MS)

Mass spectrometry analysis is typically performed using Electrospray Ionization (ESI) in positive mode due to the basicity of the pyrimidine nitrogens.

  • Ionization Mode: ESI (+)

  • Molecular Ion: [M+H]⁺ = 186.23 m/z

  • Adducts: Common adducts include [M+Na]⁺ (208.2) and [M+CH₃CN+H]⁺ (227.3) if acetonitrile is used as the mobile phase.

Fragmentation Pathway

Under Collision-Induced Dissociation (CID), the molecule exhibits a characteristic fragmentation pattern useful for structural confirmation.

  • Parent Ion: 186.2 m/z

  • Loss of Methyl Radical: 171.2 m/z (Minor)

  • Ring Cleavage/HCN Loss: 159.2 m/z (Characteristic of pyrimidines)

  • Aniline Fragment: 92.0 m/z (C₆H₄NH₂⁺)

Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" identification method, particularly for solid-state quality control.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3420, 3330 N-H Stretch (Primary Amine)Distinct doublet indicates a free -NH₂ group (not acylated).
3050 C-H Stretch (Aromatic)Weak intensity, typical of heteroaromatics.
2925 C-H Stretch (Aliphatic)Associated with the methyl group.
1630 N-H Bend (Scissoring)Confirms primary amine.
1585 C=N StretchStrong band characteristic of the pyrimidine ring.
1515 C=C Stretch (Aromatic)"Breathing" mode of the phenyl ring.
830 C-H Out-of-Plane BendDiagnostic for 1,4-disubstituted benzene (para-substitution).

Experimental Protocols for Analysis

Protocol A: NMR Sample Preparation
  • Solvent: DMSO-d₆ is preferred over CDCl₃ due to the compound's polarity and potential for hydrogen bonding.

  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.

  • Note: If the NH₂ peak is broad or invisible, add 1 drop of D₂O to confirm via H/D exchange (peak disappearance).

Protocol B: HPLC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyrimidine).

References

  • LGC Standards. (2025). Certificate of Analysis: 4-(4-Methylpyrimidin-2-yl)aniline. Retrieved from

  • PubChem. (2025).[4][5] Compound Summary: 2-Amino-4-methylpyrimidine (Substructure Analysis). National Library of Medicine. Retrieved from

  • BenchChem. (2025).[6] Application Note: Synthesis of Kinase Inhibitor Intermediates. Retrieved from

  • Royal Society of Chemistry. (2015). Supporting Information: NMR Spectra of Pyrimidine Derivatives. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: 4-(Pyridin-2-ylmethyl)aniline (Structural Analog Comparison). Retrieved from

Sources

solubility of 4-(4-Methylpyrimidin-2-yl)aniline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(4-Methylpyrimidin-2-yl)aniline in Organic Solvents

Introduction

4-(4-Methylpyrimidin-2-yl)aniline, a heterocyclic aromatic amine, serves as a pivotal structural motif and key intermediate in medicinal chemistry. Its scaffold is found in a variety of pharmacologically active agents, particularly kinase inhibitors, making it a compound of significant interest for drug discovery and development professionals.[1][2] A thorough understanding of its solubility in organic solvents is a critical prerequisite for its effective utilization in synthesis, purification, crystallization, and formulation processes.[3]

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(4-Methylpyrimidin-2-yl)aniline. While extensive quantitative solubility data for this specific molecule is not widely published, this document leverages established principles of physical chemistry and data from analogous structures to offer a robust predictive analysis. Furthermore, it provides a detailed, field-proven experimental protocol for the quantitative determination of its solubility, empowering researchers to generate reliable data tailored to their specific applications.

Theoretical & Predictive Analysis of Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" provides a foundational qualitative prediction.[4]

Molecular Structure and Physicochemical Properties

The structure of 4-(4-Methylpyrimidin-2-yl)aniline combines features that suggest a nuanced solubility profile:

  • Aniline Moiety: The primary amine (-NH₂) group on the aniline ring is a potent hydrogen bond donor and a weaker acceptor. The aromatic ring itself is hydrophobic.

  • Pyrimidine Ring: The two nitrogen atoms within the pyrimidine ring are hydrogen bond acceptors.[5]

  • Methyl Group: The methyl substituent adds a small degree of lipophilicity.

These features dictate the compound's ability to interact with various solvents. We can infer key physicochemical properties that are instrumental in predicting solubility, as summarized in the table below.

PropertyValue / PredictionSource / Rationale
Molecular Formula C₁₁H₁₁N₃[6][7]
Molecular Weight 185.23 g/mol [7]
Hydrogen Bond Donors 1 (from the -NH₂ group)Inferred from structure; consistent with Lipinski's Rules.[8]
Hydrogen Bond Acceptors 3 (two pyrimidine nitrogens, one amine nitrogen)Inferred from structure; consistent with Lipinski's Rules.[8]
Predicted logP ~1.2 - 2.5Inferred from related structures like 4-(Pyrimidin-2-yl)aniline (logP ~1.2)[9] and considering the addition of a methyl group.
Qualitative Solubility Prediction

Based on the molecular structure and inferred properties, a qualitative prediction of solubility in common organic solvents can be made. The compound possesses both polar (amine, pyrimidine nitrogens) and non-polar (aromatic rings) characteristics, suggesting moderate to good solubility in a range of solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Interaction
Polar Protic Methanol, EthanolHigh The aniline N-H group can act as a hydrogen bond donor, while the pyrimidine and aniline nitrogens can act as hydrogen bond acceptors with the solvent's hydroxyl group.[4]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFHigh to Moderate Strong dipole-dipole interactions are expected. Solvents like DMSO and DMF are excellent hydrogen bond acceptors. The order of solubility for similar pyrimidine derivatives is often DMF > Methanol.[3][10]
Non-Polar Toluene, HexanesLow to Moderate Solubility will be driven by weaker van der Waals forces between the aromatic rings of the solute and solvent. The polar functional groups will limit solubility in highly non-polar solvents like hexanes.
Chlorinated Dichloromethane (DCM), ChloroformModerate These solvents can engage in dipole-dipole interactions and weak hydrogen bonding with the solute.

Experimental Determination of Solubility

Theoretical predictions provide a valuable starting point, but for process optimization and regulatory submission, empirical determination of solubility is essential. The equilibrium "shake-flask" method is the gold standard for measuring thermodynamic solubility.[11]

Detailed Experimental Protocol: Shake-Flask Method

This protocol outlines a robust procedure for quantifying the solubility of 4-(4-Methylpyrimidin-2-yl)aniline.

1. Materials and Equipment:

  • Analyte: 4-(4-Methylpyrimidin-2-yl)aniline, solid, of known purity.

  • Solvents: A range of high-purity (e.g., HPLC grade) organic solvents.

  • Equipment: Analytical balance, scintillation vials or glass test tubes with screw caps, constant temperature orbital shaker or rotator, centrifuge, volumetric flasks, pipettes, and a calibrated analytical instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer).

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 4-(4-Methylpyrimidin-2-yl)aniline to a series of vials. "Excess" means that undissolved solid should be clearly visible after equilibration.[4]

    • Accurately add a known volume (e.g., 2.0 mL) of a specific organic solvent to each vial.

    • Tightly seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., set to 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. Preliminary experiments can establish the minimum time required to reach a plateau in concentration.[3]

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant. To separate the solid from the saturated solution, either centrifuge the vial and sample from the top layer or use a syringe fitted with a solvent-compatible filter (e.g., PTFE).

    • Accurately dilute the saturated solution with a suitable solvent (often the same solvent or a mobile phase component for HPLC) to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis cluster_result 4. Result A Weigh excess solid 4-(4-Methylpyrimidin-2-yl)aniline B Add known volume of organic solvent to vial A->B Combine C Seal vial and place in constant temperature shaker B->C D Agitate for 24-72 hours to reach equilibrium C->D E Centrifuge or filter to separate solid D->E F Withdraw supernatant (saturated solution) E->F G Perform accurate dilution F->G H Analyze concentration (e.g., by HPLC-UV) G->H I Calculate solubility (mg/mL or mol/L) H->I G cluster_solute Solute cluster_protic Polar Protic Solvent cluster_aprotic Polar Aprotic Solvent cluster_nonpolar Non-Polar Solvent Solute 4-(4-Methylpyrimidin-2-yl)aniline N-H (Donor) N: (Acceptors) Protic Methanol (CH₃OH) O-H (Donor) O: (Acceptor) Solute:hbd->Protic:hba H-Bond Nonpolar Toluene (C₇H₈) Aromatic π-system Solute->Nonpolar van der Waals Protic:hbd->Solute:hba H-Bond Aprotic DMSO ((CH₃)₂SO) S=O: (Strong Acceptor) Aprotic:hba->Solute:hbd H-Bond

Caption: Solute-Solvent Interaction Types.

Effect of Temperature

For most solid organic compounds, the dissolution process is endothermic, meaning it consumes energy to overcome the crystal lattice forces. According to the van't Hoff equation, increasing the temperature will increase the solubility of such compounds. [3]Therefore, it is expected that the solubility of 4-(4-Methylpyrimidin-2-yl)aniline in most organic solvents will increase as the temperature rises.

Data Presentation

Experimental results should be recorded in a clear and organized manner. The following table serves as a template for presenting solubility data.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25[Experimental Value][Calculated Value]
Ethanol25[Experimental Value][Calculated Value]
Acetonitrile25[Experimental Value][Calculated Value]
Dimethyl Sulfoxide (DMSO)25[Experimental Value][Calculated Value]
Dichloromethane25[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]

Conclusion

4-(4-Methylpyrimidin-2-yl)aniline is a molecule with a hybrid polarity, featuring both hydrogen-bonding capabilities and significant aromatic character. This structure suggests it will be most soluble in polar solvents, particularly those that are protic (e.g., methanol) or strong aprotic hydrogen bond acceptors (e.g., DMSO, DMF), with moderate solubility in chlorinated solvents and lower solubility in non-polar hydrocarbons. Temperature is also expected to be a key factor, with solubility generally increasing at higher temperatures.

While these predictions offer a strong directional guide, the provided experimental protocol for the shake-flask method is essential for obtaining the precise, quantitative data required for robust process development, chemical synthesis, and formulation in drug discovery.

References

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). MDPI. Available at: [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC. Available at: [Link]

  • Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). PMC. Available at: [Link]

  • (PDF) Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. (2024). ResearchGate. Available at: [Link]

  • Chemical Inhibitors of Protein Kinases. (2001). Audrey Yun Li. Available at: [Link]

  • 4-(Pyrimidin-2-yl)aniline. (n.d.). PubChem. Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). ResearchGate. Available at: [Link]

  • Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds. (2025). ACS Publications. Available at: [Link]

  • NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. (n.d.). NIH. Available at: [Link]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). Edinburgh Research Explorer. Available at: [Link]

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online. Available at: [Link]

  • Predicted lipophilicity (log P values) of compounds obtained from different calculation models. (n.d.). ResearchGate. Available at: [Link]

  • Hydrogen Bond Donor-Acceptor rules. (2008). ChemAxon Forum Archive. Available at: [Link]

  • CAS RN 474397-16-5 | 4-(4-Methylpyrimidin-2-yl)aniline. (n.d.). Hoffman Fine Chemicals. Available at: [Link]

  • Hydrogen bond donors in drug design. (n.d.). ChemRxiv. Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. Available at: [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Available at: [Link]

  • A set of 4‐(4‐methylpiperazin‐1‐yl)aniline derivatives containing... (n.d.). ResearchGate. Available at: [Link]

  • Hydrogen bonding. Part 9. Solute proton donor and proton acceptor scales for use in drug design. (n.d.). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024). MDPI. Available at: [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (n.d.). PMC. Available at: [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. (n.d.). Google Patents.

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discovery and history of pyrimidine-aniline compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Pyrimidine-Aniline Axis: From ATP Mimicry to Covalent Precision Subtitle: A Technical Deep Dive into the Structural Evolution, Synthesis, and Mechanism of Kinase Inhibitors

Executive Summary

The fusion of a pyrimidine ring with an aniline moiety represents one of the most successful pharmacophores in modern medicinal chemistry. This scaffold, particularly the 4-anilinoquinazoline and 2-anilinopyrimidine derivatives, forms the backbone of over 30 FDA-approved kinase inhibitors. This guide dissects the technical history of these compounds, moving beyond a simple timeline to explore the chemical causality that drove their evolution—from the early reversible ATP mimics (Gefitinib) to the third-generation covalent binders (Osimertinib).

The Pharmacophore Genesis: Mimicking the Adenine Core

The discovery of pyrimidine-aniline compounds was not serendipitous; it was a rational design effort to mimic Adenosine Triphosphate (ATP).

  • The Structural Logic: The pyrimidine ring (specifically nitrogen atoms N1 and N3) mimics the adenine ring of ATP.

  • The Aniline "Wing": Unlike ATP, which has a ribose-phosphate tail, synthetic inhibitors require a hydrophobic group to occupy the specificity pocket adjacent to the ATP binding site. The aniline ring provided this perfect hydrophobic bulk.

Technical Insight: The Quinazoline Connection

While the prompt highlights "pyrimidine-anilines," the most clinically significant application is the 4-anilinoquinazoline . A quinazoline is essentially a pyrimidine ring fused to a benzene ring. This fusion locks the conformation, increasing affinity for the kinase hinge region compared to a flexible single-ring pyrimidine.

Key Historical Milestone: In the mid-1990s, researchers at Zeneca (now AstraZeneca) and Ciba-Geigy (now Novartis) identified that 4-anilinoquinazolines were potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Synthetic Methodologies: The Workhorse

The ubiquity of this scaffold is partly due to the robustness of its synthesis. The core reaction is a Nucleophilic Aromatic Substitution (


).
The Standard Protocol

The reaction between a 4-chloroquinazoline (or chloropyrimidine) and a substituted aniline is the industry standard.

Reagents:

  • Electrophile: 4-Chloro-6,7-dialkoxyquinazoline.

  • Nucleophile: 3-chloro-4-fluoroaniline (for Gefitinib) or 3-ethynylaniline (for Erlotinib).

  • Solvent: Isopropanol (IPA) or Ethanol.

Mechanism & Causality:

  • Why IPA? The starting materials are soluble in hot IPA, but the product (the hydrochloride salt of the anilinoquinazoline) is insoluble. This drives the equilibrium forward and allows for purification by simple filtration—a "self-validating" step.

  • Acid Catalysis: The reaction is autocatalytic. The displaced chloride ion forms HCl, which protonates the quinazoline nitrogen, making the C4 position more electrophilic for further attack by the aniline.

Visualizing the Synthesis Workflow

SynthesisWorkflow Start Quinazolin-4-one (Precursor) Chlorination Chlorination (SOCl2 / POCl3) Start->Chlorination Activation Intermediate 4-Chloroquinazoline (Electrophile) Chlorination->Intermediate Isolation Reaction SnAr Coupling (Aniline + IPA, Reflux) Intermediate->Reaction + Aniline Product 4-Anilinoquinazoline (HCl Salt Precipitate) Reaction->Product Filtration

Caption: The standard synthetic route for 4-anilinoquinazolines. The precipitation in IPA acts as a purification filter.

Structural Evolution & SAR: The Hinge and the Warhead

The evolution of this class is a masterclass in Structure-Activity Relationship (SAR) optimization.

Generation 1: Reversible Binding (Gefitinib/Erlotinib)
  • Binding Mode: Competitive inhibition.[1]

  • Key Interaction: The N1 of the quinazoline accepts a hydrogen bond from Met793 (in EGFR) backbone NH. The N3 acts as a weak acceptor or stabilizes the water network.

  • The Aniline Role: It fits into the hydrophobic pocket behind the gatekeeper residue (Thr790).

Generation 3: The Covalent Shift (Osimertinib)

Resistance emerged via the T790M mutation.[2][3][4][5] The bulky Methionine (M) replaced Threonine (T), sterically hindering the 1st-gen inhibitors.

  • The Solution: Targeting Cys797 .[2][5]

  • Structural Change: The aniline position was modified, and an acrylamide warhead (Michael acceptor) was added to the pyrimidine C4 position (or indirectly attached).

  • Mechanism: The drug binds reversibly first, positioning the acrylamide near Cys797. A rapid Michael addition follows, forming a permanent covalent bond.

Comparative Data: 1st vs. 3rd Generation
FeatureGefitinib (1st Gen)Osimertinib (3rd Gen)
Core Scaffold 4-Anilinoquinazoline2,4-Dianilinopyrimidine
Binding Type Reversible (Hydrogen Bonds)Irreversible (Covalent)
Key Target Residue Met793 (Hinge)Cys797 (Covalent anchor)
T790M Activity Inactive (>3 µM)Potent (<15 nM)
Selectivity Poor (Hits WT EGFR)High (Spares WT EGFR)
Visualizing the Binding Mode

BindingMode Met793 Met793 (Hinge Region) N1 Pyrimidine N1 Met793->N1 H-Bond Thr790 Thr790 (Gatekeeper) Cys797 Cys797 (Covalent Target) Aniline Aniline Moiety N1->Aniline Warhead Acrylamide (Michael Acceptor) N1->Warhead Aniline->Thr790 Hydrophobic Clash (if T790M) Warhead->Cys797 Covalent Bond (3rd Gen Only)

Caption: Interaction map showing the critical shift from simple H-bonding (Met793) to covalent anchoring (Cys797).

Clinical Translation and Resistance Pathways

The clinical history of these compounds maps directly to their chemical properties.

  • The "Lazarus Effect" (2003): Patients with specific EGFR mutations (Exon 19 del, L858R) showed dramatic responses to Gefitinib. This validated the "oncogene addiction" hypothesis.

  • The Resistance Crisis (2005-2010): Tumors mutated (T790M), rendering the hydrophobic pocket inaccessible to quinazolines.

  • The Pyrimidine Renaissance (2015-Present): Osimertinib (Tagrisso) utilized a pyrimidine core (specifically a 2,4-dianilinopyrimidine) rather than a quinazoline. This allowed for a different orientation that avoided the T790M steric clash while positioning the warhead for Cys797 alkylation.

Evolutionary Timeline

Timeline Discovery 1990s: Discovery ATP Mimicry identified (Ciba-Geigy/Zeneca) Gen1 2003: 1st Gen Approval Gefitinib (Iressa) Reversible Quinazolines Discovery->Gen1 Resistance 2005-2010: Resistance T790M Mutation identified Steric Hindrance Gen1->Resistance Gen3 2015: 3rd Gen Approval Osimertinib (Tagrisso) Covalent Pyrimidines Resistance->Gen3 Structural Redesign

Caption: The chronological evolution of the scaffold driven by clinical resistance mechanisms.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer."[6] Bioorganic & Medicinal Chemistry Letters.

  • Ward, R. A., et al. (2013). "Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and T790M Mutant EGFR Kinases." Journal of Medicinal Chemistry.

  • Cross, D. A., et al. (2014). "AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer."[3] Cancer Discovery.

  • Levitzki, A., & Gazit, A. (1995). "Tyrosine Kinase Inhibition: An Approach to Drug Development." Science.

  • Finlay, M. R. V., et al. (2014). "Discovery of a Potent and Selective EGFR Inhibitor (AZD9291) of Both Sensitizing and T790M Resistance Mutations That Spares the Wild Type Form of the Receptor."[3][5] Journal of Medicinal Chemistry.

Sources

Structural Analogs of 4-(4-Methylpyrimidin-2-yl)aniline: A Technical Guide to Anilinopyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analogs, synthesis, and pharmacological significance of 4-(4-Methylpyrimidin-2-yl)aniline , a privileged scaffold in kinase inhibitor discovery.

Executive Summary

4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5) represents a quintessential "privileged structure" in medicinal chemistry—the 2-anilinopyrimidine . This motif serves as the hinge-binding core for numerous FDA-approved Type I and Type II kinase inhibitors, including Pazopanib , Imatinib , and Nilotinib .

The molecule functions as a bidentate hydrogen bond acceptor/donor system, mimicking the adenine ring of ATP within the kinase active site. This guide analyzes the structural analogs of this core, delineating how specific modifications modulate potency, selectivity (e.g., Mer/c-Met vs. VEGFR), and physicochemical properties (ADME).

Chemical Architecture & Pharmacophore Logic

The parent compound consists of two aromatic systems linked by a secondary amine. Its biological activity is governed by three distinct vectors:

VectorStructural ComponentBiological FunctionKey Interaction
A (Head) 4-MethylpyrimidineHinge BinderN1 accepts H-bond from backbone NH (e.g., Met318 in c-Met).
B (Linker) C2-Amino GroupHinge Binder / SpacerNH donates H-bond to backbone Carbonyl (e.g., Pro317).
C (Tail) Aniline (Phenyl ring)Exit Vector / Solvent FrontDirects substituents toward the ribose pocket or DFG motif.
Electronic Considerations

The 4-methyl group on the pyrimidine ring is not merely steric; it creates a slight electron-donating effect (+I), increasing the basicity of the pyrimidine N1, thereby strengthening the H-bond acceptance capability at the hinge region. Analogs lacking this methyl group often show reduced potency due to weaker hinge interactions.

Structural Analogs & SAR Strategy

Developing analogs of 4-(4-Methylpyrimidin-2-yl)aniline involves systematic modification of the "Head" and "Tail" regions.

Series A: Pyrimidine Ring Modifications (The "Head")

Modifying the pyrimidine ring alters the shape complementarity with the ATP-binding pocket (gatekeeper residue interaction).

  • Analog A1: Des-methyl (4-(Pyrimidin-2-yl)aniline)

    • Effect: Reduces steric clash with bulky gatekeeper residues (e.g., T790M in EGFR) but may lower affinity due to reduced basicity.

  • Analog A2: 4-Trifluoromethyl (4-(4-(CF3)pyrimidin-2-yl)aniline)

    • Effect: Strong electron-withdrawing group. Reduces N1 basicity (weaker H-bond acceptor) but increases metabolic stability and lipophilicity.

  • Analog A3: 5-Fluoro-4-methyl (4-(5-Fluoro-4-methylpyrimidin-2-yl)aniline)

    • Effect: Fluorine at C5 blocks metabolic oxidation and can engage in favorable electrostatic interactions with the protein backbone.

Series B: Aniline Ring Modifications (The "Body")

Substitutions on the phenyl ring (ortho/meta to the amine) control the conformation of the molecule (planar vs. twisted).

  • Analog B1: 3-Fluoroaniline derivative

    • Effect: Increases acidity of the NH linker, potentially strengthening the H-bond donor capacity.

  • Analog B2: 3-Methylaniline derivative

    • Effect: Induces a twist in the biaryl system, which can improve selectivity by fitting into specific hydrophobic sub-pockets.

Series C: Functionalization of the Primary Amine (The "Tail")

The primary amine (-NH2) of the parent compound is rarely the endpoint. It serves as a handle for extending the molecule into the solvent front or allosteric pockets.

  • Urea Analogs (e.g., Sorafenib-like): Reacting the aniline with isocyanates creates urea linkages that bind to the conserved DFG-Asp/Glu, locking the kinase in an inactive (DFG-out) conformation.

  • Amide Analogs: Acylation allows for the attachment of solubilizing groups (e.g., piperazine, morpholine) to improve oral bioavailability.

Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for designing analogs based on the parent scaffold.

SAR_Logic Parent Parent Scaffold 4-(4-Methylpyrimidin-2-yl)aniline Head Vector A: Pyrimidine (Hinge Binding) Parent->Head Modify C4/C5 Tail Vector C: Aniline NH2 (Solvent/Allosteric) Parent->Tail Derivatize NH2 Mod_H1 4-CF3 Analog (Metabolic Stability) Head->Mod_H1 Mod_H2 5-Fluoro Analog (Electronic Tuning) Head->Mod_H2 Mod_T1 Urea Extension (Type II Inhibition) Tail->Mod_T1 Mod_T2 Amide Solubilizers (Piperazine/Morpholine) Tail->Mod_T2

Figure 1: Structure-Activity Relationship (SAR) map for 4-(4-Methylpyrimidin-2-yl)aniline analogs.

Synthesis Methodologies

Reliable synthesis is critical for library generation. While Nucleophilic Aromatic Substitution (


) is possible, Suzuki-Miyaura Cross-Coupling  is the preferred industrial route due to higher yields and tolerance of functional groups.
Protocol A: Suzuki-Miyaura Coupling (Recommended)

This method couples a chloropyrimidine with an aminophenylboronic acid ester.

Reagents:

  • Substrate A: 2-Chloro-4-methylpyrimidine (1.0 eq)

  • Substrate B: 4-Aminophenylboronic acid pinacol ester (1.1 eq) [CAS: 214360-73-3][1]

  • Catalyst:

    
     (0.05 eq)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine Substrate A, Substrate B, and the Palladium catalyst.

  • Solvate: Add 1,4-Dioxane and stir to dissolve.

  • Activate: Add the aqueous

    
     solution.
    
  • Inert: Purge the vial with Nitrogen (

    
    ) or Argon for 5 minutes to remove oxygen (critical to prevent homocoupling).
    
  • Heat: Seal and heat to 90°C for 4–12 hours. Monitor by LC-MS for the product mass (

    
    ).
    
  • Workup: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexane/Ethyl Acetate gradient).

Protocol B: Acid-Catalyzed (Alternative)

Useful if boronic esters are unavailable.

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 eq)

  • p-Phenylenediamine (1.2 eq)

  • Solvent: n-Butanol or Ethanol

  • Catalyst: Conc. HCl (catalytic drops)

Workflow:

  • Reflux the mixture in n-Butanol with catalytic HCl for 12 hours.

  • The product often precipitates as the hydrochloride salt upon cooling.

  • Filter and neutralize with

    
     to obtain the free base.
    
Visualization: Synthesis Workflow

Synthesis_Flow Start Start: 2-Chloro-4-methylpyrimidine Path_Suzuki Route A: Suzuki Coupling (+ 4-Aminophenylboronic ester) Start->Path_Suzuki Path_SNAr Route B: SNAr (+ p-Phenylenediamine) Start->Path_SNAr Catalyst_Suzuki Pd(dppf)Cl2 / K2CO3 / Dioxane 90°C, 4-12h Path_Suzuki->Catalyst_Suzuki Product Target Scaffold: 4-(4-Methylpyrimidin-2-yl)aniline Path_Suzuki->Product Catalyst_SNAr HCl (cat) / n-BuOH Reflux, 12h Path_SNAr->Catalyst_SNAr Path_SNAr->Product

Figure 2: Dual synthetic pathways for accessing the target scaffold.

Case Study: Mer/c-Met Dual Inhibitors

Recent research (MDPI, 2024) highlights the utility of this scaffold in designing dual inhibitors for Mer (MerTK) and c-Met kinases, which are implicated in cancer metastasis.

  • Mechanism: The 2-anilinopyrimidine core binds to the ATP hinge.

  • Optimization: The aniline amine is derivatized with a cyclopropane-1,1-dicarboxamide moiety.

  • Outcome: The resulting analogs (e.g., Compound 18c in literature) showed

    
     values in the low nanomolar range (1.2 nM for Mer), demonstrating the high "ligand efficiency" of the 4-(4-methylpyrimidin-2-yl)aniline core.
    

References

  • MDPI (Molecules). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024).[2] [Link]

  • PubChem. 4-(Pyrimidin-2-yl)aniline Compound Summary. [Link]

Sources

Technical Guide: Reactivity & Synthetic Utility of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methylpyrimidin-2-yl)aniline (CAS: 5849-36-5) represents a "privileged scaffold" in medicinal chemistry, particularly in the design of Type I and Type II ATP-competitive kinase inhibitors (e.g., Bcr-Abl, VEGFR targets).

This guide addresses the core synthetic challenge posed by this molecule: electronic deactivation . The 2-pyrimidinyl moiety acts as a potent electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen compared to standard benzenamines. Consequently, standard synthetic protocols often fail, necessitating the use of specialized catalysts, high-energy coupling reagents, or forcing conditions described herein.[1]

Part 1: Electronic Structure & Reactivity Profile[1]

The Deactivation Mechanism

To successfully derivatize this molecule, one must understand why it resists standard electrophilic attack.[1]

  • Inductive Effect (-I): The pyrimidine ring is a

    
    -deficient heteroaromatic system. The two nitrogen atoms in the pyrimidine ring create a strong dipole, pulling electron density away from the phenyl ring.
    
  • Resonance Effect (-M): The aniline lone pair participates in an extended

    
    -system. Unlike a standard aniline where the lone pair delocalizes only into the phenyl ring, here it delocalizes further onto the pyrimidine nitrogens.
    

Impact on


:  While unsubstituted aniline has a 

(conjugate acid) of ~4.6, the 2-pyrimidinyl substituent lowers this value significantly (estimated range 3.0–3.5).[1] This renders the amine a "hard" nucleophile that requires activation to react with "soft" electrophiles.
Visualization of Electronic Flow

The following diagram illustrates the resonance contribution that deactivates the distal amine.

Resonance cluster_legend Reactivity Consequence Aniline_LP Aniline Nitrogen (Lone Pair Source) Phenyl_Ring Phenyl Linker (Conduit) Aniline_LP->Phenyl_Ring Delocalization Pyrim_N1 Pyrimidine N1 (Electron Sink) Phenyl_Ring->Pyrim_N1 -M Effect Pyrim_N3 Pyrimidine N3 (Electron Sink) Phenyl_Ring->Pyrim_N3 -M Effect Result Reduced Nucleophilicity (Resistant to mild acylating agents)

Figure 1: Electron density flow showing the "sink" effect of the pyrimidine ring, reducing the availability of the aniline lone pair.[1]

Part 2: Synthetic Transformations (Protocols)

Protocol A: High-Efficiency Amide Coupling

Context: Standard EDC/NHS coupling often fails due to low nucleophilicity. Acid chlorides may work but risk bis-acylation or HCl salt precipitation.

Recommended System: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA.

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid partner (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv). Stir for 5 minutes at Room Temperature (RT) to generate the carboxylate.

  • Coupling Agent: Add HATU (1.2 equiv). The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Nucleophile Addition: Add 4-(4-Methylpyrimidin-2-yl)aniline (1.0 equiv).

  • Reaction: Stir at 40–60°C for 4–12 hours.

    • Note: Unlike standard anilines, this deactivated amine often requires mild heating to drive the reaction to completion.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove HOBt byproducts) and brine.

Validation Check:

  • Monitor via LC-MS. If the intermediate activated ester persists, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst to transfer the acyl group to the deactivated aniline.

Protocol B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Context: Creating biaryl amines (e.g., for kinase hinge binders).[1] The deactivated aniline requires specific ligands to facilitate the reductive elimination step.

Recommended System: Pd₂(dba)₃ / Xantphos or BrettPhos.

Data Table: Ligand Selection Guide

LigandSubstrate SuitabilityRecommended BaseTemp (°C)Notes
Xantphos Aryl BromidesCs₂CO₃100-110Excellent for heterocycles; rigid bite angle prevents catalyst deactivation.[2]
BrettPhos Aryl ChloridesNaOtBu80-100Best for highly deactivated anilines or sterically hindered partners.
BINAP General PurposeNaOtBu110Older generation; may require higher catalyst loading (5-10 mol%).

Step-by-Step Methodology (Xantphos System):

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with:

    • Aryl Bromide (1.0 equiv)[1][3]

    • 4-(4-Methylpyrimidin-2-yl)aniline (1.2 equiv)

    • Cs₂CO₃ (2.0 equiv, dried)[1]

    • Pd₂(dba)₃ (0.02 equiv / 2 mol%)[1]

    • Xantphos (0.04 equiv / 4 mol%)[1]

  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M.

  • Cycle: Seal and heat to 100°C for 12–16 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove palladium black. Concentrate and purify via flash chromatography.

Part 3: Troubleshooting & Optimization

The Schiff Base Trap (Imine Formation)

Researchers often attempt to form imines (Schiff bases) with this aniline using standard protic acid catalysis (e.g., acetic acid or p-TsOH).[1] This frequently fails.

  • Reason: Protic acids preferentially protonate the pyrimidine nitrogens (pKa ~1.3) rather than activating the aldehyde/ketone electrophile effectively, or they protonate the aniline, completely killing its nucleophilicity.[1]

  • Solution: Use a Lewis Acid catalyst (e.g., Ti(OEt)₄ or YYb(OTf)₃) in dehydrating conditions (toluene reflux with Dean-Stark trap).[1] The Lewis acid activates the carbonyl oxygen without sequestering the aniline lone pair.

Solubility Issues

The pyrimidine-aniline core is planar and rigid, leading to high crystallinity and poor solubility in non-polar solvents (DCM, Hexanes).[1]

  • Solvent Switch: For reactions requiring homogeneity, switch to THF, DMF, or DMAc.[1]

  • Purification: When running silica columns, add 1–5% MeOH to DCM to ensure the product elutes.

Part 4: Reaction Logic & Workflow Visualization[1]

The following diagram outlines the decision-making process for derivatizing this scaffold based on the desired target.

SynthesisWorkflow Start Start: 4-(4-Methylpyrimidin-2-yl)aniline Decision Target Functional Group? Start->Decision Path_Amide Amide (Linker/Tail) Decision->Path_Amide Acylation Path_Biaryl Biaryl Amine (Kinase Core) Decision->Path_Biaryl Arylation Path_Urea Urea (H-Bond Donor) Decision->Path_Urea Carbamoylation Action_Amide Protocol: HATU/DIPEA (Heat to 50°C) Path_Amide->Action_Amide Action_Biaryl Protocol: Buchwald-Hartwig (Pd/Xantphos) Path_Biaryl->Action_Biaryl Action_Urea React with Isocyanate (THF, Reflux) Path_Urea->Action_Urea

Figure 2: Synthetic decision tree for the functionalization of the pyrimidine-aniline scaffold.

References

  • PubChem. (n.d.).[4] 4-(Pyrimidin-2-yl)aniline Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][1]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives. Molecules. Retrieved from [Link] (Specific reference to Lewis Acid catalysis for Schiff bases of pyrimidinyl-anilines).

  • Brotzel, F., et al. (2007).[1][5] Nucleophilicities of Primary and Secondary Amines. LMU Munich. Retrieved from [Link] (Theoretical grounding on nucleophilicity parameters

    
     and 
    
    
    
    ).

Sources

The Methyl Group on the Pyrimidine Ring: A Technical Analysis of Stability, Fidelity, and Potency

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The addition of a single methyl group (-CH₃) to the pyrimidine ring is not merely a structural triviality; it is a fundamental determinant of genomic fidelity and a high-leverage tool in medicinal chemistry. In biology, this moiety distinguishes DNA from RNA, acting as a fidelity checkpoint against spontaneous deamination.[1] In drug discovery, the "Magic Methyl" effect exploits this group to lock bioactive conformations, shed solvation shells, and modulate metabolic clearance. This guide analyzes the mechanistic role of the pyrimidine methyl group across evolutionary biology, epigenetics, and modern drug design.

Part 1: The Evolutionary Imperative (Thymine vs. Uracil)

The presence of Thymine (5-methyluracil) in DNA, as opposed to Uracil (which lacks the C5-methyl), is the primary defense mechanism against the high rate of spontaneous cytosine deamination.

The Deamination Problem

Cytosine is thermodynamically unstable in aqueous solution. It spontaneously deaminates to Uracil via hydrolysis of the C4-amino group.[2]

  • Rate: ~100 to 500 events per cell/day in mammalian genomes.

  • The Conflict: If Uracil were a natural base in DNA (like it is in RNA), the repair machinery would be unable to distinguish between a "natural" Uracil and a "mutant" Uracil resulting from Cytosine damage.[3][4]

The Methyl Group as an Identity Tag

The C5-methyl group on Thymine serves as a steric "authentication stamp."[3] It allows the repair enzyme Uracil-DNA Glycosylase (UNG) to scan the genome and excise any Uracil it encounters, operating under the logic that "Uracil does not belong in DNA."

Mechanism of Action:
  • Scanning: UNG flips bases out of the helix stack.

  • Steric Exclusion: The active site of UNG is sterically restricted; it accepts Uracil but rejects Thymine because the C5-methyl group clashes with the enzyme's hydrophobic pocket (specifically Tyr147 and Leu204 in human UNG).

  • Excision: Once recognized, the glycosidic bond is cleaved, initiating Base Excision Repair (BER).[5]

Visualization: The Deamination-Repair Logic

The following diagram illustrates the critical decision matrix performed by repair enzymes, dependent entirely on the presence of the methyl group.

DNA_Repair_Logic Start Cytosine (C) in DNA Deamination Spontaneous Deamination (Hydrolysis) Start->Deamination Uracil_Defect Uracil (U) Mismatch (G:U Pair) Deamination->Uracil_Defect Scanning Uracil-DNA Glycosylase (UNG) Scans Genome Uracil_Defect->Scanning Decision Does base have C5-Methyl Group? Scanning->Decision Yes_Thymine Yes (Thymine) Rejected from Active Site Decision->Yes_Thymine Steric Clash No_Uracil No (Uracil) Fits in Active Site Decision->No_Uracil Binding Event Excision Glycosidic Bond Cleavage (AP Site Created) No_Uracil->Excision Repair Base Excision Repair (BER) Restores Cytosine Excision->Repair

Figure 1: The logic gate of DNA fidelity. The C5-methyl group acts as the discriminator, preventing the excision of legitimate Thymine bases while allowing the removal of mutagenic Uracil.

Part 2: Epigenetic Modulation (5-Methylcytosine)

In epigenetics, the methyl group is added to the C5 position of Cytosine (5-mC) by DNA methyltransferases (DNMTs). This does not alter base-pairing (C still pairs with G) but alters the readability of the DNA groove.

The Hydrophobic Protrusion

The methyl group projects into the major groove of DNA.

  • Transcriptional Silencing: The methyl moiety sterically hinders the binding of transcription factors that recognize the consensus sequence.

  • Recruitment: Conversely, it creates a binding interface for Methyl-CpG-binding domain (MBD) proteins, which recruit histone deacetylases (HDACs) to condense chromatin.

Protocol: Bisulfite Sequencing (The Detection Standard)

To study the role of this methyl group, one must distinguish 5-mC from C. The standard protocol relies on the chemical inertness of the methylated ring.

Principle: Sodium bisulfite deaminates Cytosine to Uracil but is blocked by the C5-methyl group on 5-mC.

Step-by-Step Workflow
  • Denaturation: Incubate DNA at 95°C to separate strands (Bisulfite only works on ssDNA).

  • Sulfonation: Treat with Sodium Bisulfite (NaHSO₃) at pH 5.0. Bisulfite adds to the C6 position of Cytosine.

    • Critical Note: The C5-methyl group on 5-mC provides electron-donating induction, making the C6 position less electrophilic and sterically hindering the bisulfite attack.

  • Hydrolytic Deamination: The C4-amino group is hydrolyzed to a keto group (Cytosine

    
     Uracil sulfonate). 5-mC remains 5-mC sulfonate (reaction is extremely slow).
    
  • Desulfonation: Increase pH to alkaline conditions to remove the sulfonate group.

  • PCR Amplification:

    • Uracil acts as Thymine (pairs with A).[6]

    • 5-mC acts as Cytosine (pairs with G).[2]

  • Readout: Sequencing reveals C

    
     T transitions at unmethylated sites; retained C indicates methylation.
    

Part 3: Medicinal Chemistry & The "Magic Methyl" Effect[7][8][9][10]

In drug design, adding a methyl group to a pyrimidine scaffold is a high-risk, high-reward strategy known as the "Magic Methyl" effect. It can boost potency by orders of magnitude (10-100x) or drastically alter metabolic profiles.

Mechanisms of Potency Enhancement

The methyl group influences binding affinity (


) through both enthalpic and entropic contributions.
MechanismDescriptionThermodynamic Driver
Desolvation A methyl group is lipophilic.[7][8] It is energetically "unhappy" in water. Moving it into a hydrophobic protein pocket releases high-energy water molecules.Entropy (

)
: Release of ordered water to bulk solvent.
Conformational Lock The methyl group creates steric strain (e.g., ortho to a biaryl bond), forcing the molecule into a specific conformation that matches the bioactive state.Entropy (

)
: Reduces the entropic penalty of binding (rigidification).
Van der Waals Direct interaction between the methyl group and lipophilic residues (Leu, Ile, Val) in the pocket.Enthalpy (

)
: Optimized packing.
Metabolic Blocking

Pyrimidines are often susceptible to oxidative metabolism by Cytochrome P450s.

  • Problem: C-H bonds on the ring or adjacent chains are "soft spots" for oxidation.

  • Solution: Replacing a Hydrogen with a Methyl group (C-Me) blocks oxidation at that specific site because C-C bond cleavage is energetically unfavorable compared to C-H hydroxylation.

  • Risk: The methyl group itself can become a site of metabolic attack (benzylic-like oxidation to -CH₂OH).

Case Study Visualization: Conformational Locking

Consider a pyrimidine-based kinase inhibitor. Without a methyl group, the attached phenyl ring rotates freely (high entropy). Adding a methyl group creates a "biaryl twist," locking the rings perpendicular—the exact geometry required for the ATP-binding pocket.

Magic_Methyl Unmethylated Unmethylated Pyrimidine (Free Rotation) High_Entropy High Entropy Cost (Must freeze to bind) Unmethylated->High_Entropy In Solution Methylation Synthetic Addition of Methyl Group Unmethylated->Methylation Binding Target Protein Binding (Increased Potency) High_Entropy->Binding Weak Affinity Methylated Methylated Pyrimidine (Conformationally Locked) Methylation->Methylated Low_Entropy Low Entropy Cost (Pre-organized) Methylated->Low_Entropy Steric Clash forces geometry Low_Entropy->Binding High Affinity (Magic Methyl)

Figure 2: The "Magic Methyl" effect. Methylation reduces the entropic penalty of binding by pre-organizing the ligand into its bioactive conformation.

Part 4: Experimental Validation Protocols

To validate the effect of a methyl group on a pyrimidine-based drug candidate, use Isothermal Titration Calorimetry (ITC) . Unlike IC50 assays, ITC separates the binding energy into Enthalpy (


) and Entropy (

), revealing why the methyl group works.
Protocol: Thermodynamic Profiling via ITC

Objective: Determine if the methyl group improves binding via hydrophobic effect (Entropy) or direct interaction (Enthalpy).

  • Preparation:

    • Ligand: Prepare 100-200 µM solutions of both the methylated and unmethylated pyrimidine analogs in the exact same buffer as the protein.

    • Protein: Purify target protein to >95% homogeneity; concentration ~10-20 µM in the cell.

  • Titration:

    • Load protein into the sample cell.

    • Load ligand into the injection syringe.

    • Perform 20 injections of 2 µL each at 180-second intervals at 25°C.

  • Data Analysis:

    • Fit the heat spikes to a One-Set-of-Sites model.

    • Compare Parameters:

      • If

        
         becomes more positive (favorable) with the methyl group: The effect is likely Desolvation  or Conformational Locking .
        
      • If

        
         becomes more negative (favorable): The methyl group is making new Van der Waals contacts .
        

References

  • Jorgensen, W. L. (2021). The Magic Methyl Effect in Drug Design. Juniper Publishers. Link

  • Alberts, B., et al. (2002). DNA Repair - Molecular Biology of the Cell. NCBI Bookshelf. Link

  • Schön, A., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Inhibitors. ACS Medicinal Chemistry Letters. Link

  • Barreiro, E. J., et al. (2011). The Methylation Effect in Medicinal Chemistry. Chemical Reviews. Link

  • Krueger, A. T., et al. (2012). Bisulfite Sequencing of DNA. NIH PubMed Central. Link

Sources

Comprehensive Theoretical & Computational Profiling of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth theoretical and computational framework for analyzing 4-(4-Methylpyrimidin-2-yl)aniline , a critical biaryl pharmacophore used in the design of Type II kinase inhibitors (e.g., Imatinib analogues, Pazopanib derivatives).

Content Type: Technical Whitepaper Subject: Computational Medicinal Chemistry / Quantum Pharmacology

Executive Summary: The Pharmacophore Context

4-(4-Methylpyrimidin-2-yl)aniline represents a quintessential "hinge-binding" scaffold in tyrosine kinase inhibitor (TKI) design. Structurally, it consists of an electron-rich aniline ring coupled to a nitrogen-deficient pyrimidine ring.

In drug development, this moiety serves two distinct roles:

  • The Hinge Binder: The pyrimidine nitrogen (N1/N3) acts as a hydrogen bond acceptor for the kinase hinge region (e.g., Met318 in c-Abl).

  • The Solubilizing/Selectivity Tail: The methyl group at the 4-position of the pyrimidine ring introduces steric bulk that can dictate selectivity between different kinase isoforms (e.g., Abl vs. Src) by clashing with the "gatekeeper" residue.

This guide details the theoretical protocols required to validate the electronic and structural integrity of this scaffold using Density Functional Theory (DFT).

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol aligns with current standards in Spectrochimica Acta and Journal of Molecular Structure.

Level of Theory[1][2][3]
  • Software: Gaussian 16 / ORCA 5.0 / GAMESS (US)

  • Method: Density Functional Theory (DFT)[1][2][3][4][5][6][7][8][9]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). Rationale: Provides the best balance between computational cost and accuracy for organic heterocyclic systems.

  • Basis Set: 6-311++G(d,p) .[2] Rationale: The diffuse functions (++) are critical for correctly modeling the lone pairs on the pyrimidine nitrogens and the aniline amine group.

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model). Solvent: DMSO (for spectral comparison) or Water (for biological simulation).

Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational characterization.

ComputationalWorkflow cluster_Analysis Post-Processing Analysis Start Input Structure (Z-Matrix / PDB) GeomOpt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->GeomOpt FreqCalc Frequency Calculation (Check for Imaginary Freqs) GeomOpt->FreqCalc UV TD-DFT (Excitation Energies) GeomOpt->UV NBO NBO Analysis (Hyperconjugation E(2)) FreqCalc->NBO FMO FMO Analysis (HOMO-LUMO Gap) FreqCalc->FMO MEP MEP Mapping (Reactive Sites) FreqCalc->MEP Validation Experimental Validation (XRD / FTIR / Raman) NBO->Validation Correlate FMO->Validation

Caption: Figure 1. Standardized DFT workflow for profiling kinase inhibitor scaffolds.

Structural Analysis & Geometry

The biological activity of this molecule is governed by its planarity. The conjugation between the phenyl and pyrimidine rings allows for


-electron delocalization, but the ortho-hydrogens and the pyrimidine nitrogens create a steric clash that induces a twist.
Torsion Angle ( )
  • Definition: The dihedral angle formed by C(phenyl)-C(phenyl)-C(pyrimidine)-N(pyrimidine).

  • Theoretical Prediction: Calculations typically yield a twist angle of 15°–25° in the gas phase.

  • Significance: A completely planar structure (

    
    ) maximizes conjugation but is energetically penalized due to steric repulsion. In the kinase binding pocket (e.g., BCR-ABL), the molecule may be forced into a more planar conformation to optimize H-bonding, an energetic cost that must be compensated by binding enthalpy.
    
Bond Lengths (Key Indicators)
Bond TypeAtomsApprox. Length (

)
Interpretation
Bridge C(Phenyl)-C(Pyrim)1.47 - 1.48Indicates single bond character with partial double bond character due to conjugation.
Amine C-N (Aniline)1.37 - 1.38Shortened due to lone pair delocalization into the phenyl ring (Resonance).
Pyrimidine C=N1.33 - 1.34Typical aromatic heterocycle bond length.

Electronic Profiling (FMO & MEP)[10][11]

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct descriptor of the molecule's chemical hardness and bioactivity.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aniline ring and the amino group. This region acts as the electron donor (nucleophile).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyrimidine ring . This region acts as the electron acceptor (electrophile).

  • Charge Transfer (CT): The segregation of HOMO and LUMO facilitates Intramolecular Charge Transfer (ICT) from the aniline to the pyrimidine, which is often visible as a strong absorption band in the UV-Vis spectrum (approx. 300-350 nm).

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting non-covalent interactions in the drug binding pocket.

  • Negative Potential (Red): Concentrated on the Pyrimidine Nitrogens (N1, N3). Action: These are the sites that accept Hydrogen bonds from the kinase hinge region.

  • Positive Potential (Blue): Concentrated on the Amine Hydrogens (-NH2). Action: These act as H-bond donors to solvent or protein residues (e.g., Glu/Asp side chains).

Vibrational Spectroscopy (IR/Raman)

To validate the theoretical model against experimental samples, specific vibrational modes are tracked.

ModeTheoretical Freq (Scaled, cm⁻¹)IntensityAssignment

(NH2)
~3450 - 3500MediumAsymmetric amine stretch

(NH2)
~3350 - 3400MediumSymmetric amine stretch

(C=N)
~1580 - 1600StrongPyrimidine ring stretch (Diagnostic)

(C-C)
~1480 - 1500StrongPhenyl ring breathing

Note: Theoretical frequencies are typically scaled by a factor of 0.961 (for B3LYP/6-311G) to account for anharmonicity.

Biological Context: The Signaling Pathway

Understanding why we calculate these properties requires visualizing the biological target. This molecule interferes with the BCR-ABL tyrosine kinase pathway, the driver of Chronic Myeloid Leukemia (CML).

SignalingPathway BCR_ABL BCR-ABL (Oncoprotein) Substrate Substrate (e.g., CrkL, STAT5) BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Binds Inhibitor 4-(4-Methylpyrimidin-2-yl)aniline (Scaffold) Inhibitor->BCR_ABL Competes (Hinge Binding) Phos_Substrate Phosphorylated Substrate Inhibitor->Phos_Substrate Blocks Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces Substrate->Phos_Substrate Proliferation Cell Proliferation (Leukemia) Phos_Substrate->Proliferation

Caption: Figure 2.[10] Mechanism of action showing the inhibitor scaffold competing with ATP at the BCR-ABL hinge region.

References

The following sources provide the authoritative basis for the methodologies and structural claims made in this guide.

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[9] (The standard software citation for DFT calculations).

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link (The source for the B3LYP functional).

  • Nagarajan, S., et al. (2012). Molecular structure, vibrational spectral studies (FT-IR and FT-Raman), electronic structure (UV–Vis, HOMO–LUMO) and NBO analysis of 4-(4-methylphenyl)-2-amino-pyrimidine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 309-320. (Provides the comparative protocol for phenyl-pyrimidine systems).
  • Cowan-Jacob, S. W., et al. (2007). Structural biology of the BCR-ABL tyrosine kinase. Acta Crystallographica Section D, 63(1), 80-93. Link (Details the hinge binding mode of pyrimidine-based inhibitors).

  • Mulliken, R. S. (1955). Electronic Population Analysis on LCAO-MO Molecular Wave Functions. I. The Journal of Chemical Physics, 23, 1833.

Sources

The Emerging Therapeutic Potential of 4-(4-Methylpyrimidin-2-yl)aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-(4-methylpyrimidin-2-yl)aniline core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the burgeoning biological activities associated with derivatives of this scaffold, with a focus on their potential applications in oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of their actions, present key structure-activity relationship (SAR) insights, and provide detailed experimental protocols for their synthesis and evaluation.

The 4-(4-Methylpyrimidin-2-yl)aniline Scaffold: A Foundation for Diverse Bioactivity

The unique structural arrangement of the 4-(4-methylpyrimidin-2-yl)aniline moiety, featuring a pyrimidine ring linked to an aniline group, provides an ideal framework for interaction with various biological targets. The pyrimidine ring can participate in hydrogen bonding and other non-covalent interactions, while the aniline portion offers a readily modifiable site for synthetic elaboration, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This inherent versatility has led to the exploration of its derivatives across multiple therapeutic areas.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of the 4-anilinopyrimidine scaffold have emerged as a prominent class of kinase inhibitors, targeting the ATP-binding site of these crucial enzymes that are often dysregulated in cancer.[1]

Mechanism of Action: Kinase Inhibition

The aniline moiety of these derivatives plays a pivotal role in their mechanism of action by forming crucial hydrogen bonds with the hinge region of the kinase domain.[1] This interaction anchors the inhibitor within the ATP-binding pocket, preventing the binding of ATP and subsequent phosphorylation of downstream substrates, thereby disrupting oncogenic signaling pathways.

Numerous kinases have been identified as targets for these derivatives, including:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Mer, and c-Met are key RTKs involved in cell proliferation, survival, and angiogenesis.[1][2][3][4] Inhibition of these receptors by 4-anilinopyrimidine derivatives has shown significant promise in preclinical cancer models.[4]

  • Non-Receptor Tyrosine Kinases: The c-Jun N-terminal kinases (JNKs) are involved in stress signaling and apoptosis, and certain pyrimidine-based compounds have demonstrated inhibitory activity against them.[5]

The following diagram illustrates the general mechanism of kinase inhibition by 4-anilinopyrimidine derivatives.

G cluster_0 Kinase Active Site cluster_1 Inhibition ATP ATP Kinase Kinase ATP->Kinase Binds ATP_Blocked ATP->ATP_Blocked Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Downstream_Signaling Downstream_Signaling Phosphorylated_Substrate->Downstream_Signaling Activates Anilinopyrimidine 4-Anilinopyrimidine Derivative Kinase_Inhibited Kinase Anilinopyrimidine->Kinase_Inhibited Binds to ATP Pocket Kinase_Inhibited->Downstream_Signaling Inhibits ATP_Blocked->Kinase_Inhibited Blocked Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Leads to Cell_Survival Cell_Survival Downstream_Signaling->Cell_Survival Leads to G Start Synthesized Compound Cell_Culture Macrophage Cell Line (e.g., RAW 264.7) Start->Cell_Culture Stimulation LPS Stimulation Cell_Culture->Stimulation Treatment Compound Treatment Stimulation->Treatment Assays Biological Assays Treatment->Assays NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Assays->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Measurement (ELISA) Assays->Cytokine_Assay Gene_Expression Gene Expression Analysis (qRT-PCR for iNOS, COX-2) Assays->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot for iNOS, COX-2) Assays->Protein_Expression Results Evaluation of Anti-inflammatory Potential NO_Assay->Results Cytokine_Assay->Results Gene_Expression->Results Protein_Expression->Results

Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a method to assess the ability of compounds to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • Cell incubator

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by mixing the supernatant with the Griess reagent according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control.

  • Determine the IC50 value for NO inhibition.

Synthesis of 4-(4-Methylpyrimidin-2-yl)aniline Derivatives

A common and efficient method for the synthesis of these derivatives involves a nucleophilic aromatic substitution (SNAr) reaction.

General Synthetic Scheme

A typical synthetic route involves the reaction of a substituted aniline with a 2-chloropyrimidine derivative.

G Reactant1 Substituted Aniline R-C6H4-NH2 Reaction + Reactant1->Reaction Reactant2 2-Chloro-4-methylpyrimidine C5H5ClN2 Arrow -> Reactant2->Arrow Product 4-(4-Methylpyrimidin-2-yl)aniline Derivative R-C6H4-NH-C5H4N2-CH3 Reaction->Reactant2 Arrow->Product

Caption: General synthetic scheme for 4-(4-methylpyrimidin-2-yl)aniline derivatives.

Experimental Protocol: Synthesis of a 4-(4-Methylpyrimidin-2-yl)aniline Derivative

The following is a representative protocol for the synthesis of a 4-(4-methylpyrimidin-2-yl)aniline derivative via an SNAr reaction. [6] Materials:

  • Substituted aniline (1.0 mmol)

  • 2-Chloro-4-methylpyrimidine (1.1 mmol)

  • Solvent (e.g., isopropanol, DMF)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA), K2CO3)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 mmol), 2-chloro-4-methylpyrimidine (1.1 mmol), and the solvent.

  • Add the base (e.g., DIPEA, 1.5 mmol) to the mixture.

  • Heat the reaction mixture to reflux (e.g., 80°C) and stir for the required time (monitor by TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash with a cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Conclusion and Future Perspectives

Derivatives of 4-(4-methylpyrimidin-2-yl)aniline represent a highly promising class of compounds with a broad spectrum of biological activities. Their demonstrated potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory molecules underscores their significance in drug discovery. The versatility of the core scaffold allows for extensive synthetic modifications, providing a rich landscape for structure-activity relationship studies and the optimization of lead compounds. Future research in this area should focus on elucidating the precise molecular targets and mechanisms of action for their antimicrobial and anti-inflammatory effects, as well as on improving their pharmacokinetic profiles to advance these promising derivatives towards clinical development.

References

  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (2025, August 18).
  • Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors - Benchchem. (n.d.).
  • Recent Advances in Pyrimidine-Based Drugs - MDPI. (2024, January 11).
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - MDPI. (2023, May 18).
  • A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines. (n.d.).
  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation. (2023, March 28).
  • Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives - Chemical Review and Letters. (n.d.).
  • Preparation, Characterization, Biological Activity and Molecular Docking Study of Some New Aniline Derivatives. (2025, June 4).
  • Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis - Benchchem. (n.d.).
  • A Comparative Guide to the Biological Activity of 4-Anilinoquinazoline Derivatives - Benchchem. (n.d.).
  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed. (2024, October 13).
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive. (2015, November 16). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_5G6MkS7R2Bhr2OufZDSj2YypRIH9KTjn2fRptoquO_rERc0QwWQz5jlpqbwGGpnFKU4fJbCkWcDECPVu168fovcv6ToKEeXk4RRs_xT-aqoNVfhZVqpBIKD0l7NELPmUxviTNzwCGrIlXzUb2L6QSgmqdn-eFfLTEXEOJe5R-pLicD0liWt0VPLZKcfKp0Fg
  • Novel 4-methylthienopyrimidines as antimicrobial agents: synthesis, docking study and in vitro evaluation - Journal of Applied Pharmaceutical Science. (2023, March 28).
  • Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC. (n.d.).
  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing). (n.d.).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (n.d.).
  • 474397-16-5|4-(4-Methylpyrimidin-2-yl)aniline - BLDpharm. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024, January 18).
  • Application Notes and Protocols for the Derivatization of 4-(Furan-2-yl)aniline in Structure-Activity Relationship Studies - Benchchem. (n.d.).
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - PubMed. (2025, August 18).

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Protocol for 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocol for synthesizing 4-(4-Methylpyrimidin-2-yl)aniline , a critical pharmacophore found in Type II kinase inhibitors (e.g., Imatinib, Nilotinib). While Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, this specific transformation presents unique challenges: the coordination of the free aniline amine to the palladium catalyst and the electron-deficient nature of the pyrimidine ring.

This protocol utilizes a Pd(dppf)Cl₂·CH₂Cl₂ catalyst system, selected for its robustness against amine poisoning and high activity toward heteroaryl chlorides. The method prioritizes atom economy by coupling the unprotected aniline directly, avoiding protection/deprotection steps.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected at the C2-position of the pyrimidine ring. We utilize 2-chloro-4-methylpyrimidine as the electrophile. This choice eliminates regioselectivity issues associated with 2,4-dichloropyrimidine, as the C4 position is already occupied by a methyl group, forcing the coupling to occur exclusively at the C2 position.

Reaction Scheme

ReactionScheme Electrophile 2-Chloro-4-methylpyrimidine (Electrophile) Conditions Pd(dppf)Cl2 (3 mol%) K2CO3 (2.5 eq) 1,4-Dioxane/H2O (4:1) 100°C, 12h Electrophile->Conditions Nucleophile 4-Aminophenylboronic acid pinacol ester (Nucleophile) Nucleophile->Conditions Product 4-(4-Methylpyrimidin-2-yl)aniline (Target) Conditions->Product Suzuki-Miyaura Coupling

Figure 1: Strategic disconnection and reaction conditions for the synthesis of the biaryl core.

Critical Parameters & Mechanistic Insight

Catalyst Selection: Overcoming the "Amine Poisoning" Effect

A common failure mode in coupling amino-aryl boronates is the coordination of the free nitrogen (


) to the Pd(II) center, forming an unreactive complex.
  • Why Pd(dppf)Cl₂? The bidentate ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) has a large bite angle and strongly chelates the palladium. This steric bulk and strong binding prevent the substrate's aniline nitrogen from displacing the ligand, maintaining the active catalytic cycle.

  • Alternative: Pd(PPh₃)₄ is cheaper but prone to faster deactivation by oxidation and amine coordination.

The Electrophile: 2-Chloropyrimidine Activation

Pyrimidines are electron-deficient (π-deficient), making the C-Cl bond susceptible to oxidative addition. However, the nitrogen atoms in the pyrimidine ring can also chelate Pd.

  • Optimization: High temperatures (90-100°C) are required to drive the oxidative addition of the aryl chloride, which is inherently slower than bromides or iodides.

Base and Solvent Effects[1]
  • Base (K₂CO₃): A moderate base is sufficient. It plays two roles:

    • Activates the boronic ester to the boronate species

      
      , which is the active transmetalating agent.
      
    • Neutralizes the HCl generated during the reaction.

  • Solvent (Dioxane/Water 4:1): Water is mandatory . The boronic ester must hydrolyze/activate in the presence of hydroxide ions (generated from carbonate + water) to participate in the catalytic cycle. Anhydrous conditions will result in <5% conversion.

Detailed Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8][9]Amount (Example)Role
2-Chloro-4-methylpyrimidine 128.561.01.29 g (10 mmol)Electrophile
4-Aminophenylboronic acid pinacol ester 219.091.12.41 g (11 mmol)Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.03245 mg (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 138.212.53.46 g (25 mmol)Base
1,4-Dioxane --40 mLSolvent
Water (Deionized) --10 mLCo-solvent
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 100 mL round-bottom flask (RBF) or Schlenk tube. Equip with a magnetic stir bar and a reflux condenser.

  • Charging Solids: Add the 2-chloro-4-methylpyrimidine , 4-aminophenylboronic acid pinacol ester , and K₂CO₃ to the flask.

    • Note: Do not add the catalyst yet.

  • Solvent Addition: Add 1,4-Dioxane and Water.

  • Degassing (Crucial): Sparge the solution with Nitrogen or Argon gas for 15 minutes.

    • Why? Oxygen promotes homocoupling of the boronic ester and oxidizes the Pd(0) species, killing the reaction.

  • Catalyst Addition: Under a positive stream of inert gas, add the Pd(dppf)Cl₂ catalyst quickly. Seal the system immediately.

Phase 2: Reaction
  • Heating: Heat the reaction mixture to 100°C (oil bath temperature).

  • Monitoring: Stir vigorously for 12–16 hours .

    • TLC Check: Eluent 50% Ethyl Acetate in Hexanes. Product is more polar than the starting chloride.

    • End Point: Disappearance of 2-chloro-4-methylpyrimidine.

Phase 3: Work-up & Purification
  • Cooling: Cool the mixture to room temperature.

  • Filtration: Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (50 mL).

  • Extraction: Transfer filtrate to a separatory funnel. Add Water (30 mL) and separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).

  • Washing: Combine organic layers and wash with Brine (saturated NaCl, 30 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a crude brown solid.

  • Purification:

    • Method: Flash Column Chromatography (Silica Gel).[2]

    • Gradient: 20%

      
       60% Ethyl Acetate in Hexanes.
      
    • Scavenging (Optional but recommended for Pharma): Treat the organic solution with SiliaMetS® Thiol or charcoal to remove residual Pd prior to concentration.

Workflow Visualization

Workflow Start Start: Weigh Reagents (Electrophile, Nucleophile, Base) Solvent Add Dioxane/Water (4:1) & Degas (N2, 15 min) Start->Solvent CatAdd Add Pd(dppf)Cl2 Catalyst (Inert Atmosphere) Solvent->CatAdd Reaction Reflux at 100°C (12-16 Hours) CatAdd->Reaction Check TLC/LCMS Check (SM Consumed?) Reaction->Check Check->Reaction No (Continue Heating) Workup Filter (Celite) -> Extract (EtOAc) -> Wash (Brine) -> Dry Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Final Pure 4-(4-Methylpyrimidin-2-yl)aniline Purify->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<30%) Catalyst deactivation by

Degas solvents longer (30 min). Ensure system is sealed under

.
Starting Material Remains Chloride is unreactiveSwitch solvent to DME/Water (higher boiling point) or use microwave irradiation (120°C, 30 min).
Protodeboronation (Benzene formation) Base is too strong or Temp too highSwitch base to K₃PO₄ or CsF . Lower temp to 80°C.
Pd Black Precipitation early Unstable catalystSwitch to XPhos Pd G2 or add free ligand (dppf) to stabilize the metal.
Product trapped in Aqueous Product is amphotericAdjust pH of aqueous layer to ~9-10 before extraction to ensure aniline is neutral.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., et al. (1995). Synthesis of pinacol arylboronates via cross-coupling of bis(pinacolato)diboron with aryl halides. The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Bagley, M. C., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Catalysts, 11(4), 439. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from

  • BenchChem. (2025).[2][5] Application Notes: Suzuki Coupling Protocol for Pyridine/Pyrimidine Derivatives. Link

Sources

experimental procedure for N-arylation of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency N-Arylation of 4-(4-Methylpyrimidin-2-yl)aniline

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The substrate, 4-(4-Methylpyrimidin-2-yl)aniline , is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for Type II kinase inhibitors (e.g., Imatinib analogues). However, its N-arylation presents specific chemoselective challenges:

  • Electronic Deactivation: The pyrimidine ring at the para-position acts as an electron-withdrawing group (EWG), reducing the nucleophilicity of the aniline nitrogen compared to simple anilines.

  • Catalyst Poisoning: The pyrimidine nitrogens are competent ligands. In standard Pd-catalyzed cycles, they can displace phosphine ligands, forming inactive Pd-heterocycle complexes (catalyst arrest).[1]

  • Regioselectivity: While the primary amine is the intended nucleophile, competitive coordination or reaction at the pyrimidine nitrogen is a risk under harsh conditions.

1.2 The Solution: Ligand-Controlled Catalysis To overcome these barriers, we employ sterically demanding, electron-rich phosphine ligands (Dialkylbiarylphosphines). These ligands serve two functions:[2]

  • ** steric bulk** prevents the formation of inactive bis-ligated Pd species and blocks the pyrimidine nitrogen from coordinating to the metal center.

  • Electron richness facilitates the oxidative addition of the aryl halide partner, which is often the rate-determining step when coupling with electron-deficient anilines.

Part 2: Experimental Protocols

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination (Gold Standard)

Best for: Coupling with Aryl Bromides/Chlorides and creating robust SAR libraries.

Reagents & Materials:

  • Substrate: 4-(4-Methylpyrimidin-2-yl)aniline (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.2 equiv) [Note: Aryl Chlorides require 1.5 equiv][1]

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)[1]

  • Ligand: BrettPhos or XPhos (4-6 mol%)

    • Rationale: BrettPhos is superior for primary amines; XPhos is a cost-effective alternative for unhindered partners.

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)

    • Alternative: Cs₂CO₃ (2.0 equiv) if the partner has base-sensitive esters/nitriles.

  • Solvent: Anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 2-neck round-bottom flask or a sealable microwave vial. Allow to cool under a stream of Argon/Nitrogen.

  • Pre-complexation (Critical): In a separate vial inside a glovebox (or under strict Schlenk technique), mix Pd₂(dba)₃ and BrettPhos in 1 mL of solvent. Stir at room temperature for 5 minutes. The solution should turn from dark purple to a lighter orange/brown, indicating active catalyst formation (L₁Pd(0)).[1]

  • Reagent Addition: Add the aniline substrate, Aryl Bromide, and Base to the reaction vessel.

  • Catalyst Injection: Syringe the pre-formed catalyst solution into the reaction vessel. Rinse the catalyst vial with remaining solvent to ensure quantitative transfer.

  • Deoxygenation: Sparge the mixture with Argon for 10 minutes (subsurface bubbling).

  • Reaction: Seal the vessel. Heat to 100°C for 12–18 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1) or LCMS every 4 hours. Look for the disappearance of the aniline (m/z ~186 + partner mass).

  • Workup: Cool to room temperature. Filter through a pad of Celite® to remove Pd black and salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel).

    • Gradient: 0% → 60% EtOAc in Hexanes. (The product is often polar due to the pyrimidine).

Method B: Copper-Catalyzed Chan-Lam Coupling (Aerobic)

Best for: Late-stage functionalization using Boronic Acids; avoids Halogenated waste.

Reagents & Materials:

  • Substrate: 4-(4-Methylpyrimidin-2-yl)aniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (Copper(II) acetate) (1.0 equiv - Stoichiometric is often required for high yield, though 20 mol% can work with O₂ balloon).[1]

  • Base: Pyridine (2.0 equiv) or Et₃N.

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).

  • Additives: 4Å Molecular Sieves (powdered) – essential to sequester water which inhibits the transmetallation.

Step-by-Step Protocol:

  • Open Air Setup: This reaction tolerates (and requires) oxygen. Use a standard round-bottom flask.

  • Mixing: Add Substrate, Aryl Boronic Acid, Cu(OAc)₂, and activated Molecular Sieves.

  • Solvent & Base: Add DCM followed by Pyridine. The solution typically turns a deep blue/green (Cu-amine complex).

  • Oxidation:

    • Standard: Attach a drying tube (CaCl₂) and stir vigorously open to air.

    • Accelerated: Attach an O₂ balloon.

  • Reaction: Stir at Room Temperature for 24–48 hours.

    • Note: Chan-Lam is slower than Pd-coupling. If conversion stalls, add fresh Cu(OAc)₂ (0.5 equiv) and Boronic acid.[1]

  • Workup: Dilute with EtOAc. Wash with 10% NH₄OH (to remove Copper salts—aqueous layer turns blue). Wash with Brine.

  • Purification: Dry over Na₂SO₄, concentrate, and chromatograph.

Part 3: Visualization & Workflows

Workflow 1: Reaction Decision Logic

ReactionLogic Start Start: N-Arylation of 4-(4-Methylpyrimidin-2-yl)aniline CheckPartner Analyze Coupling Partner Start->CheckPartner IsHalide Is Partner an Aryl Halide (Cl, Br, I)? CheckPartner->IsHalide IsBoronic Is Partner a Boronic Acid? IsHalide->IsBoronic No BaseSens Base Sensitive Groups? (Esters, Nitriles) IsHalide->BaseSens Yes IsBoronic->CheckPartner No (Synthesize Precursor) MethodB METHOD B: Chan-Lam (Cu-Catalyzed) IsBoronic->MethodB Yes MethodA METHOD A: Buchwald-Hartwig (Pd-Catalyzed) StrongBase Use NaOtBu (Standard) BaseSens->StrongBase No WeakBase Use Cs2CO3 (Mild) BaseSens->WeakBase Yes StrongBase->MethodA WeakBase->MethodA

Caption: Decision tree for selecting the optimal catalytic system based on coupling partner availability and functional group tolerance.

Workflow 2: Experimental Execution (Buchwald-Hartwig)

ProtocolFlow Prep 1. Inert Prep (Flame dry, Ar atm) Mix 3. Reagent Addition Substrate + Ar-Br + Base Prep->Mix Complex 2. Pre-Complexation Pd2(dba)3 + Ligand (5 min, RT) Complex->Mix Inject Catalyst Heat 4. Reaction 100°C, 12-18h Mix->Heat Workup 5. Workup Celite Filtration Heat->Workup Purify 6. Purification Flash Column Workup->Purify

Caption: Step-by-step execution flow for the Palladium-catalyzed arylation protocol.

Part 4: Data & Troubleshooting

Table 1: Troubleshooting Guide (Self-Validating Checks)

ObservationProbable CauseCorrective Action
No Reaction (SM recovered) Catalyst poisoning by Pyrimidine.Switch to BrettPhos or tBuXPhos (bulkier ligands). Increase temp to 110°C.
Low Conversion (<30%) Incomplete oxidative addition.Switch from Aryl Chloride to Aryl Bromide or Iodide . Add 10 mol% catalyst.
Protodehalogenation (Ar-Br → Ar-H)

-Hydride elimination or solvent H-transfer.
Switch solvent from Dioxane to Toluene . Ensure anhydrous conditions.
Blue Aqueous Layer (Method B)Successful Copper removal.This is a positive sign during workup. Continue washing until aqueous layer is clear.
Spot-to-spot conversion Clean reaction.Proceed to scale-up.[3]

Table 2: Ligand Screening Performance (Predicted based on Literature)

LigandClassPredicted YieldNotes
BrettPhos DialkylbiarylphosphineHigh (>85%) Best for primary amines; resists poisoning.
XPhos DialkylbiarylphosphineGood (70-80%) General purpose; good cost/performance ratio.
BINAP Bidentate BisphosphineModerate (40-60%)Older generation; prone to chelation issues with this substrate.
PPh₃ MonodentatePoor (<10%)Ineffective; easily displaced by pyrimidine N.

Part 5: References

  • Buchwald-Hartwig Amination (General Scope):

    • Title: Buchwald-Hartwig Cross Coupling Reaction.[4]

    • Source: Organic Chemistry Portal.[2][5]

    • URL:[Link][1]

  • Chan-Lam Coupling (Mechanism & Scope):

    • Title: Chan-Lam Coupling - Synthesis of aryl amines.[5][6]

    • Source: Organic Chemistry Portal.[2][5]

    • URL:[Link][1]

  • Specific Application to Pyrimidinyl-Anilines (Imatinib Analogues):

    • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.

    • Source: PMC (PubMed Central).

    • URL:[Link]

  • Catalyst Selection for Heterocycles:

    • Title: Rational Ligand Design for the Arylation of Hindered Primary Amines.

    • Source: Journal of the American Chemical Society (via Organic Chemistry Portal).

    • URL:[Link]

Sources

use of 4-(4-Methylpyrimidin-2-yl)aniline in the synthesis of Imatinib

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Aminopyrimidines in Tyrosine Kinase Inhibitor Synthesis

Executive Summary

This technical guide details the synthetic utility of 4-(4-Methylpyrimidin-2-yl)aniline and its structural congeners in the preparation of Type II kinase inhibitors, specifically targeting the BCR-ABL tyrosine kinase (Imatinib).

Critical Technical Distinction: While the user-specified compound 4-(4-Methylpyrimidin-2-yl)aniline serves as a robust model scaffold and precursor for Imatinib analogs, the authentic industrial synthesis of Imatinib (Gleevec/Glivec) utilizes the structurally specific homolog: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .

This guide provides a dual-track protocol:

  • Track A: Synthesis of the specific Imatinib Analog using the user-defined starting material.

  • Track B: The industry-standard protocol for Imatinib, highlighting the requisite structural adjustments.

Structural Context & Retrosynthesis

The synthesis of Imatinib relies on the convergent coupling of two key fragments: the "Left-Hand" benzoyl chloride and the "Right-Hand" aminopyrimidine.

Comparative Structural Analysis

To ensure scientific integrity, we must distinguish between the requested intermediate and the authentic drug precursor.

  • User-Specified Intermediate: 4-(4-Methylpyrimidin-2-yl)aniline[1][2]

    • Application: Synthesis of "Des-pyridyl Des-methyl Imatinib" (Analog studies for SAR).

    • Key Features: Simplified pyrimidine core (Methyl vs. Pyridyl), lacks ortho-toluidine methyl.

  • Authentic Imatinib Intermediate: N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine[3][4][5]

    • Application: API Manufacturing of Imatinib Mesylate.

    • Key Features: 3-Pyridyl substituent at C4 of pyrimidine; Methyl group at C2 of the aniline ring.

Visualizing the Pathway (Graphviz)

Imatinib_Synthesis_Flow cluster_inputs Key Intermediates Acid_Chloride 4-[(4-Methyl-1-piperazinyl) methyl]benzoyl chloride Reaction_Cond Amide Coupling (Pyridine/THF or DMF/K2CO3) Acid_Chloride->Reaction_Cond User_Amine User Specified: 4-(4-Methylpyrimidin-2-yl)aniline User_Amine->Reaction_Cond Route A (Analog) Auth_Amine Authentic Intermediate: N-(5-amino-2-methylphenyl)- 4-(3-pyridyl)-2-pyrimidineamine Auth_Amine->Reaction_Cond Route B (Standard) Analog_Product Imatinib Analog (Simplified Scaffold) Reaction_Cond->Analog_Product Imatinib_Base Imatinib Base (API Precursor) Reaction_Cond->Imatinib_Base

Caption: Divergent synthesis pathways showing the use of the user-specified amine for analog generation versus the authentic amine for Imatinib production.

Experimental Protocols

The following protocols are designed for high-purity applications. The chemistry of the amide coupling is transferable between the user's specific amine and the authentic intermediate.

Protocol A: Preparation of the Amine Intermediate

Context: If you need to synthesize the user-specified 4-(4-Methylpyrimidin-2-yl)aniline from scratch.

Reaction Overview: 4-Methyl-2-chloropyrimidine + 4-Nitroaniline → (Pd-catalyzed Buchwald) → Nitro-Intermediate → (Reduction) → Product

  • Catalyst Loading: Charge a reactor with Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in 1,4-dioxane.

  • Addition: Add 4-methyl-2-chloropyrimidine (1.0 eq), 4-nitroaniline (1.1 eq), and Cs₂CO₃ (2.0 eq).

  • Heating: Reflux at 100°C for 12 hours under N₂ atmosphere.

  • Workup: Filter inorganic salts, concentrate, and recrystallize from EtOH to yield the nitro-precursor.

  • Reduction: Hydrogenate (H₂, 50 psi) using 10% Pd/C in MeOH to yield 4-(4-Methylpyrimidin-2-yl)aniline .

Protocol B: The Coupling Reaction (Core Directive)

Context: This is the critical step connecting the amine (Right-Hand) to the benzoyl chloride (Left-Hand) to form the amide bond.

Reagents:

  • Amine Component: 4-(4-Methylpyrimidin-2-yl)aniline (for Analog) OR N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (for Imatinib).

  • Acid Chloride: 4-[(4-methyl-1-piperazinyl)methyl]benzoyl chloride dihydrochloride.

  • Solvent: Anhydrous DMF or THF/Pyridine mixture.

  • Base: Potassium Carbonate (K₂CO₃) or Pyridine.

Step-by-Step Methodology:

  • Preparation of Amine Solution:

    • In a dry 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 10.0 mmol of the Amine Component in 50 mL of anhydrous DMF.

    • Note: If using the authentic Imatinib intermediate, ensure complete dissolution; slight warming (35°C) may be required.

  • Base Addition:

    • Add 25.0 mmol of finely ground anhydrous K₂CO₃.

    • Cool the suspension to 0–5°C using an ice bath.

  • Acylation (The Critical Step):

    • Dissolve 11.0 mmol (1.1 eq) of the Acid Chloride in 20 mL DMF.

    • Add the Acid Chloride solution dropwise to the amine suspension over 30 minutes, maintaining internal temperature <10°C.

    • Mechanism:[4][5] The nucleophilic aniline nitrogen attacks the carbonyl carbon of the acid chloride. The base neutralizes the HCl by-product, driving the equilibrium forward.

  • Reaction Maintenance:

    • Allow the mixture to warm to Room Temperature (20–25°C).

    • Stir for 4–6 hours .

    • Monitor: Check reaction progress via HPLC or TLC (Mobile Phase: DCM/MeOH 9:1). The limiting amine should be <0.5%.

  • Quench and Isolation:

    • Pour the reaction mixture slowly into 200 mL of ice-cold water.

    • For Imatinib Base: The product will precipitate as a white/off-white solid.

    • Stir the slurry for 1 hour to ensure removal of trapped DMF.

    • Filter the solid using a Buchner funnel.

  • Purification:

    • Wash the wet cake with water (3 x 50 mL) and cold acetone (1 x 20 mL).

    • Dry under vacuum at 50°C for 12 hours.

    • Yield Expectations: 75–85%.

Critical Quality Attributes (CQA) & Data Analysis

For drug development applications, the synthesized material must meet strict specifications.

Table 1: Comparative Specifications for Synthesis Products

ParameterUser-Specified AnalogAuthentic Imatinib Base
Formula C₁₇H₂₁N₅OC₂₉H₃₁N₇O
MW ~311.4 g/mol 493.6 g/mol
Appearance Pale yellow solidWhite to off-white crystalline powder
Melting Point 185–188°C211–213°C (β-form)
Key Impurity Unreacted Aniline (<0.1%)Regioisomer (N-acylation on Pyrimidine N)
HPLC Purity >98.0%>99.5% (Required for API)
Troubleshooting the Coupling Reaction
  • Issue: Low Yield / Incomplete Reaction.

    • Cause: Moisture in DMF hydrolyzing the acid chloride.

    • Solution: Use freshly distilled DMF and store Acid Chloride under Argon.

  • Issue: Formation of Bis-acylated product.

    • Cause: Excess acid chloride or high temperature during addition.

    • Solution: Strictly control temperature <5°C during addition; use stoichiometric control (1.05 eq).

  • Issue: Product Oiling Out.

    • Cause: Rapid quenching.

    • Solution: Add water slowly to the DMF solution with vigorous stirring to promote crystal growth.

Mechanistic Insight: The "Right-Hand" Fragment

The amine 4-(4-Methylpyrimidin-2-yl)aniline (and its authentic counterpart) acts as the Hydrogen Bond Donor/Acceptor pair in the kinase active site.

  • Binding Mode: In the ATP-binding pocket of BCR-ABL, the pyrimidine nitrogen accepts a hydrogen bond from the backbone NH of Met318 (in ABL). The aniline NH donates a hydrogen bond to the carbonyl of Thr315 (the "Gatekeeper" residue).

  • Analog Utility: Using the user's simplified amine (lacking the phenyl-methyl and pyridyl groups) dramatically reduces steric clash but also reduces binding affinity and specificity. This makes it an excellent "negative control" or "scaffold probe" in early-stage drug discovery.

References

  • Zimmermann, J., et al. (1996). "Phenylamino-pyrimidine (PAP) - derivatives: A new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors." Bioorganic & Medicinal Chemistry Letters, 6(11), 1221-1226.

  • Zimmermann, J., et al. (1997). "Potent and selective inhibitors of the ABL-kinase: phenylamino-pyrimidine (PAP) derivatives." Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.

  • Loiseleur, O., et al. (2008). "Process for the preparation of Imatinib and its salts."[6][7] Novartis AG Patent WO2008117298.

  • Komar, M., et al. (2013). "An optimized approach in the synthesis of imatinib intermediates and analogues." RSC Advances, 3, 1766-1800.

  • BenchChem. (2025). "Synthesis and Characterization of Imatinib." Technical Protocols.

Sources

4-(4-Methylpyrimidin-2-yl)aniline as a precursor for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(4-Methylpyrimidin-2-yl)aniline in Kinase Inhibitor Design

Executive Summary

This technical guide details the application of 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5) as a pivotal scaffold in the synthesis of ATP-competitive kinase inhibitors. Unlike the ubiquitous 2-aminopyrimidine scaffolds found in first-generation inhibitors (e.g., Imatinib), this C-C linked biaryl motif offers a distinct rigidity profile and metabolic stability, serving as a bioisostere for the N-linked systems.

This guide provides a validated workflow for transforming this precursor into high-affinity Type II inhibitors (targeting the DFG-out conformation) via urea and amide functionalities. It addresses the common synthetic bottlenecks of nucleophilic aromatic substitution and provides a robust, self-validating protocol for downstream library generation.

Structural Rationale & Pharmacophore Analysis

The utility of 4-(4-Methylpyrimidin-2-yl)aniline lies in its ability to span the ATP-binding cleft while presenting a nucleophilic handle (


) towards the solvent front or the hydrophobic back-pocket.
  • The Pyrimidine "Head": The N1/N3 nitrogens of the pyrimidine ring serve as hydrogen bond acceptors, mimicking the adenine ring of ATP to anchor the molecule to the kinase Hinge Region (typically interacting with the backbone amide of the "Gatekeeper" residue).

  • The Phenyl "Spacer": The 1,4-phenylene linker provides the necessary geometric extension to traverse the hydrophobic channel.

  • The Aniline "Vector": The primary amine is the critical conjugation point. Derivatization here allows the inhibitor to reach the Glu-Lys salt bridge or the DFG motif (Asp-Phe-Gly), determining selectivity between Active (Type I) and Inactive (Type II) conformations.

Diagram 1: Pharmacophore Binding Topology

KinaseBinding cluster_protein Kinase Active Site cluster_drug Inhibitor Scaffold Hinge Hinge Region (Met/Thr Gatekeeper) Hydrophobic Hydrophobic Channel DFG DFG Pocket (Asp-Phe-Gly) Pyrimidine 4-Methylpyrimidine (Head) Pyrimidine->Hinge H-Bond (Acceptor) Phenyl Phenyl Spacer (Body) Phenyl->Hydrophobic Van der Waals Phenyl->Pyrimidine C-C Biaryl Bond (Rigid) Urea Urea/Amide Linker (Connector) Phenyl->Urea Derived from Aniline NH2 Urea->DFG H-Bond (Donor/Acceptor) Tail Hydrophobic Tail (e.g., CF3-Phenyl) Urea->Tail Extension

Caption: Schematic representation of the 4-(4-Methylpyrimidin-2-yl)aniline scaffold bridging the Hinge Region and the DFG Pocket.

Experimental Protocols

Protocol A: Synthesis of the Precursor (Suzuki-Miyaura Coupling)

Note: While commercially available, in-house synthesis ensures purity control, critical for avoiding palladium contamination in biological assays.

Reaction: 2-Chloro-4-methylpyrimidine + 4-Aminophenylboronic acid pinacol ester


 Product.
  • Reagents:

    • 2-Chloro-4-methylpyrimidine (1.0 eq)

    • 4-Aminophenylboronic acid pinacol ester (1.1 eq)

    • Catalyst:

      
       (0.05 eq)
      
    • Base:

      
       (2M aqueous, 3.0 eq)
      
    • Solvent: 1,4-Dioxane (0.2 M concentration)

  • Procedure:

    • Degas solvents with

      
       for 15 mins (Critical: 
      
      
      
      poisons Pd catalyst).
    • Combine aryl halide, boronate, and base in the reaction vessel.

    • Add catalyst last under positive

      
       pressure.
      
    • Heat to 90°C for 4–6 hours.

    • Workup: Filter through Celite (removes Pd black), partition between EtOAc/Water. Wash organic layer with brine.

    • Purification: Flash chromatography (Hexane/EtOAc gradient). The amine is polar; expect elution at 40–60% EtOAc.

Protocol B: "Activated Carbamate" Strategy for Urea Synthesis

Rationale: Direct reaction with isocyanates is often hazardous and limited by isocyanate availability. The Phenyl Chloroformate method described here is safer, creates a stable intermediate, and allows access to a wider diversity of "Tail" amines.

Step 1: Carbamate Activation

  • Dissolve 4-(4-Methylpyrimidin-2-yl)aniline (1.0 eq) in anhydrous THF at 0°C.

  • Add Pyridine (1.2 eq) as a base.

  • Dropwise add Phenyl Chloroformate (1.05 eq).

  • Stir at 0°C

    
     RT for 2 hours.
    
  • Checkpoint: Monitor by LCMS. The peak for the aniline (

    
    ) should disappear, replaced by the phenyl carbamate (
    
    
    
    ).
  • Precipitate the intermediate by adding Hexane. Filter and dry. This solid is stable and can be stored.

Step 2: Urea Formation (Library Generation)

  • Dissolve the Phenyl Carbamate intermediate (1.0 eq) in DMSO or DMF.

  • Add the desired "Tail" Amine (e.g., 3-trifluoromethylaniline, piperazine) (1.2 eq).

  • Add Triethylamine (2.0 eq).

  • Heat to 60°C for 4 hours.

  • Mechanism: The amine attacks the carbamate, displacing phenol (leaving group) to form the urea.

Table 1: Optimization of Coupling Conditions

ParameterStandard ConditionOptimized ConditionRationale
Solvent DCMTHF (Step 1) / DMSO (Step 2) Precursor solubility is poor in DCM; DMSO ensures complete dissolution for library synthesis.
Base

Pyridine (Step 1) / DIPEA (Step 2) Pyridine is less nucleophilic, preventing side reactions with chloroformate.
Temp RT0°C

RT
Controls exotherm during activation to prevent bis-acylation.
Yield 45-60%>85% Two-step isolation removes competitive hydrolysis byproducts.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow from the raw aniline precursor to a functional Type II Kinase Inhibitor library.

SynthesisWorkflow cluster_library Divergent Library Synthesis Start 4-(4-Methylpyrimidin-2-yl)aniline (Precursor) Activation Activation: + Phenyl Chloroformate + Pyridine, THF, 0°C Start->Activation Nucleophilic Attack Intermediate Phenyl Carbamate Intermediate (Stable Solid) Activation->Intermediate Isolation (>90% Yield) ReactionA + 3-CF3-Aniline (Type II Target) Intermediate->ReactionA DMSO, 60°C ReactionB + N-Methyl Piperazine (Solubility Target) Intermediate->ReactionB ReactionC + Cyclopropylamine (Fragment Target) Intermediate->ReactionC FinalProduct Final Kinase Inhibitor (Urea Linked) ReactionA->FinalProduct Displacement of Phenol

Caption: Divergent synthesis strategy using the Phenyl Chloroformate activation method.

Troubleshooting & Quality Control

  • Solubility Issues: The biaryl system is planar and rigid, leading to potential stacking and poor solubility in non-polar solvents.

    • Solution: Use a co-solvent system (THF/DMF) during coupling. For final compounds, introduce solubilizing tails (e.g., morpholine, piperazine) early in the design.

  • Regioselectivity: In the initial Suzuki coupling, the 2-chloro-4-methylpyrimidine is highly selective for the 2-position due to the activation by ring nitrogens. However, ensure the boronic acid does not contain competing nucleophiles.

  • Palladium Scavenging: If the final compound is for biological screening, residual Pd must be <10 ppm. Use SiliaMetS® Thiol or equivalent scavengers post-reaction.

References

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Zhang, J., et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors."[1][2] Nature Reviews Cancer. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12456170, 4-(Pyrimidin-2-yl)aniline.[3] Link

  • Ambeed. (2025). Product Data: 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5).[4] Link

  • BenchChem. (2025).[1][5][6] "Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors." (Analogous Protocol Reference). Link

Sources

synthetic routes to novel anilinopyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Routes to Novel Anilinopyrimidine Derivatives

Executive Summary

The anilinopyrimidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Pazopanib, Palbociclib). While structurally simple, the synthesis of novel derivatives requires precise control over regioselectivity, particularly when functionalizing the C2, C4, and C5 positions of the pyrimidine ring.

This guide provides three validated protocols for synthesizing anilinopyrimidines. It moves beyond generic textbook methods to address the specific challenges of regiocontrol, deactivation by electron-donating groups, and scalability.

Strategic Analysis: Regioselectivity & Mechanism

The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (


). However, the reactivity is not uniform.
  • The C4 Position: This position is highly electrophilic (para-like to N1, ortho-like to N3). In 2,4-dichloropyrimidine, the C4-chloride is displaced first under mild conditions [1].

  • The C2 Position: The C2 position is less reactive than C4. Displacement of a C2-chloride usually requires higher temperatures, acid catalysis, or transition metal catalysis [2].

  • The C5 Position: This position is non-electrophilic regarding

    
    . Functionalization here requires electrophilic substitution (halogenation) followed by metal-catalyzed cross-coupling (Buchwald-Hartwig).
    
Decision Matrix: Selecting the Correct Route

Use the following logic flow to determine the optimal synthetic strategy for your target molecule.

SyntheticStrategy Start Target Structure Analysis PosCheck Target Substitution Position? Start->PosCheck C4 C4-Anilino PosCheck->C4 Primary C2 C2-Anilino PosCheck->C2 Secondary C5 C5-Anilino PosCheck->C5 Tertiary SubCheck Is Pyrimidine Activated? (e.g., 2,4-dichloro) C4->SubCheck NuCheck Nucleophile Quality? C2->NuCheck RouteC PROTOCOL B: Buchwald-Hartwig (Pd-Catalysis) C5->RouteC Mandatory RouteA PROTOCOL A: Mild SNAr (0-25°C) SubCheck->RouteA Yes (Halogenated) SubCheck->RouteC No (Unactivated) RouteB PROTOCOL A (Phase 2): Harsh SNAr (Acid/Heat) NuCheck->RouteB Strong Nucleophile NuCheck->RouteC Weak/Steric Hindrance

Figure 1: Synthetic decision tree for selecting the optimal amination route based on regiochemistry and substrate electronics.

Protocol A: Sequential (The "Workhorse" Route)

Application: Synthesis of 2,4-disubstituted pyrimidines where the C4 substituent is installed first, followed by the C2-aniline. Mechanism: Addition-Elimination via Meisenheimer complex.

Phase 1: C4-Functionalization

Target: 2-chloro-4-substituted pyrimidine.

  • Reagents: 2,4-Dichloropyrimidine (1.0 equiv), Amine Nucleophile 1 (1.0 equiv), DIPEA (1.2 equiv).

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA).

  • Procedure:

    • Dissolve 2,4-dichloropyrimidine in EtOH (5 mL/mmol) at 0°C. Critical: Low temperature prevents double substitution.

    • Add DIPEA followed by the dropwise addition of Amine 1.

    • Stir at 0°C to RT for 2–4 hours. Monitor by TLC/LCMS (Target mass M+H).

    • Workup: Precipitate with water or evaporate solvent. The C4-isomer is usually the major product (>90% regioselectivity) [3].

Phase 2: C2-Anilino Installation (The Difficult Step)

Target: 2-anilinopyrimidine derivative.

  • Reagents: Intermediate from Phase 1 (1.0 equiv), Aniline derivative (1.2 equiv), HCl (4M in dioxane) OR p-TsOH (0.5 equiv).

  • Solvent: n-Butanol or 2-Methoxyethanol.

  • Procedure:

    • Dissolve the intermediate and aniline in n-Butanol.

    • Add acid catalyst (HCl or p-TsOH). Note: Acid protonates the pyrimidine N3, making the C2 position more electrophilic.

    • Reflux (100–115°C) for 12–24 hours.

    • Workup: Cool to RT. If the product precipitates, filter and wash with cold EtOH. If not, neutralize with saturated

      
       and extract with EtOAc.
      

Protocol B: Buchwald-Hartwig Cross-Coupling

Application: Essential for installing amines at the C5 position, or at C2 when the aniline is electron-poor (deactivated) or sterically hindered. Key Advantage: Overcomes the poor nucleophilicity of deactivated anilines that fail in


 [4].
Reaction Setup
ComponentReagent RecommendationRole
Pre-catalyst

or Pd(OAc)

Palladium source (Pd0/PdII)
Ligand BrettPhos (Primary/Secondary amines) or Xantphos (General)Stabilizes Pd cycle; controls bite angle
Base

or NaOtBu
Deprotonates the amine
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating
Step-by-Step Protocol
  • Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen kills the active Pd(0) species.

  • Loading: Add aryl halide (1.0 equiv), aniline (1.2 equiv),

    
     (5 mol%), Ligand (10 mol%), and Base (2.0 equiv).
    
  • Solvation: Add anhydrous 1,4-Dioxane (degassed).

  • Activation: Heat to 100°C for 8–16 hours.

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via flash chromatography.

Safety Note: Palladium residues must be scavenged (e.g., using thiol-silica) before biological testing, as Pd is cytotoxic.

Protocol C: Microwave-Assisted Synthesis

Application: High-throughput library generation. Reduces reaction times from hours to minutes [5].[1]

Workflow
  • Vessel: Use a dedicated 10 mL microwave process vial with a crimped cap.

  • Mixture: Combine 2-chloropyrimidine derivative (0.5 mmol), Aniline (0.6 mmol), and DIPEA (0.75 mmol) in Isopropanol (3 mL).

  • Parameters:

    • Temperature: 150°C

    • Pressure Limit: 250 psi

    • Hold Time: 15 minutes

    • Power: Dynamic (Max 300W)

  • Result: Upon cooling, many anilinopyrimidines crystallize directly from the solution.

Quality Control & Troubleshooting

Common Impurity Profiles
  • Regioisomers: In Protocol A, trace amounts of C2-substitution (during Phase 1) may occur. Detection: HMBC NMR is required to distinguish C2 vs C4 substitution patterns.

  • Hydrolysis: The chloride starting material can hydrolyze to the pyrimidinone (M-Cl + OH) if solvents are wet. Fix: Use anhydrous solvents and store chloropyrimidines in a desiccator.

  • Protodehalogenation: In Protocol B, the halogen may be replaced by Hydrogen instead of the amine. Fix: Lower the temperature or switch to a milder base (

    
    ).
    
Analytical Validation (Example Data)
MethodExpected Result (2-Anilinopyrimidine)
1H NMR Characteristic singlet for Pyrimidine H6 (~8.0-8.5 ppm). NH proton often broad singlet >9.0 ppm.
13C NMR C2 carbon usually shifts upfield (~160 ppm) upon amination compared to C-Cl (~165 ppm).
LCMS Sharp peak; check for M+H and M+Na adducts. Watch for M+2 isotope pattern if Cl/Br remains.

References

  • Regioselectivity in SNAr: Lee, M., et al. (2015).[2][3] "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry. Link

  • Kinase Inhibitor Synthesis: Lategahn, J., et al. (2019). "Inhibitors of Aurora A/VEGF-R Kinase."[4] Journal of Medicinal Chemistry. Link

  • Mechanism of Pyrimidine Substitution: Barvian, N. C., et al. (2000). "Preparation of 2,4-disubstituted pyrimidines." Tetrahedron Letters. Link

  • Buchwald-Hartwig Protocols: Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

  • Microwave Acceleration: Kaddar, H., et al. (2020).[5] "Microwave-assisted simple synthesis of 2-anilinopyrimidines." RSC Advances. Link

Sources

Application Note: Scalable Synthesis of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(4-Methylpyrimidin-2-yl)aniline is a critical pharmacophore and intermediate in the synthesis of several tyrosine kinase inhibitors, most notably Imatinib (Gleevec) and Nilotinib . While early industrial routes relied on linear cyclization chemistries, modern process development favors convergent strategies to maximize throughput and purity.

This application note details a robust, scalable protocol for the synthesis of 4-(4-Methylpyrimidin-2-yl)aniline via a regioselective Suzuki-Miyaura cross-coupling . Unlike traditional Pinner syntheses involving unstable amidine intermediates, this route utilizes stable, commercially available precursors (2-chloro-4-methylpyrimidine and 4-aminophenylboronic acid), offering a cleaner impurity profile and higher overall yield (>85%) suitable for multi-kilogram campaigns.

Retrosynthetic Analysis & Strategy

To design a scalable process, we must evaluate the bond disconnection. The target molecule consists of an electron-rich aniline ring coupled to an electron-deficient pyrimidine ring.

Strategic Disconnections
  • Route A (Cyclization): Condensation of 4-aminobenzamidine with a 1,3-dicarbonyl equivalent (e.g., 4,4-dimethoxy-2-butanone).

    • Drawbacks: 4-Aminobenzamidine is expensive and hygroscopic; the reaction often yields regioisomeric mixtures (4-methyl vs 6-methyl) requiring difficult separations.

  • Route B (Suzuki Coupling - Selected): Cross-coupling of 2-chloro-4-methylpyrimidine with 4-aminophenylboronic acid.

    • Advantages: 2-Chloro-4-methylpyrimidine is a cheap commodity chemical (derived from 2,4-dichloropyrimidine or malonamide). The reaction is highly regioselective due to the activation of the C2-chlorine by the adjacent nitrogens.

Reaction Pathway Visualization

ReactionScheme SM1 2-Chloro-4-methylpyrimidine (Electrophile) Int Pd(II) Intermediate (Oxidative Addition) SM1->Int Oxidative Addition SM2 4-Aminophenylboronic Acid (Nucleophile) SM2->Int Transmetallation (Base assisted) Cat Pd Catalyst (Pd(dppf)Cl2 / K2CO3) Cat->Int Prod 4-(4-Methylpyrimidin-2-yl)aniline (Target) Int->Prod Reductive Elimination

Figure 1: Mechanistic pathway for the Suzuki-Miyaura coupling strategy.

Critical Process Parameters (CPPs)

For scale-up (100g to 1kg scale), the following parameters must be controlled to ensure safety and quality:

ParameterSpecificationRationale
Catalyst Loading 0.5 - 1.0 mol% PdBalance between cost and reaction time. High loading increases Pd scavenging costs.
Solvent System 1,4-Dioxane/Water (3:1)Ensures solubility of both the organic halide and the inorganic base/boronic acid.
Base Stoichiometry 2.0 - 2.5 equivalentsEssential to activate the boronic acid (formation of boronate species) and neutralize HCl.
Temperature 85°C - 95°CRequired for the oxidative addition of the aryl chloride (less reactive than bromide/iodide).
Inert Atmosphere N₂ or Ar SpargingCritical. Oxygen poisons the Pd(0) species and promotes homocoupling of the boronic acid.

Detailed Experimental Protocol

Materials
  • 2-Chloro-4-methylpyrimidine (1.0 equiv): Purity >98%.[1]

  • 4-Aminophenylboronic acid (1.1 equiv): Pinacol ester can be used for higher stability, but the free acid is more cost-effective for scale-up.

  • Potassium Carbonate (2.5 equiv): Granular, anhydrous.

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mol%): Robust catalyst resistant to air and moisture compared to Pd(PPh₃)₄.

  • Solvents: 1,4-Dioxane (Process Grade), Deionized Water.

Step-by-Step Procedure (100g Scale)
  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.

  • Charging:

    • Charge 1,4-Dioxane (800 mL) and Deionized Water (260 mL) .

    • Start agitation (250 RPM).

    • Sparging: Sparge the solvent mixture with nitrogen for 30 minutes to remove dissolved oxygen. Note: This is the most common failure point in scale-up; ensure thorough degassing.

  • Reagent Addition:

    • Under positive nitrogen flow, charge 2-Chloro-4-methylpyrimidine (100.0 g, 0.778 mol) .

    • Charge 4-Aminophenylboronic acid (117.3 g, 0.856 mol) .

    • Charge Potassium Carbonate (268.8 g, 1.945 mol) .

  • Catalyst Addition:

    • Charge Pd(dppf)Cl₂·CH₂Cl₂ (3.18 g, 3.89 mmol) .

    • Safety Note: Palladium catalysts can be sensitizers. Use appropriate PPE.[2]

  • Reaction:

    • Heat the mixture to 90°C over 45 minutes.

    • Maintain at 90°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target: <1% remaining 2-Chloro-4-methylpyrimidine.

  • Work-up:

    • Cool the reaction mixture to 25°C .

    • Filter the mixture through a Celite pad to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate (200 mL).

    • Concentrate the filtrate under reduced pressure to remove Dioxane.

    • Dilute the residue with Ethyl Acetate (1.0 L) and Water (500 mL) .

    • Separate the layers.[3][4][5] Extract the aqueous layer with Ethyl Acetate (2 x 300 mL).

    • Combine organic layers and wash with Brine (500 mL) .

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to approx. 300 mL volume.

  • Crystallization (Purification):

    • Add n-Heptane (600 mL) slowly to the warm Ethyl Acetate concentrate (50°C) to induce precipitation.

    • Cool slowly to 0–5°C over 2 hours.

    • Filter the off-white solid.

    • Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow Start Start: Raw Material Check React Reaction: 90°C, 4-6h (Dioxane/H2O) Start->React IPC IPC: HPLC (<1% SM) React->IPC IPC->React Fail (Extend Time) Filter Filtration (Celite) Remove Pd/Salts IPC->Filter Pass Extract Phase Separation (EtOAc/Water) Filter->Extract Cryst Crystallization (EtOAc/Heptane) Extract->Cryst Dry Drying (Vac Oven, 45°C) Cryst->Dry End Final Product 4-(4-Methylpyrimidin-2-yl)aniline Dry->End

Figure 2: Operational workflow for the scale-up synthesis.

Analytical Controls & Specifications

To ensure the product meets pharmaceutical intermediate standards (typically >98% purity), the following analytical methods are employed.

HPLC Method[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm.

  • Retention Time: Product typically elutes at ~6.5 min; Boronic acid < 2 min; Chloropyrimidine ~8 min.

NMR Characterization
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.58 (d, J = 5.1 Hz, 1H, Pyrimidine-H6)

    • δ 8.12 (d, J = 8.6 Hz, 2H, Ar-H2,6)

    • δ 7.15 (d, J = 5.1 Hz, 1H, Pyrimidine-H5)

    • δ 6.62 (d, J = 8.6 Hz, 2H, Ar-H3,5)

    • δ 5.60 (s, 2H, NH₂)

    • δ 2.48 (s, 3H, CH₃ - overlaps with DMSO, verify with integration).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<80%) Oxygen poisoning of catalyst.Ensure rigorous N₂ sparging (at least 30 min) before adding catalyst.
High Homocoupling Boronic acid homocoupling (Ar-Ar).Add boronic acid slowly or reduce O₂ levels. Use degassed solvents.[3]
Pd Residue in Product Inefficient filtration.Use a scavenger resin (e.g., SiliaMetS® Thiol) post-reaction or recrystallize twice.
Emulsion during Workup Fine particulates or amphiphilic nature.Filter through Celite before separation; add brine to increase ionic strength.

References

  • Suzuki-Miyaura Coupling Review: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Scale-Up of Pyrimidine Synthesis: Bagley, M. C., et al. (2010). Microwave-assisted synthesis of 2,4-disubstituted pyrimidines. Tetrahedron Letters, 51(3), 539-541.
  • Imatinib Intermediate Synthesis: Kompella, A., et al. (2021). Process for the preparation of Imatinib and its intermediates.[4] World Patent WO2021074138A1. Link

  • Green Solvents for Suzuki: Mondal, M., et al. (2018). Aqueous-phase Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 74(4), 433-441.
  • BenchChem Protocols: BenchChem Application Notes. (2025).[3][6][7][8][9] Synthetic Routes to 2-Chloro-4-methylpyrimidine. Link

Disclaimer: This protocol is for research and development purposes. All chemical operations should be performed by qualified personnel using appropriate safety equipment.

Sources

one-pot synthesis involving 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the one-pot synthesis of 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5), a privileged biaryl scaffold extensively used in the development of Type II kinase inhibitors.

Part 1: Strategic Overview & Scientific Rationale

Target Molecule: 4-(4-Methylpyrimidin-2-yl)aniline Significance: This molecule features a para-aniline moiety rigidly coupled to a 4-methylpyrimidine ring. It serves as a critical "hinge-binding" or "solvent-front" precursor in the synthesis of multi-targeted tyrosine kinase inhibitors (TKIs). The biaryl axis provides a defined geometry often required to orient the terminal amine for further coupling (e.g., with benzoyl chlorides or isocyanates) to generate urea/amide-linked drug candidates similar to the Imatinib or Pazopanib class.

The One-Pot Advantage: Traditional synthesis involves the isolation of unstable amidine intermediates or the use of expensive palladium-catalyzed cross-couplings (Suzuki-Miyaura) of 4-aminophenylboronic acid with 2-chloro-4-methylpyrimidine. The One-Pot Cyclocondensation Protocol described here utilizes the atom-economical reaction between 4-aminobenzamidine and a 1,3-electrophile (enaminone or masked 1,3-dicarbonyl). This approach eliminates intermediate isolation, minimizes solvent waste, and avoids transition metal contamination—a critical quality attribute (CQA) in pharmaceutical manufacturing.

Part 2: Chemistry Strategy & Mechanism

The synthesis relies on the condensation of a bis-nucleophile (the amidine) with a 1,3-bis-electrophile. To ensure the specific formation of the 4-methyl isomer (avoiding the 5-methyl or 4,6-dimethyl analogues), the electrophile must be asymmetric.

Key Reagents:

  • Nucleophile: 4-Aminobenzamidine (generated in situ from the stable dihydrochloride salt).

  • Electrophile: 4-(Dimethylamino)but-3-en-2-one (DMA-enaminone) or 4,4-Dimethoxy-2-butanone (Acetylacetaldehyde dimethyl acetal).

    • Selection Note: The DMA-enaminone is preferred for higher regioselectivity and cleaner reaction profiles compared to the acetal, as the dimethylamino group is a superior leaving group that drives the cyclization.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 4-Aminobenzamidine (Nucleophile) Inter1 Michael Addition Intermediate Start->Inter1 Attack at C-beta Reagent 4-(Dimethylamino)but-3-en-2-one (Electrophile) Reagent->Inter1 Inter2 Cyclization (Elimination of Me2NH) Inter1->Inter2 - Me2NH Product 4-(4-Methylpyrimidin-2-yl)aniline (Target) Inter2->Product Dehydration (- H2O) Byproduct Byproducts: H2O, Me2NH Inter2->Byproduct

Figure 1: Mechanistic flow of the cyclocondensation reaction. The amidine nitrogen attacks the electrophilic beta-carbon of the enaminone, followed by intramolecular cyclization and elimination of dimethylamine and water.

Part 3: Detailed Experimental Protocol

Method A: The Enaminone Route (Recommended for High Purity) Best for: Medicinal chemistry scale-up (1g – 50g).

Materials Required
ReagentEquiv.Role
4-Aminobenzamidine dihydrochloride 1.0Core Scaffold
4-(Dimethylamino)but-3-en-2-one 1.1Pyrimidine Builder
Sodium Ethoxide (NaOEt) 2.2Base (Neutralize HCl)
Ethanol (Absolute) 10 VolSolvent
Sodium Hydroxide (1M) -Quenching/Workup
Step-by-Step Procedure
  • Free Base Generation (In Situ):

    • Charge a round-bottom flask with 4-Aminobenzamidine dihydrochloride (10.0 mmol) and absolute Ethanol (20 mL).

    • Add Sodium Ethoxide (21% wt in EtOH, 22.0 mmol) dropwise at 0°C.

    • Stir for 30 minutes at room temperature. A white precipitate (NaCl) will form.

    • Checkpoint: Ensure the pH is basic (>9). If not, add small aliquots of base.

  • Cyclocondensation:

    • Add 4-(Dimethylamino)but-3-en-2-one (11.0 mmol) to the reaction mixture.

    • Heat the mixture to Reflux (78°C) .

    • Maintain reflux for 4–6 hours . Monitor by TLC (System: DCM/MeOH 95:5) or LC-MS.

    • Observation: The reaction typically turns from a white suspension to a clear yellow/orange solution as the pyrimidine forms.

  • Workup & Isolation:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.

    • Pour the residue into Ice-Water (50 mL).

    • Adjust pH to ~10 using 1M NaOH to ensure the aniline is deprotonated.

    • Precipitation: The product usually precipitates as a solid. Filter the solid and wash with cold water (3 x 10 mL).

    • Alternative (if oil forms): Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Recrystallization from Ethanol/Water or Toluene .

    • Yield Expectation: 75–85%.

    • Characterization: 1H NMR (DMSO-d6) should show pyrimidine protons (doublet at ~8.5 ppm, doublet at ~7.2 ppm) and the aniline NH2 broad singlet.

Part 4: Industrial "Telescoped" Protocol (Nitrile Route)

Best for: Cost-sensitive manufacturing where 4-aminobenzamidine is expensive.

This route starts from the cheaper 4-aminobenzonitrile and performs the Pinner reaction and cyclization in one vessel.

IndustrialWorkflow Step1 Step 1: Pinner Reaction Start: 4-Aminobenzonitrile Reagent: NaOMe (cat.), MeOH Temp: RT, 12h Step2 Step 2: Amidine Formation Reagent: NH4Cl (excess) Temp: 50°C, 4h Step1->Step2 Step3 Step 3: Cyclization Add: 4,4-Dimethoxy-2-butanone Temp: Reflux, 6h Step2->Step3 Step4 Isolation Precipitation from Water Step3->Step4

Figure 2: Telescoped industrial workflow converting the nitrile directly to the pyrimidine without isolating the amidine intermediate.

Protocol Modifications:

  • Dissolve 4-aminobenzonitrile in Methanol. Add 0.1 eq NaOMe. Stir until imidate forms.

  • Add Ammonium Chloride (1.1 eq) to form the amidine hydrochloride in situ.

  • Add 4,4-Dimethoxy-2-butanone directly to this mixture and reflux.

  • Note: This method often requires acid catalysis (add catalytic HCl) for the acetal hydrolysis step during cyclization.

Part 5: Analytical Data & Troubleshooting

Key Analytical Markers:

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 8.55 (d, 1H, Pyrimidine-H6)

    • δ 8.10 (d, 2H, Ar-H ortho to Pyrimidine)

    • δ 7.15 (d, 1H, Pyrimidine-H5)

    • δ 6.65 (d, 2H, Ar-H ortho to NH2)

    • δ 5.80 (s, 2H, NH2)

    • δ 2.45 (s, 3H, CH3)

Troubleshooting Guide:

IssueProbable CauseSolution
Low Yield Incomplete amidine formation or hydrolysis of enaminone.Ensure reagents are dry. Use molecular sieves in the cyclization step.
Regioisomer Impurity Formation of 4-(2-methylpyrimidin-4-yl)... (rare)Check the purity of the enaminone. The enaminone directs regioselectivity better than the acetal.
Sticky Solid Residual solvent or oligomers.Recrystallize from Toluene. If oil persists, triturate with Hexane/Ether.

References

  • Synthesis of 2-Anilinopyrimidines: RSC Advances, 2020, 10 , 12249–12254. Link

  • General Pyrimidine Synthesis (Review): Organic Chemistry Portal, Pyrimidine Synthesis Protocols. Link

  • Kinase Inhibitor Chemistry (Imatinib Analogues):Journal of Medicinal Chemistry, 2005, 48, 249–255. (Contextual grounding for 2-arylpyrimidine scaffolds).
  • 4-Aminobenzamidine Properties: PubChem CID 1725. Link

  • Target Molecule Data: 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5). Link

Sources

Application Note: Strategic Protection of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Rationale

The Chemical Challenge

The molecule 4-(4-Methylpyrimidin-2-yl)aniline represents a classic "push-pull" system common in kinase inhibitor pharmacophores (e.g., Imatinib, Nilotinib).[1] Structurally, it consists of an electron-rich aniline amine (


) attached to an electron-deficient pyrimidine ring.[1]

Key Reactivity Profiles:

  • Reduced Nucleophilicity: The pyrimidine ring at the para-position acts as an electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen compared to a standard phenylamine.[1] Standard protection protocols (e.g.,

    
     at room temperature) often stall or require forcing conditions.[1]
    
  • Basic "Sink" (Catalyst Poisoning): The pyrimidine nitrogens are basic (

    
    ).[1] In metal-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki), these nitrogens can competitively bind to Pd/Pt centers, poisoning the catalyst.[1] Protecting the aniline alters the global electronics, often mitigating this interference.
    
  • Acid-Base Sensitivity: The pyrimidine ring is susceptible to protonation under acidic deprotection conditions (e.g., TFA removal of Boc), forming salts that complicate purification.[1] Conversely, the ring is generally stable to base, but susceptible to nucleophilic attack at C6 if the ring is sufficiently activated.

Decision Matrix: Selecting the Right Group

Do not default to Boc without analysis. Use this matrix to select the strategy based on your downstream chemistry.

ProtectionStrategy Start Downstream Chemistry Needs? Q1 Will you use Strong Bases (Lithiation, Grignards)? Start->Q1 Q2 Will you use Strong Acids (Friedel-Crafts, Nitration)? Q1->Q2 No Boc STRATEGY A: Boc (Best General Balance) Q1->Boc Yes (Boc is base stable) Q3 Is Hydrogenation (H2/Pd) required later? Q2->Q3 No Fmoc STRATEGY B: Fmoc (Acid Stable, Base Labile) Q2->Fmoc Yes (Fmoc is acid stable) Phth STRATEGY C: Phthalimide (Extreme Stability) Q2->Phth Yes (Very harsh conditions) Q3->Boc No Alloc STRATEGY D: Alloc (Pd(0) Cleavage) Q3->Alloc Yes (Avoid Cbz/Bn due to pyrimidine reduction risk)

Figure 1: Strategic Decision Tree for protecting group selection. Note that Cbz is excluded as a primary recommendation due to the risk of concomitant pyrimidine reduction during hydrogenolysis.

Part 2: Detailed Protocols

Strategy A: The "Gold Standard" – Boc Protection

Best For: General synthesis, Suzuki couplings, mild oxidations. Mechanism: The electron-poor aniline requires catalysis (DMAP) and heat to drive the reaction with Di-tert-butyl dicarbonate (


).[1]
Protocol 1: Installation of Boc Group

Reagents:

  • Substrate: 4-(4-Methylpyrimidin-2-yl)aniline (1.0 equiv)[1]

  • 
     (1.5 – 2.0 equiv)[1]
    
  • Solvent: THF (anhydrous) or Dioxane (for higher temp)[1]

  • Base:

    
     (2.0 equiv)[1]
    
  • Catalyst: DMAP (10-20 mol%) – Critical for conversion[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the aniline (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Addition: Add

    
     followed by DMAP. Stir for 5 minutes at Room Temperature (RT).
    
  • Reagent: Add

    
     (dissolved in minimal THF) dropwise.
    
  • Reaction: Heat the mixture to 60°C .

    • Expert Note: At RT, this reaction may stall at 60-70% conversion due to the deactivated amine.[1] Heating drives it to completion.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[1][2] Look for the mass shift (+100 Da).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated

    
      (mildly acidic to remove DMAP/TEA) followed by brine.[1]
    
    • Caution: Do not use strong HCl for washing; you may prematurely deprotect or protonate the pyrimidine, losing product to the aqueous phase.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (
    
    
    
    , 0-40% EtOAc in Hexanes).
Protocol 2: Deprotection & "Salt Trap" Avoidance

Challenge: TFA deprotection generates the trifluoroacetate salt of the pyrimidine nitrogen. This salt is often hygroscopic and acidic.

Procedure:

  • Cleavage: Dissolve N-Boc intermediate in DCM (0.1 M). Add TFA (20% v/v).[1] Stir at RT for 1-2 hours.[1][3]

  • The "Salt Trap": Evaporation yields the TFA salt. Do not use this directly in base-sensitive reactions.

  • Free-Basing (Crucial Step):

    • Redissolve the crude oil in DCM/MeOH (9:1).

    • Add solid

      
       or basic Amberlyst resin.[1] Stir until 
      
      
      
      evolution ceases.[1]
    • Filter and concentrate.

    • Validation: Check NMR.[1][4] The pyrimidine protons in the salt form are significantly downfield shifted compared to the free base.

Strategy B: Orthogonal Protection – Fmoc

Best For: Synthesis involving acidic intermediates or when final deprotection must occur under mild basic conditions (avoiding strong acids).[1]

Protocol 3: Installation of Fmoc

Reagents: Fmoc-Cl (1.1 equiv), Pyridine (solvent/base) or DCM/


 (biphasic).[1]

Procedure:

  • Setup: Dissolve aniline in DCM. Add saturated aqueous

    
     (1:1 volume ratio).[1]
    
  • Addition: Add Fmoc-Cl (dissolved in DCM) dropwise at 0°C.

  • Reaction: Vigorously stir allowing warming to RT. The biphasic system prevents over-acylation.

  • Workup: Separate phases. The product often precipitates; if so, filter and wash with water and cold

    
    .
    

Deprotection:

  • Treat with 20% Piperidine in DMF (RT, 30 min).

  • Purification Note: The byproduct (dibenzofulvene-piperidine adduct) is lipophilic.[1] Partition between MeCN and Hexanes to wash away the byproduct, keeping the polar amino-pyrimidine in the MeCN phase.

Part 3: Troubleshooting & Data Analysis[1]

Comparative Stability Table
Protecting GroupStability: Acid (TFA)Stability: Base (LiOH/NaOH)Stability: Reduction (H2/Pd)Primary Risk
Boc Unstable (Fast removal)Stable (Excellent)Stable Pyrimidine protonation during removal.[1]
Fmoc Stable Unstable (Fast removal)Stable Low solubility of protected intermediate.[1]
Cbz Stable (mostly)Stable Unstable High Risk: Pyrimidine ring reduction during hydrogenolysis.[1]
Ac (Acetyl) Stable Stable (Hydrolysis requires heat)Stable Removal conditions (strong acid/base reflux) may degrade pyrimidine.[1]
Process Analytical Technology (PAT)

Visualizing the "Invisible" Salt Formation: When deprotecting Boc with TFA, the LCMS spectrum will show the correct mass (


), but the physical behavior changes.

Workflow Start Crude Deprotection (TFA/DCM) Check NMR Check: Pyrimidine C-H shift? Start->Check Salt Salt Form Detected (Downfield Shift) Check->Salt > 0.5 ppm shift FreeBase Free Base Form (Target) Check->FreeBase No shift Salt->FreeBase Neutralize (NaHCO3 wash)

Figure 2: Workflow for validating the ionization state of the pyrimidine post-deprotection.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014).[1] Fifth Edition. John Wiley & Sons.[1] [1]

  • Synthesis of 2-amino-4-arylpyrimidines via Suzuki coupling. Journal of Medicinal Chemistry. Context: Imatinib/Nilotinib intermediate synthesis often utilizes Boc-protected anilines to prevent catalyst poisoning.[1]

  • Selectivity of Boc protection on anilines. Organic Letters. (2006). Demonstrates the use of DMAP/Heat for electron-deficient anilines.

  • Stability of Pyrimidines to Hydrogenation.The Journal of Organic Chemistry. Pyrimidine reduction can occur under standard Cbz deprotection conditions (

    
    , Pd/C), necessitating alternative strategies like Alloc.[1] 
    

Sources

catalytic systems for cross-coupling with 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Catalytic N-Arylation of 4-(4-Methylpyrimidin-2-yl)aniline

Part 1: Executive Summary & Strategic Analysis

1.1 The Substrate Challenge 4-(4-Methylpyrimidin-2-yl)aniline (Structure 1 ) is a critical pharmacophore, most notably serving as the nucleophilic scaffold in the synthesis of BCR-ABL tyrosine kinase inhibitors like Imatinib. While amide coupling is standard for Imatinib, modern drug discovery demands the N-arylation of this aniline to generate diverse libraries of secondary amines.

Chemo-Selectivity Profile:

  • Primary Nucleophile: The aniline

    
     (pKa ~4-5).
    
  • Interfering Motif: The pyrimidine ring nitrogen (N3).

  • Electronic Bias: The pyrimidine ring is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen compared to simple phenylamines.

1.2 The "Heterocycle Trap" The central failure mode in coupling this substrate is catalyst poisoning . The pyrimidine nitrogen is a competent


-donor. In the absence of sterically bulky ligands, the pyrimidine moiety coordinates to the electrophilic Pd(II) center, forming a stable, off-cycle resting state (Pd-N adduct) that arrests the catalytic turnover.

1.3 The Solution: Steric Bulk & Chelation To bypass this trap, the catalytic system must employ ligands that are:

  • Sterically Demanding: To physically block the approach of the pyrimidine nitrogen to the metal center.

  • Electron-Rich: To facilitate the oxidative addition of aryl halides and accelerate the reductive elimination of the electron-deficient aniline product.

Part 2: Catalyst System Selection Guide

Based on kinetic profiling of heteroaryl anilines, we recommend two distinct "Generation-4" catalyst systems.

System A: The Kinetic Powerhouse (BrettPhos/Pd)
  • Ligand: BrettPhos (or tBuBrettPhos for extremely hindered electrophiles).

  • Mechanism: The cyclohexyl and isopropyl groups on the biaryl backbone create a "roof" over the Pd center, permitting only the aniline

    
     to bind while excluding the pyrimidine ring.
    
  • Best For: Aryl chlorides, deactivated aryl halides, and rapid library synthesis.

System B: The Robust Chelator (Xantphos/Pd)
  • Ligand: Xantphos .[1][2]

  • Mechanism: As a wide-bite-angle bidentate ligand, Xantphos enforces a geometry that favors reductive elimination. Its chelating nature prevents the formation of bis-pyrimidine-Pd complexes.

  • Best For: Scale-up, cost-sensitive processes, and substrates prone to

    
    -hydride elimination.
    

Part 3: Mechanistic Visualization

The following diagram illustrates the competitive landscape between the productive catalytic cycle and the pyrimidine poisoning pathway.

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Coord Amine Coordination OxAdd->Coord + Substrate (1) Poison OFF-CYCLE TRAP Pd-Pyrimidine Complex OxAdd->Poison Pyrimidine N-Coordination (If Ligand is Small) Deprot Deprotonation (Base) Coord->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 - Product Poison->OxAdd Slow Reversal

Caption: Figure 1.[3] Catalytic cycle showing the critical 'Off-Cycle Trap' where pyrimidine coordination sequesters the Pd(II) intermediate. Bulky ligands (BrettPhos) block the red dashed pathway.

Part 4: Experimental Protocols

Protocol A: High-Efficiency Coupling with BrettPhos

Recommended for initial screening and difficult aryl chlorides.

Materials:

  • Substrate: 4-(4-Methylpyrimidin-2-yl)aniline (1.0 equiv)

  • Electrophile: Aryl Chloride/Bromide (1.1 equiv)[3]

  • Catalyst Precursor: BrettPhos Pd G4 (preferred) or Pd(OAc)2 + BrettPhos.

  • Base: NaOtBu (Sodium tert-butoxide).

  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Procedure:

  • Charge: In a glovebox or under Argon counter-flow, add the aniline (1.0 mmol), aryl halide (1.1 mmol), NaOtBu (1.4 mmol, 135 mg), and BrettPhos Pd G4 (0.02 mmol, 2 mol%) to a reaction vial equipped with a magnetic stir bar.

    • Note: If using free ligand: Add Pd(OAc)2 (2 mol%) and BrettPhos (4 mol%). Pre-stir in solvent for 5 mins to ligate.

  • Solvate: Add anhydrous 1,4-Dioxane (4 mL, 0.25 M concentration).

  • Degas: Seal the vial and purge with inert gas (Ar/N2) for 2 minutes if not in a glovebox.

  • React: Heat the block to 100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The pyrimidine moiety gives a distinct UV signature.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate in vacuo.

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is typically more polar than the starting aryl halide.

Protocol B: Robust Coupling with Xantphos

Recommended for scale-up (>10g) or when using Aryl Bromides.[3]

Materials:

  • Catalyst: Pd2(dba)3 (1.5 mol%) + Xantphos (4.5 mol%).

  • Base: Cs2CO3 (2.0 equiv) - Milder base for sensitive functional groups.

  • Solvent: Toluene or 1,4-Dioxane .

Step-by-Step Procedure:

  • Pre-complexation (Critical): In the reaction vessel, mix Pd2(dba)3 and Xantphos in the solvent and stir at RT for 10 minutes. The solution should turn from dark purple/red to orange/yellow, indicating active catalyst formation.[3]

  • Addition: Add the aniline substrate, aryl bromide, and Cs2CO3.

  • Reflux: Heat to 100-110 °C (reflux if Toluene) for 12-16 hours.

    • Why Reflux? Xantphos systems often require higher thermal energy to drive the reductive elimination step due to the rigidity of the bite angle.

  • Workup: Standard aqueous extraction (Water/EtOAc).

Part 5: Data & Optimization

5.1 Ligand Performance Matrix Comparison of ligands for the coupling of 4-(4-Methylpyrimidin-2-yl)aniline with 4-Chloroanisole (Model Reaction).

LigandCatalyst ClassConversion (12h)YieldNotes
BrettPhos Monodentate Biaryl>99%94%Best for aryl chlorides.
XPhos Monodentate Biaryl95%89%Excellent general purpose.
Xantphos Bidentate90%85%Slower, but highly robust.
PPh3 Simple Phosphine<10%TraceFailed. Poisoned by pyrimidine.[3]
BINAP Bidentate45%40%Bite angle insufficient for this substrate.

5.2 Troubleshooting Guide

ObservationRoot CauseCorrective Action
Stalled Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos . Increase temperature to 110°C to promote ligand exchange.
Dehalogenation of Ar-X

-Hydride Elimination
Switch to Xantphos (prevents

-elimination). Avoid alcohol solvents.
Substrate Degradation Base SensitivitySwitch from NaOtBu to K3PO4 or Cs2CO3 .
Pd Black Precipitation Ligand DissociationIncrease Ligand:Pd ratio to 2:1 (Monodentate) or 1.5:1 (Bidentate).

Part 6: Workflow Diagram

Workflow Start Start: 4-(4-Methylpyrimidin-2-yl)aniline Check Check Electrophile (Ar-X) Start->Check Cl Aryl Chloride Check->Cl Br Aryl Bromide/Iodide Check->Br MethodA Method A: BrettPhos Pd G4 NaOtBu, Dioxane, 100°C Cl->MethodA MethodB Method B: Pd2(dba)3 + Xantphos Cs2CO3, Toluene, 110°C Br->MethodB Analyze LC-MS Analysis MethodA->Analyze MethodB->Analyze Success Target Isolated Analyze->Success >90% Conv Fail Low Yield? Analyze->Fail <50% Conv Opt Optimization: 1. Switch Base (K3PO4) 2. Add Water (1% v/v) Fail->Opt Opt->MethodA Retry

Caption: Figure 2. Decision tree for selecting the optimal protocol based on the electrophile partner.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[4] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[4] Link

  • Fors, B. P., et al. (2008).[4] A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Journal of the American Chemical Society, 130(41), 13552-13554.[4] Link[3]

  • Guram, A. S., et al. (1999). New Catalysts for the Palladium-Catalyzed Amination of Heterocyclic Halides. The Journal of Organic Chemistry, 64(26), 9722–9724. Link[3]

  • Al-Hiari, Y. M., et al. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 17(1), 579-594. Link

  • Anderson, K. W., et al. (2006).[4] The Selective Reaction of Aryl Halides with Ammonia and Ammonia Surrogates. Journal of the American Chemical Society, 128(29), 9356–9357. Link[3]

Sources

Troubleshooting & Optimization

common side reactions in the synthesis of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-(4-Methylpyrimidin-2-yl)aniline. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, side reactions, and troubleshooting strategies encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide you with the expertise and practical insights needed to navigate potential experimental hurdles successfully.

I. Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to 4-(4-Methylpyrimidin-2-yl)aniline?

There are two primary and widely adopted synthetic strategies for the preparation of 4-(4-Methylpyrimidin-2-yl)aniline:

  • Route A: Condensation/Cyclization. This classical approach involves the condensation of a guanidine derivative with a 1,3-dicarbonyl compound. Specifically, it is the reaction of N-(4-aminophenyl)guanidine with acetylacetone (2,4-pentanedione). This method is often favored for its cost-effective starting materials.

  • Route B: Palladium-Catalyzed Cross-Coupling. Modern synthetic chemistry often employs palladium-catalyzed reactions for their efficiency and substrate scope. The most common is the Buchwald-Hartwig amination, which couples 2-chloro-4-methylpyrimidine with 4-bromoaniline or aniline itself.[1][2] Alternatively, a Suzuki coupling can be employed, though it is less direct for this specific target.[3][4]

FAQ 2: My reaction yield is consistently low. What are the likely causes?

Low yields can stem from several factors, depending on the chosen synthetic route.

  • For Condensation/Cyclization (Route A):

    • Incomplete Guanidine Formation: The initial step of forming N-(4-aminophenyl)guanidine can be inefficient. Side reactions during the guanylation of 4-aminophenylamine can reduce the amount of the key intermediate available for cyclization.[5]

    • Suboptimal Cyclization Conditions: The cyclization step is sensitive to pH and temperature. Improper control can lead to the formation of side products or incomplete conversion.[6]

  • For Buchwald-Hartwig Amination (Route B):

    • Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to catalyst oxidation and reduced activity.[7]

    • Incorrect Ligand Choice: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich ligands are generally preferred.[8]

    • Base Incompatibility: The strength and type of base used (e.g., sodium tert-butoxide, cesium carbonate) can significantly impact the reaction rate and yield.[8]

FAQ 3: I am having difficulty purifying the final product. What are the common impurities?

Purification challenges often arise from the presence of structurally similar byproducts. Common impurities can be categorized as organic, inorganic, or residual solvents.[9]

  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete reactions will leave starting materials such as 2-chloro-4-methylpyrimidine or N-(4-aminophenyl)guanidine in the crude product.

    • Homocoupling Products: In palladium-catalyzed reactions, side reactions can lead to the formation of biphenyl or bipyrimidine species.[10]

    • Isomeric Byproducts: During the cyclization in Route A, alternative condensation pathways can potentially lead to isomeric pyrimidine products.

  • Degradation Products: The aniline moiety is susceptible to oxidation, which can lead to the formation of colored impurities, especially if the product is exposed to air and light over time.[11]

  • Inorganic Impurities: Residual palladium from the catalyst or inorganic salts from the base used in the reaction can be present.[9]

II. Troubleshooting Guide: Common Side Reactions & Solutions

This section delves into specific side reactions and provides actionable troubleshooting steps.

Problem 1: Formation of Bis-arylated Product in Buchwald-Hartwig Amination

Observation: Mass spectrometry or NMR analysis of the crude product shows a significant amount of a higher molecular weight species, corresponding to the coupling of two pyrimidine units to one aniline.

Causality: This side reaction, forming a tertiary amine, can occur if the reaction conditions are too harsh or if the stoichiometry of the reactants is not carefully controlled. It is more prevalent with less sterically hindered amines.

Troubleshooting Protocol:

  • Adjust Stoichiometry: Use a slight excess of the aniline component (e.g., 1.1 to 1.2 equivalents) relative to the 2-chloro-4-methylpyrimidine.

  • Lower Reaction Temperature: If the reaction is being run at a high temperature (e.g., >100 °C), try reducing it to 80-90 °C. Monitor the reaction progress by TLC or LC-MS to ensure the desired reaction still proceeds at a reasonable rate.

  • Optimize Catalyst and Ligand Loading: High catalyst or ligand concentrations can sometimes promote side reactions. Reduce the catalyst loading to 1-2 mol % and maintain a suitable catalyst-to-ligand ratio (typically 1:1.5 to 1:2).

Problem 2: Hydrodehalogenation of 2-chloro-4-methylpyrimidine

Observation: GC-MS analysis of the reaction mixture shows the presence of 4-methylpyrimidine, and the yield of the desired product is reduced.

Causality: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.[1] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This is often promoted by the presence of water or other protic species and can compete with the desired amination.

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure the inert atmosphere (nitrogen or argon) is dry.

  • Choice of Base: Some bases, particularly those that are more hygroscopic, can introduce water into the reaction. Consider using a non-hygroscopic base like potassium phosphate.

  • Ligand Selection: Certain ligands are more prone to promoting hydrodehalogenation. If this is a persistent issue, consider screening alternative phosphine ligands.

Problem 3: Incomplete Cyclization and Side Product Formation in Route A

Observation: Complex mixture of products observed by TLC or LC-MS, with several spots close to the product's Rf value. NMR may show multiple species.

Causality: The cyclization of N-(4-aminophenyl)guanidine with acetylacetone can be complex. Side reactions can include the formation of partially cyclized intermediates or alternative cyclization products if the reaction is not driven to completion under the correct pH conditions.[12]

Troubleshooting Protocol:

  • pH Control: The pH of the reaction is critical. An acidic catalyst (like HCl) is often used to promote the initial condensation, followed by a base to facilitate the final cyclization and dehydration. Carefully monitor and adjust the pH throughout the reaction.

  • Temperature and Reaction Time: Ensure the reaction is heated for a sufficient duration to drive the cyclization to completion. Monitor by TLC until the starting guanidine derivative is consumed.

  • Purification of Intermediate: If possible, consider isolating and purifying the N-(4-aminophenyl)guanidine intermediate before proceeding with the cyclization step to minimize side reactions from impurities in the first step.

III. Experimental Protocols & Data

Protocol: Buchwald-Hartwig Amination Synthesis of 4-(4-Methylpyrimidin-2-yl)aniline

This protocol provides a reliable method for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloro-4-methylpyrimidine (1.0 eq), 4-bromoaniline (1.1 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst/ligand system (e.g., 2 mol% Pd2(dba)3 and 4 mol% XPhos).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous toluene or dioxane via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Quench with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Quantitative Data
IssueParameter to AdjustRecommended ChangeExpected Outcome
Low Yield (<50%)Catalyst SystemScreen different Pd catalysts and phosphine ligandsImproved conversion and yield
HydrodehalogenationSolvent/BaseEnsure anhydrous conditions; use K3PO4Minimized byproduct formation
Bis-arylationStoichiometryUse 1.1 eq of anilineReduced formation of tertiary amine

IV. Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway (Buchwald-Hartwig) cluster_side Common Side Reactions A 2-Chloro-4-methylpyrimidine + 4-Bromoaniline B Pd(0) Catalyst + Ligand, Base A->B Reaction Conditions C 4-(4-Methylpyrimidin-2-yl)aniline (Desired Product) B->C C-N Coupling D Hydrodehalogenation B->D [H] source E Bis-arylation B->E Excess Pyrimidine

Caption: Main and side reaction pathways in the Buchwald-Hartwig synthesis.

Troubleshooting Workflow

G cluster_hydro Hydrodehalogenation Detected cluster_bis Bis-arylation Detected cluster_unreacted Unreacted Starting Material start Low Yield or Impure Product q1 Identify Impurities by LC-MS / NMR start->q1 sol1 Ensure Anhydrous Conditions q1->sol1 Hydrodehalogenation sol3 Adjust Reactant Stoichiometry q1->sol3 Bis-arylation sol5 Increase Reaction Time/Temp q1->sol5 Incomplete Reaction sol2 Switch to Non-hygroscopic Base sol1->sol2 sol4 Lower Reaction Temperature sol3->sol4 sol6 Screen Catalyst/Ligand System sol5->sol6

Caption: A logical workflow for troubleshooting common synthesis issues.

V. References

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]

  • PMC. (n.d.). Review on the o‐Aminoaniline Moiety in Peptide and Protein Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (n.d.). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). 4-methyl-2-nitroaniline synthesis method. Retrieved from

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyrimidin-2-yl)aniline. Retrieved from [Link]

  • PMC. (n.d.). Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chiral guanidine catalyzed cyclization reactions of 1,3-enynes for lactone synthesis: switchable H-bond catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. Retrieved from [Link]

  • Cardiff University. (n.d.). Synthesis of Guanidine Amino Acids and Investigation of their Interactions with Nucleic Acid. Retrieved from [Link]

  • PMC. (n.d.). Regioselective Base-Mediated Cyclizations of Mono-N-acylpropargylguanidines. Retrieved from [Link]

  • ResearchGate. (2022). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO 3 -Mediated Guanidine Formation. Retrieved from [Link]

  • Moravek. (n.d.). Different Types of Impurities in Pharmaceuticals. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of linagliptin. Retrieved from

  • MDPI. (2022). Synthesis of Orthogonally N-Protected, C-4 Functionalized Cyclic Guanidines from L-Serine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • ResearchGate. (2018). (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • MDPI. (2023). Epimerisation in Peptide Synthesis. Retrieved from [Link]

  • Thieme. (2022). N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]

Sources

purification of crude 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 4-(4-Methylpyrimidin-2-yl)aniline

Executive Summary & Workflow

4-(4-Methylpyrimidin-2-yl)aniline is a critical biaryl amine scaffold, frequently utilized as the "hinge-binding" motif in Type II kinase inhibitors (analogous to the Imatinib/Nilotinib class). High-purity isolation is often complicated by three factors:

  • Palladium Contamination: Residual catalyst from Suzuki-Miyaura coupling.

  • Aniline Oxidation: Rapid formation of colored azo/nitroso impurities upon air exposure.

  • Regioisomeric Impurities: Difficulty separating the 4-methyl vs. 6-methyl pyrimidine isomers if non-regioselective precursors were used.

The following workflow illustrates the logical purification path to achieve >99% HPLC purity.

PurificationWorkflow Crude Crude Reaction Mixture (Dark Solid/Oil) PdScavenge Step 1: Pd Scavenging (Silica-Thiol or Activated Carbon) Crude->PdScavenge Dissolve in THF/MeOH AcidBase Step 2: Acid-Base Extraction (Chemical Washing) PdScavenge->AcidBase Filter & Concentrate Imp_Pd Remove: Pd(0)/Pd(II) PdScavenge->Imp_Pd Recryst Step 3: Recrystallization (EtOH/H2O or EtOAc) AcidBase->Recryst Basify (pH > 10) & Precipitate Imp_Neut Remove: Neutral Impurities (Boronic acids, dimers) AcidBase->Imp_Neut Organic Wash (pH < 2) Pure Final Product (>99% Purity, White/Off-White) Recryst->Pure Dry under N2 Imp_Color Remove: Colored Oxidants Recryst->Imp_Color Mother Liquor

Figure 1: Logical purification workflow emphasizing impurity rejection at each stage.

Troubleshooting Center (Q&A)

Q1: My crude product is a dark grey/black tar. How do I remove the color? Diagnosis: The grey color typically indicates residual Palladium (Pd) metal, while black/brown tars suggest aniline oxidation. Technical Insight: Simple recrystallization often fails here because Pd nanoparticles can act as nucleation sites, becoming trapped inside the crystal lattice. Solution:

  • Chemical Scavenging: Before crystallization, dissolve crude in THF/MeOH (1:1) and treat with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (0.5 eq relative to Pd loading) at 50°C for 2 hours. Filter through Celite.

  • Anti-Oxidation: Perform all subsequent heating steps under a Nitrogen blanket. Add 0.1% w/w Sodium Bisulfite (

    
    ) to the aqueous phase during workup to prevent oxidative polymerization.
    

Q2: The product "oils out" during recrystallization instead of forming crystals. Diagnosis: The solvent system is too polar, or the temperature drop is too rapid (supersaturation shock). Technical Insight: This molecule has a "greasy" central biaryl bond but polar amine ends. Water is a strong anti-solvent but induces oiling if added too quickly. Solution:

  • Switch to the Ethanol/Water protocol (Protocol B).

  • Seeding: When the solution turns cloudy (metastable zone), add a seed crystal (<1 mg).

  • Slow Cooling: Wrap the flask in foil/towels to allow cooling to room temperature over 2–3 hours. Do not plunge directly into ice.

Q3: I see a persistent impurity at RRT 0.9 or 1.1 in HPLC. Diagnosis: This is likely the regioisomer (4-(6-methylpyrimidin-2-yl)aniline) or unreacted 4-methyl-2-chloropyrimidine . Technical Insight:

  • Halopyrimidine: Neutral.[1] Will be removed by the Acid-Base wash (Protocol A).

  • Regioisomer: Basic (pKa similar to product). Very difficult to separate chemically. Solution:

  • Prevention: Ensure high regioselectivity in the synthesis (e.g., using Suzuki coupling rather than condensation).

  • Purification: Use Ethyl Acetate recrystallization. The 4-methyl isomer often packs differently than the 6-methyl isomer due to steric clash with the aniline ring.

Detailed Protocols

Protocol A: Acid-Base Chemical Washing (Self-Validating)

This method utilizes the pKa difference between the basic pyrimidine/aniline (pKa ~4.5) and neutral impurities (boronic acids, halides).

Reagents: 1M HCl, Dichloromethane (DCM), 2M NaOH, Brine.

  • Dissolution: Dissolve 10 g of crude solid in 100 mL DCM.

  • Extraction (Salt Formation): Extract with 1M HCl (3 x 50 mL).

    • Validation Check: The product moves to the aqueous layer (yellow/orange solution). The DCM layer contains neutral impurities.

  • Wash: Wash the combined acidic aqueous layer with fresh DCM (2 x 30 mL). Discard organic washes.

  • Basification: Cool the aqueous layer to 0–5°C. Slowly adjust pH to >10 using 2M NaOH .

    • Observation: A thick white/off-white precipitate should form immediately.

  • Isolation: Filter the solid, wash with water (to remove NaCl), and dry.

Protocol B: Recrystallization (Ethanol/Water)

Best for removing inorganic salts and improving color.

Reagents: Ethanol (Absolute), Deionized Water.

  • Saturation: Suspend the solid (from Protocol A) in Ethanol (5 mL per gram of solid).

  • Heating: Heat to reflux (78°C). If not fully dissolved, add Ethanol in 1 mL increments.

    • Note: The solution should be clear yellow. If dark particles remain, hot filter.

  • Anti-Solvent Addition: While refluxing, add hot Water dropwise until a faint permanent turbidity (cloudiness) persists.

  • Clarification: Add 1–2 mL of Ethanol to restore clarity.

  • Crystallization: Remove from heat. Allow to cool to RT undisturbed (2 hours), then cool to 0°C (1 hour).

  • Filtration: Collect crystals and wash with cold Ethanol/Water (1:1).

Quantitative Data Summary

Table 1: Solubility Profile (at 25°C)

SolventSolubilityApplication
Dichloromethane (DCM) High (>50 mg/mL)Extraction / Chromatography
Methanol/Ethanol Moderate (10–30 mg/mL)Recrystallization (Good Solvent)
Ethyl Acetate Moderate (5–15 mg/mL)Recrystallization (Selective)
Water (pH 7) Negligible (<0.1 mg/mL)Anti-solvent / Wash
Water (pH 1) High (>100 mg/mL)Acid-Base Extraction (Forms HCl salt)

Table 2: Common Impurities & Removal Strategies

Impurity TypeOriginRemoval Method
Palladium (Pd) CatalystThiol-Silica Scavengers or TMT
Boronic Acid Excess ReagentBase wash (removes as boronate) or DCM wash of Acidic extract
Halopyrimidine Starting MaterialAcid-Base Extraction (removes in organic wash)
Aniline Oligomers OxidationRecrystallization (removes in mother liquor)

References

  • Garrett, M. D., et al. "Synthesis and biological evaluation of 4-(4-methylpyrimidin-2-yl)aniline derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, vol. 18, no. 12, 2008.

  • Anderson, N. G. Practical Process Research & Development - A Guide for Organic Chemists. 2nd Edition, Academic Press, 2012. (Chapter 6: Crystallization).

  • Welch, C. J., et al. "Adsorbent screening for metal impurity removal in pharmaceutical process research." Organic Process Research & Development, vol. 9, no. 2, 2005, pp. 198-205.

  • BenchChem Technical Notes. "Purification of Substituted Anilines and Pyrimidines." BenchChem Application Guides, 2024.

(Note: While specific patents for this exact CAS are proprietary, the protocols above are derived from standard operating procedures for the "Imatinib-intermediate" class of compounds described in References 1 and 3.)

Sources

Technical Support Center: Synthesis of 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-PYR-ANI-001 Subject: Optimizing Yield & Troubleshooting Protocols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Strategy

Welcome to the Technical Support Center. You are likely attempting to synthesize 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5), a critical biaryl intermediate often used in kinase inhibitor development (homologous to Imatinib intermediates).

Our analysis suggests you are facing yield attrition due to two primary factors:

  • Catalyst Deactivation: The free aniline amine (

    
    ) coordinating to the Palladium center during Suzuki coupling.
    
  • Protodeboronation: Instability of the 4-aminophenylboronic acid species under aqueous basic conditions.

This guide provides two validated workflows: the Precision Route (Suzuki Coupling) for discovery scale (<10g) and the Industrial Route (Cyclization) for scale-up (>10g).

Module A: The Precision Route (Suzuki Coupling)

Best For: Discovery chemistry, rapid analog generation. Core Challenge: Preventing catalyst poisoning by the free amine.

Optimized Protocol
  • Electrophile: 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • Nucleophile: 4-Aminophenylboronic acid pinacol ester (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%) — Superior to 
    
    
    
    for heteroaryl chlorides.
  • Base:

    
     (2.0 equiv) — Gentler than carbonates, reduces deboronation.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).[1]

  • Conditions:

    
     for 4-12 hours under Argon.
    
Troubleshooting Logic Flow

Use the following decision tree to diagnose reaction failures.

SuzukiTroubleshooting Start Start Diagnosis CheckTLC Check TLC/LCMS (4 hrs) Start->CheckTLC Conversion Is SM (Chloride) consumed? CheckTLC->Conversion NoConv No/Low Conversion Conversion->NoConv No YesConv High Conversion Low Yield Conversion->YesConv Yes ColorCheck Did reaction turn black immediately? NoConv->ColorCheck BlackYes Pd Black Precipitated ColorCheck->BlackYes Yes BlackNo Catalyst Inactive ColorCheck->BlackNo No Sol1 Fix: Catalyst Poisoning Use XPhos Pd G2 or Protect Amine (Boc) BlackYes->Sol1 Sol2 Fix: Oxidative Addition Switch to Pd(dppf)Cl2 Increase Temp to 100°C BlackNo->Sol2 SideProd Identify Side Product YesConv->SideProd Debor Protodeboronation (Aniline formed) SideProd->Debor Sol3 Fix: Reduce Water ratio Switch base to K3PO4 Debor->Sol3

Figure 1: Diagnostic workflow for Suzuki Coupling failures involving aminophenylboronic acids.

Comparative Catalyst Performance Data
Catalyst SystemYieldIssues ObservedRecommendation

/

45-55%Significant homocoupling; requires strict

exclusion.
Not Recommended

/

82-88% Robust; dppf ligand bite angle resists deactivation.Standard Protocol
XPhos Pd G2 90-95%Expensive; overkill for simple chlorides.Use for difficult substrates

Module B: The Industrial Route (Cyclization)

Best For: Large scale (>10g), cost reduction. Core Challenge: Regioselectivity and raw material stability.[2]

This route avoids expensive palladium and boronic acids by building the pyrimidine ring onto the aniline.

Reaction Mechanism

The synthesis involves the condensation of 4-guanidinoaniline (or its nitrate salt) with 4,4-dimethoxy-2-butanone (a masked form of 3-oxobutanal).

  • Step 1: Deprotonation of guanidine nitrate.

  • Step 2: Condensation with the ketone carbonyl.

  • Step 3: Cyclization and elimination of methanol.

Protocol
  • Dissolution: Dissolve N-(4-aminophenyl)guanidine nitrate (1.0 equiv) in Ethanol.

  • Base Addition: Add NaOEt (1.1 equiv) to liberate the free guanidine base. Stir for 30 mins.

  • Electrophile: Add 4,4-dimethoxy-2-butanone (1.1 equiv).

  • Reflux: Heat to reflux (

    
    ) for 6-8 hours.
    
  • Workup: Cool to precipitate the product. If no solid forms, remove solvent and recrystallize from Isopropanol/Water.

Troubleshooting Cyclization

Q: I am getting a mixture of isomers. Why?

  • A: 4,4-dimethoxy-2-butanone is an asymmetric electrophile. However, the guanidine is symmetric. Regioisomers usually arise if you use acetylacetone (which yields the 4,6-dimethyl product) or if the condensation conditions are too vigorous, leading to degradation.

    • Check: Ensure you are using 4,4-dimethoxy-2-butanone (CAS: 5436-21-5) to get the mono-methyl substituent specifically at the 4-position [1].

Q: The reaction mixture is a sticky tar.

  • A: This indicates polymerization of the enone intermediate.

    • Fix: Ensure the guanidine is fully neutralized before adding the ketone. Add the ketone dropwise at reflux to keep its concentration low relative to the nucleophile.

Purification & Isolation

Issue: Palladium residues in the final product (Suzuki Route). Solution:

  • Silica Gel: Standard chromatography (DCM/MeOH 95:5) usually separates the product (

    
    ) from non-polar byproducts.
    
  • Scavengers: If the product is colored (grey/brown) after column, treat the organic solution with QuadraSil™ MP or activated charcoal for 2 hours at

    
     to remove Pd.
    

Issue: Removing unreacted Boronic Acid. Solution: Wash the organic layer with 1M NaOH . The amphoteric boronic acid will ionize and move to the aqueous layer, while the product remains in the organic phase.

Frequently Asked Questions (FAQ)

Q1: Can I use the free amine boronic acid, or must I use the Boc-protected version?

  • A: You can use the free amine with

    
     . However, if yields are consistently <50%, switch to 4-(N-Boc-amino)phenylboronic acid pinacol ester . The Boc group prevents the amine from binding to the Pd catalyst. Deprotection (TFA/DCM) is quantitative and simple [2].
    

Q2: My product has a melting point lower than reported (


 vs 

).
  • A: You likely have the homocoupling byproduct (4,4'-diaminobiphenyl). This is common if the reaction was not degassed properly.[3] Recrystallize from Ethanol to remove it.[4]

Q3: How do I store the 2-chloro-4-methylpyrimidine starting material?

  • A: It is hygroscopic and prone to hydrolysis. Store in a desiccator at

    
    . If it smells like HCl, it has degraded.
    

References

  • Crimson Publishers. (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block: New Route for the Synthesis of Toluene, o-Xylene, Naphthalenes and Pyrimidines.Link

  • BenchChem. (2025).[1][5] Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. (Analogous amine-poisoning troubleshooting). Link

  • Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide.Link

  • MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.Link

Sources

troubleshooting failed Suzuki coupling with pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Ticket ID: PYR-SUZ-001 Specialist: Senior Application Scientist

Welcome to the Pyrimidine Coupling Support Center. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄/Na₂CO₃) failed. This is expected. Pyrimidines are notoriously difficult substrates due to their electron-deficient nature, potential for hydrolytic instability, and high affinity for catalyst poisoning.

This guide treats your chemical reaction as a system to be debugged. Follow the triage logic below to identify your specific failure mode.

PART 1: TRIAGE & DIAGNOSTICS

Before changing reagents, determine how the reaction failed. Use this decision tree to route your troubleshooting.

TroubleshootingTree Start START: Analyze LCMS/TLC SM_Status Is Pyrimidine Halide Consumed? Start->SM_Status No_Reaction NO: SM Remains SM_Status->No_Reaction  No   Reaction_Yes YES: SM Consumed SM_Status->Reaction_Yes  Yes   Cat_Poison ISSUE: Catalyst Poisoning (N-coordination) No_Reaction->Cat_Poison Ox_Add_Fail ISSUE: Oxidative Addition Failure (C-Cl bond too strong) No_Reaction->Ox_Add_Fail Prod_Check Is Desired Product Formed? Reaction_Yes->Prod_Check Prod_Yes YES: But Low Yield/Dirty Prod_Check->Prod_Yes  Yes   Prod_No NO: Byproducts Only Prod_Check->Prod_No  No   Pd_Residue ISSUE: Pd Contamination (Metal Scavenging Needed) Prod_Yes->Pd_Residue Deboronation ISSUE: Protodeboronation (Boronic Acid Hydrolysis) Prod_No->Deboronation Ar-H observed Hydrolysis ISSUE: Halide Hydrolysis (OH- attack on Pyrimidine) Prod_No->Hydrolysis Py-OH observed

Figure 1: Diagnostic logic flow for identifying the root cause of Suzuki coupling failure.

PART 2: ISSUE RESOLUTION MODULES
ISSUE 1: The "No Reaction" Scenario (Catalyst Poisoning)

Symptom: Starting material is untouched. The reaction mixture remains clear or precipitates Pd black immediately. Root Cause: The pyrimidine nitrogen lone pair is a potent ligand. It binds to the Palladium center (


), forming a stable "off-cycle" complex (Pd-N adduct) that prevents the reduction to active 

or blocks the coordination site required for oxidative addition.

The Fix: Ligand Overpowering You must use bulky, electron-rich ligands that sterically crowd the Pd center, preventing the approach of the pyrimidine nitrogen while facilitating oxidative addition.

Recommended Ligand Systems:

Ligand Class Specific Ligand Why it works Pre-catalyst Recommendation
Dialkylbiaryl Phosphines XPhos or SPhos Bulky biaryl backbone prevents N-coordination; electron-rich P facilitates oxidative addition of Ar-Cl. XPhos Pd G3 / G4

| NHC (Carbenes) | Pd-PEPPSI-IPr | Extremely strong


-donor; "throw-away" pyridine ligand ensures rapid initiation. | Pd-PEPPSI-IPr (Commercial) |
| Bis-phosphines  | A-taPhos  | Designed specifically for amino-pyrimidines to prevent chelation. | A-taPhos Pd G2 |
| Trialkyl Phosphines  | 

| High steric bulk (

cone angle) forces mono-ligation, leaving a site open for reaction. | Pd(P(tBu)3)2 |

Protocol 1: High-Activity Screening (0.2 mmol scale)

  • Vessel: 4 mL vial with septum screw cap.

  • Solids: Add Pyrimidine-Cl (1.0 equiv), Boronic Acid (1.5 equiv), and

    
      (3.0 equiv, finely ground).
    
  • Catalyst: Add XPhos Pd G3 (2.0 mol%). Note: Do not use Pd(PPh3)4.

  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 2 mL total). Degas by sparging with Argon for 5 mins.

  • Reaction: Heat to 80°C for 2 hours.

  • Check: If SM remains, switch to Pd-PEPPSI-IPr in pure Dioxane (anhydrous).

ISSUE 2: The "Missing Boronate" (Protodeboronation)

Symptom: The halide remains, but the boronic acid has converted to the corresponding arene (


).
Root Cause:  This is the most common failure mode for 2-pyridyl  and 2-pyrimidyl  boronic acids. The adjacent nitrogen facilitates a mechanism where water attacks the boron, and the C-B bond cleaves via a zwitterionic intermediate.

Protodeboronation Step1 2-Pyrimidyl Boronic Acid Step2 Boronate Anion (Base/Water attack) Step1->Step2 + OH- Step3 Zwitterionic Intermediate Step2->Step3 N-coordination to B Step4 Protodeboronated Product (Py-H) Step3->Step4 Rapid C-B Cleavage

Figure 2: Mechanism of base-catalyzed protodeboronation in 2-heteroaryl boronic acids.

The Fix: "Slow Release" Strategy You must keep the concentration of the free boronic acid low to favor Transmetallation (


) over Protodeboronation (

).

Strategy A: MIDA Boronates MIDA boronates are protected and hydrolyze slowly, releasing the active species at a rate that matches the catalytic cycle.

  • Reagent: Use 2-pyrimidyl MIDA boronate instead of the free acid.

  • Conditions:

    
     (0.5 equiv) is often added as a co-catalyst to facilitate the transmetallation of these specific substrates (Liebeskind-Srogl type effect).
    

Strategy B: Anhydrous/Fluoride Activation Remove water to stop the hydrolysis pathway.

  • Base: CsF (2.0 equiv) or anhydrous

    
    .
    
  • Solvent: Anhydrous Toluene or Dioxane.

Protocol 2: MIDA Boronate Coupling

  • Mix: Pyrimidine-Cl (1.0 equiv), MIDA-Boronate (1.5 equiv),

    
     (5.0 equiv).
    
  • Solvent: Dioxane:Water (10:1). The low water content slows MIDA hydrolysis.

  • Temp: 100°C.

  • Note: If this fails, switch to Strategy B (Anhydrous CsF in Toluene).

ISSUE 3: Halogen Scrambling & Hydrolysis

Symptom: LCMS shows a mass corresponding to [M-Cl+OH] (Hydrolysis) or [M-Cl+OR] (Solvent attack). Root Cause: Electron-deficient chloropyrimidines are highly susceptible to


 attack by hydroxide or alkoxide bases, even without a catalyst.

The Fix: Non-Nucleophilic Bases

  • Avoid: NaOH, KOH, NaOEt.

  • Use:

    
     (mild), 
    
    
    
    (anhydrous), or hindered organic bases like
    
    
    (if using Pd-PEPPSI).
  • Solvent: Switch alcohol solvents (MeOH/EtOH) to aprotic polar solvents (THF, DMF, MeCN).

PART 3: POST-REACTION (Purification)

Issue: Product contains residual Palladium (often colored yellow/brown/black). Pyrimidines are excellent metal chelators, making standard chromatography insufficient.

Protocol 3: Scavenger Cleanup Do not rely solely on column chromatography.

  • Dissolve: Crude mixture in EtOAc/THF.

  • Add: SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) scavenger resin (add 10 wt% relative to crude).

  • Stir: 4 hours at 40°C.

  • Filter: Remove resin via a frit.

  • Wash: Wash organic layer with 10% aqueous Cysteine solution if resin is unavailable.

References
  • Catalyst Systems for N-Heterocycles

    • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Link

  • MIDA Boronates & Protodeboronation

    • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates.[1] Journal of the American Chemical Society. Link

  • Protodeboronation Mechanism

    • Cox, P. A., et al. (2010). A mechanistic study of the protodeboronation of heteroaromatic boronic acids. Chemical Communications. Link

  • Pd-PEPPSI Catalysts

    • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Tolerant Palladium Catalyst for Cross-Coupling Reactions. Chemistry – A European Journal.[2] Link

  • Pd Removal Strategies

    • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

Sources

preventing byproduct formation in N-arylation of anilines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Operator: Senior Application Scientist Mission: To systematically diagnose and eliminate byproduct formation in transition-metal-catalyzed C-N bond formation.

🟢 Triage Desk: Select Your Issue

Welcome to the N-Arylation Support Center. We do not guess; we diagnose based on mechanistic causality. Please identify the specific failure mode you are observing in your LCMS/NMR data to access the relevant troubleshooting module.

Symptom (Observation)Diagnosis (Issue)Primary Cause
Product mass + Ar group (

)
Bis-arylation Product amine is more nucleophilic/less hindered than starting amine.
Halide replaced by H (

)
Protodehalogenation

-Hydride elimination from solvent/ligand or incomplete transmetallation.
Ar-Ar Dimer (

)
Homocoupling Oxidative coupling of boronic acids (Chan-Lam) or halides (Ullmann).
Wrong Atom Arylated (O/C instead of N)Chemoselectivity Loss Mismatch of Hard/Soft Acid-Base (HSAB) principles or base selection.

🎫 Ticket #001: The "Double-Dip" (Bis-Arylation)

User Report: "I am trying to make a secondary aniline from a primary amine, but I keep getting the tertiary amine (bis-arylated) byproduct."

🔬 Technical Analysis

In the Buchwald-Hartwig amination, the secondary amine product is often more electron-rich (nucleophilic) than the primary amine starting material. If the catalyst is not sterically bulky enough, it will coordinate the product amine and perform a second catalytic cycle.

🛠️ Troubleshooting Protocol

Step 1: Ligand Switch (Steric Crowding) You must destabilize the coordination of the secondary amine to the Pd center.

  • Recommendation: Switch to dialkylbiaryl phosphine ligands (Buchwald Ligands) with significant bulk at the 2' and 6' positions of the non-phosphorus ring.

  • The "Gold Standard": BrettPhos or RuPhos .

  • Why? These ligands create a "roof" over the Pd center. The primary amine (

    
    ) is small enough to slip under the roof, but the secondary amine product (
    
    
    
    ) is too bulky to coordinate effectively.

Step 2: The "Slow-Drip" Modification If ligand switching fails (e.g., substrate constraints), alter the kinetics.

  • Action: Add the aryl halide slowly (syringe pump) to an excess of the amine.

  • Logic: Keeps the concentration of the electrophile low relative to the primary nucleophile.

📊 Data: Ligand Selectivity Impact

Reaction: Phenyl bromide + Octylamine (1.0 equiv)


 Mono vs Bis product
LigandTypeMono:Bis RatioNotes
PPh3 Monodentate60:40Poor steric protection.
BINAP Bidentate85:15Better, but rigid bite angle allows some bis.
BrettPhos Bulky Biaryl>99:1 Steric bulk prevents product binding.
🧬 Visual Mechanism: Bis-Arylation Decision Tree

BisArylation Pd0 L-Pd(0) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Ar-X Coord1 Coordination of Primary Amine OxAdd->Coord1 R-NH2 Prod1 Mono-Arylated Product (Secondary Amine) Coord1->Prod1 Reductive Elim. Coord2 Coordination of Product (ERROR) Prod1->Coord2 Competes with R-NH2 (If Ligand Small) Prod2 Bis-Arylated Product (Tertiary Amine) Coord2->Prod2 2nd Cycle Block BLOCKED by Bulky Ligand (BrettPhos) Block->Coord2

Caption: Pathway divergence showing how bulky ligands mechanically block the coordination of the secondary amine product.

🎫 Ticket #002: The "Vanishing Halide" (Protodehalogenation)

User Report: "My aryl halide is consumed, but I see no C-N product. I only see the reduced arene (Ar-H). It's like the halogen just fell off."

🔬 Technical Analysis

This is caused by


-Hydride Elimination  occurring on the Pd(II) intermediate before the amine can undergo reductive elimination. The source of the hydride is usually the solvent (if alcoholic) or the amine itself (if it has 

-hydrogens).
🛠️ Troubleshooting Protocol

Step 1: Diagnostic Experiment (Deuterium Labeling) To fix it, you must find the hydride source.

  • Run A: Standard reaction in

    
    -Toluene  (or 
    
    
    
    -THF).
  • Run B: Standard reaction with

    
    -Methanol  (if using alcohol).
    
  • Analysis: If the byproduct is Ar-D, the solvent is the culprit. If it remains Ar-H, the hydride is coming from your amine or base.

Step 2: Solvent & Base Swapping

  • Immediate Fix: Remove all alcohols. Switch to Toluene , Dioxane , or DME .

  • Base Fix: If using alkoxide bases (NaOtBu), they can undergo

    
    -hydride elimination to form a Pd-H species. Switch to inorganic bases like 
    
    
    
    or
    
    
    .

Step 3: Catalyst Activation Sometimes reduction happens because the catalytic cycle is too slow (stalled).

  • Action: Increase catalyst loading or temperature to favor the difficult Reductive Elimination step over the decomposition pathway.

🧬 Visual Mechanism: The Reduction Trap

Dehalogenation LPdArX L-Pd(II)-Ar-X AmineBind Amine Binding LPdArX->AmineBind Fast Path BetaElim Beta-Hydride Elimination (From Solvent/Base) LPdArX->BetaElim Slow/Competes Product C-N Product AmineBind->Product PdH L-Pd(II)-H-Ar BetaElim->PdH Reduction Reductive Elim -> Ar-H (Byproduct) PdH->Reduction

Caption: The "Leak" in the cycle. If amine binding/reductive elimination is slow, Pd grabs a hydride from the environment.

🎫 Ticket #003: The "Unwanted Twin" (Homocoupling)

User Report: "I am using Chan-Lam conditions (Boronic acid + Amine + Cu). I am getting massive amounts of Biaryl (Ar-Ar) byproduct."

🔬 Technical Analysis

In Copper-catalyzed oxidative coupling (Chan-Lam), the catalyst cycles between Cu(II) and Cu(III). If the oxidant (usually


) is too abundant or the amine is not reactive enough, two aryl species will transmetallate onto the Copper, leading to homocoupling.
🛠️ Troubleshooting Protocol

Step 1: The "Slow Oxidant" Technique

  • Issue: High concentration of Cu(II)/Cu(III) oxidizing species promotes Ar-Ar formation.

  • Fix: Do not balloon the reaction with pure

    
     immediately. Start with Air (open flask)  or use a controlled oxidant addition.
    
  • Alternative: Use stoichiometric Cu(OAc)2 without external oxygen if the substrate is valuable.

Step 2: The "Syringe Pump" Boronic Acid

  • Protocol: Add the Boronic Acid solution slowly over 2-4 hours.

  • Logic: Keeps the concentration of Ar-

    
     low, statistically favoring the Ar-Cu-Amine complex over the Ar-Cu-Ar complex.
    

📚 FAQ & Reference Desk

Q: Can I perform these reactions in water to prevent solubility issues? A: Yes, but you must use surfactant-based micellar catalysis (e.g., TPGS-750-M). Standard biphasic mixtures often fail due to hydrolysis of the catalyst or halide.

Q: Why does my reaction turn black and stop? A: "Palladium Black" formation. Your ligand is detaching from the metal, causing Pd(0) to aggregate.[1]

  • Fix: Add more ligand (increase L:Pd ratio to 2:1 or 4:1).

  • Fix: Lower the temperature; high T promotes ligand dissociation.

Q: How do I remove the metal residues after the reaction? A: Use scavenger silica (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine.

🔗 References
  • Ligand Design & Bis-arylation Prevention:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[2][3] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Link

  • Mechanistic Insights (Protodehalogenation):

    • Hartwig, J. F. (1998). Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides. Accounts of Chemical Research. Link

  • Chan-Lam Coupling Optimization:

    • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives. Synthesis. Link

  • HSAB & Chemoselectivity:

    • Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society.[3] Link

Sources

Technical Support Center: Imatinib Mesylate Process Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Synthesis of Imatinib Intermediates

Role: Senior Application Scientist | Status: Operational Audience: Process Chemists & Drug Development Researchers

Introduction: The Molecular Architecture of Reliability

Welcome to the Imatinib Synthesis Support Center. As researchers, we know that the synthesis of Imatinib (Gleevec) is not just about connecting carbons; it is an exercise in managing regioselectivity, preventing ring saturation during reduction, and controlling genotoxic impurities (GTIs) to ppm levels.

This guide moves beyond standard literature to address the failure modes of the "Zimmermann Route" (the industrial standard) and modern convergent strategies. We focus on the four critical checkpoints where yields typically collapse or impurities spike.

Module 1: The Enaminone "Backbone" Formation

Target Intermediate: 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one

The reaction of 3-acetylpyridine with


-dimethylformamide dimethyl acetal (DMF-DMA) is the entry point. While seemingly simple, it is reversible and moisture-sensitive.
Troubleshooting Guide

Q: My conversion rates are stalling at ~80%, and the product looks oily/dark. Why? Root Cause:

  • Reversibility: The reaction produces methanol as a byproduct. If methanol is not removed, the equilibrium shifts back to the starting material.

  • Hygroscopicity: DMF-DMA hydrolyzes rapidly in moist air to form DMF and methanol, destroying the reagent before it reacts.

Corrective Protocol:

  • Thermodynamic Control: Do not run this in a closed vessel. Use a Dean-Stark trap or a continuous distillation setup to strip methanol azeotropically (using toluene or xylene as solvent).

  • Reagent Stoichiometry: Increase DMF-DMA to 1.5 – 2.0 equivalents . The excess drives the equilibrium and compensates for hydrolysis losses.

  • Purification: If the product is oily (indicating polymerization), switch the crystallization solvent. A mixture of EtOAc:Hexane (1:2) usually forces the yellow crystalline solid to crash out effectively.

Module 2: The Pyrimidine Ring Closure (Cyclization)

Target Intermediate:


-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Key Reaction:  Condensation of the Enaminone with 2-methyl-5-nitrophenylguanidine.

This is the most critical step for the carbon skeleton. The challenge here is solubility and regioselectivity .

Visualizing the Pathway

Imatinib_Cyclization cluster_trouble Troubleshooting Logic Start Enaminone (Intermediate 1) Reaction Cyclization (Reflux) Start->Reaction Guanidine Guanidine Nitrate Salt Guanidine->Reaction Base Base Selection (NaOH vs K2CO3) Base->Reaction Catalyst Result_Good Target Pyrimidine (High Purity) Reaction->Result_Good Optimum Solubility Result_Bad Precipitation/Clogging (Low Yield) Reaction->Result_Bad Poor Solvent Choice Result_Bad->Base Switch to NaOH (aq)

Figure 1: Critical decision nodes in the pyrimidine cyclization step.

FAQ: Cyclization Failure Modes

Q: The reaction mixture turns into a thick slurry that is impossible to stir, leading to low yields.

  • Diagnosis: The guanidine nitrate salt has poor solubility in standard organic solvents (like isopropanol) at the start, and the product precipitates too fast at the end, trapping unreacted material.

  • Solution: Use 2-methoxyethanol or n-butanol as the solvent. These higher-boiling alcohols maintain solubility longer, allowing the reaction to reach completion before precipitation occurs.

Q: I see a "regioisomer" impurity in HPLC. What is it?

  • Analysis: While the electronic bias of the enaminone strongly favors the desired pyrimidine, extremely high temperatures (>150°C) or strong Lewis acids can promote the "wrong" attack, leading to the isomeric pyrimidine.

  • Control: Maintain reflux temperature strictly between 100°C – 120°C . Avoid metal contamination (Iron/Copper) in the reactor, which can act as Lewis acids.

Module 3: The Selectivity Trap (Nitro Reduction)

Challenge: Reducing the nitro group to an aniline without hydrogenating the pyridine or pyrimidine rings.

Q: After hydrogenation (H2, Pd/C), my mass spec shows M+2 and M+4 peaks. What happened? Root Cause: Standard catalytic hydrogenation is too aggressive. It has partially reduced the heteroaromatic rings (pyridine/pyrimidine), creating impurities that are nearly impossible to separate.

Comparative Protocol: Reduction Methods

MethodSelectivityScalabilityRisk ProfileRecommendation
H2 + Pd/C LowHighHigh: Ring saturation risk.Avoid unless using sulfided (poisoned) catalysts.
SnCl2 / HCl High MediumMedium: Heavy metal waste.Recommended for Lab Scale. Robust and highly selective.
Fe / NH4Cl High HighLow: Green & cheap.Recommended for Production. Requires vigorous stirring (heterogeneous).
Raney Nickel MediumHighHigh: Pyrophoric.Viable but requires strict temp control (<40°C).

Standard Operating Procedure (Fe/NH4Cl):

  • Suspend the nitro-intermediate in Ethanol/Water (3:1).

  • Add 5.0 eq of Iron powder and 2.0 eq of Ammonium Chloride.

  • Heat to reflux for 2-4 hours.

  • Critical Step: Filter hot through Celite to remove iron sludge immediately. If it cools, the product precipitates into the iron waste.

Module 4: The Final Coupling (Amide Bond Formation)

Reaction: Coupling the Aniline Intermediate with 4-(4-methylpiperazin-1-ylmethyl)benzoyl chloride.

Workflow Visualization

Final_Coupling Acid_Chloride Acid Chloride (Hygroscopic!) Coupling Coupling Reaction (0°C -> RT) Acid_Chloride->Coupling Aniline Aniline Intermediate Aniline->Coupling Solvent Solvent System (DCM or THF) Solvent->Coupling Check Check HPLC Coupling->Check Success Imatinib Base Check->Success Single Peak Fail_Hydrolysis Impurity: Hydrolyzed Acid Check->Fail_Hydrolysis Peak @ Acid RT Fail_Bis Impurity: Bis-Acylated Check->Fail_Bis High MW Peak

Figure 2: Logic flow for the final amide coupling step.

Troubleshooting Guide

Q: I am seeing a large amount of "Imatinib Impurity F" (Hydrolyzed Acid) and low yields.

  • Root Cause: The acid chloride is hydrolyzing before it couples with the aniline. This happens if the solvent contains trace water or if the acid chloride was stored improperly.

  • Corrective Protocol:

    • In-Situ Generation: Do not isolate the acid chloride if possible. Generate it (Acid + SOCl2) and distill off excess SOCl2, then dissolve in anhydrous DCM and add directly to the aniline solution.

    • Base Trap: Use Pyridine or TEA as an acid scavenger. However, add the base after the acid chloride addition is initiated to prevent base-catalyzed decomposition.

Q: How do I control Genotoxic Impurities (GTIs) at this stage?

  • The Hazard: Residual aniline intermediate and alkyl halides (from the piperazine side chain synthesis) are potential mutagens.

  • The Fix:

    • Ensure the final coupling is driven to >99% conversion.

    • Purification: The final Imatinib base should be recrystallized from Methanol/Isopropanol . The mesylate salt formation (using methanesulfonic acid) is a second purification opportunity. The salt crystallizes, leaving organic impurities in the mother liquor.

References

  • Zimmermann, J., et al. (1997). "Phenylamino-pyrimidine (PAP) - derivatives: a new class of potent and highly selective PDGF-receptor autophosphorylation inhibitors." Bioorganic & Medicinal Chemistry Letters. Link

  • Novartis AG. (1993). "Pyrimidine derivatives and processes for the preparation thereof." U.S. Patent 5,521,184. Link

  • Hopkin, M. D., et al. (2013).[1] "An expeditious synthesis of imatinib and analogues utilising flow chemistry methods." Organic & Biomolecular Chemistry. Link

  • Kinigopoulou, M., et al. (2016). "An optimized approach in the synthesis of imatinib intermediates and analogues." RSC Advances. Link

  • Szeto, P., et al. (2019).[2] "Process Development of Imatinib: A Review." Organic Process Research & Development. (General reference for impurity profiles). Link

Sources

Technical Support Hub: Regiocontrol in 4-(4-Methylpyrimidin-2-yl)aniline Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REGIO-PYR-ANI-001 Subject: Troubleshooting Regioselectivity & Functionalization Protocols Assigned Scientist: Senior Application Specialist, Process Chemistry Division

The Regioselectivity Landscape

Executive Summary: Functionalizing 4-(4-Methylpyrimidin-2-yl)aniline presents a classic "electronic vs. chelation" conflict. The aniline amine (


) directs electrophilic substitution to its ortho positions (electronic control), while the pyrimidine ring directs transition-metal catalyzed functionalization to itsortho positions (chelation control).

This guide provides the protocols to selectively target Site A (Electronic Control) or Site B (Chelation Control) and troubleshoot common failures in N-functionalization.

Visualizing the Reactive Sites

RegioMap Aniline Aniline Ring (Electron Rich) Pyrimidine Pyrimidine Ring (Electron Deficient) Aniline->Pyrimidine Connected SiteA Site A: Outer Ortho (EAS Target) Aniline->SiteA Directs (Ortho) NH2 Free Amine (-NH2) Catalyst Poison / Nucleophile NH2->Aniline Activates PyrN Pyrimidine N Directing Group (DG) PyrN->Pyrimidine Part of SiteB Site B: Inner Ortho (C-H Activation Target) PyrN->SiteB Directs Pd/Ru (Chelation)

Figure 1: Regioselectivity Map. Site A is accessed via standard Electrophilic Aromatic Substitution (EAS). Site B is accessed via Transition Metal C-H Activation.

Module A: Targeting the "Inner" Carbons (C-H Activation)

Objective: Functionalize the phenyl ring at the position ortho to the pyrimidine (Site B). Mechanism: Chelation-Assisted C-H Activation (Pd/Ru/Rh). Primary Challenge: The free aniline amine (


) coordinates strongly to catalysts, poisoning the reaction.
Protocol: Pd-Catalyzed Ortho-Arylation/Halogenation
StepActionTechnical Rationale
1. Protection Convert

to Acetamide (

) or Pivalamide.
CRITICAL: Prevents catalyst poisoning and prevents N-arylation. The amide also weakly assists, but the pyrimidine is the dominant Directing Group (DG) [1].
2. Catalyst Load 5-10 mol%

or

.

species are required for the initial C-H palladation cycle.
3. Solvent/Temp Toluene or 1,4-Dioxane at 100–120°C.High temperature is required to overcome the activation energy of the C-H bond cleavage.
4. Oxidant

or Ag salts (if oxidative coupling).
Re-oxidizes

to

to sustain the catalytic cycle.
Troubleshooting Guide: C-H Activation

Q: The reaction yields 0% conversion. The starting material is recovered. A: You likely skipped the protection step. Free anilines bind Pd irreversibly.

  • Fix: Acetylate the amine using

    
     before attempting C-H activation.
    
  • Alternative: If you must use the free amine, switch to a bulky Lewis Acid additive (e.g.,

    
    ) to mask the amine, though this has lower success rates on this specific scaffold.
    

Q: I am getting a mixture of mono- and bis-functionalization (both ortho positions). A: The pyrimidine directs to both adjacent carbons.

  • Fix (Mono-selective): Use limiting equivalents of the coupling partner (0.9 eq) and stop the reaction at 70% conversion.

  • Fix (Blocking): Introduce a blocking group (e.g., Cl or Me) at one ortho position via EAS (Module B) before attempting C-H activation.

Q: The pyrimidine ring is reacting instead of the phenyl ring. A: Rare, but happens with radical mechanisms. Ensure you are using a chelation-controlled mechanism (Pd(II)/Ligand-free) rather than a radical mechanism.

Module B: Targeting the "Outer" Carbons (EAS)

Objective: Functionalize the phenyl ring at the position ortho to the amine (Site A). Mechanism: Electrophilic Aromatic Substitution (EAS). Primary Challenge: Controlling mono-halogenation vs. di-halogenation and oxidation of the amine.

Protocol: Regioselective Monobromination
ParameterConditionTechnical Rationale
Reagent N-Bromosuccinimide (NBS) (1.0 eq)Mild source of

. Avoid elemental

which causes rapid over-bromination and oxidation [2].
Solvent DMF or Acetonitrile (

to RT)
Polar aprotic solvents stabilize the transition state without promoting radical side reactions.
Catalyst None (or mild

)
The aniline is sufficiently electron-rich to react without Lewis acids.
Troubleshooting Guide: Halogenation

Q: I am getting significant di-bromination (2,6-dibromoaniline derivative). A: The first bromine deactivates the ring slightly, but not enough to stop the second attack if excess reagent is present locally.

  • Fix: Add NBS solution dropwise over 1 hour at

    
    .
    
  • Fix: Use HBr-DMSO as the brominating agent; it is often more selective for mono-bromination of deactivated anilines.

Q: The reaction is sluggish. A: The pyrimidine ring is electron-withdrawing, deactivating the phenyl ring compared to simple aniline.

  • Fix: Warm to

    
    .
    
  • Fix: Use Ionic Liquids (e.g.,

    
    ) as solvent. Studies show Cu-halide mediated halogenation in ionic liquids improves para/ortho selectivity and yield for anilines [3].[1]
    

Module C: N-Functionalization (Amide Coupling)

Objective: Acylate the aniline nitrogen without touching the pyrimidine nitrogens. Context: This is the standard step for synthesizing kinase inhibitors like Imatinib analogs.

Decision Tree: N-Acylation

NAcylation Start Goal: N-Acylation Reagent Select Reagent Start->Reagent AcidCl Acid Chloride (R-COCl) Reagent->AcidCl High Reactivity Coupling Carboxylic Acid + Coupling Agent (HATU/EDC) Reagent->Coupling Sensitive Substrates Issue1 Risk: Pyrimidine Protonation (Salt formation) AcidCl->Issue1 Issue2 Risk: Low Conversion Coupling->Issue2 Sol1 Solution: Schotten-Baumann (Biphasic DCM/aq NaHCO3) Issue1->Sol1 Sol2 Solution: Use DIPEA (3 eq) in DMF Issue2->Sol2

Figure 2: Selection guide for N-acylation conditions to avoid pyrimidine interference.

FAQs: N-Functionalization

Q: Why does the reaction mixture turn into a solid gum when using Acid Chlorides? A: The pyrimidine nitrogen is basic. It scavenges the HCl byproduct, forming an insoluble pyridinium-like salt.

  • Fix: Use a "scavenger base" like DIPEA or TEA (3.0 eq) in the reaction.

  • Fix: Use Schotten-Baumann conditions (DCM + Saturated Aqueous

    
    ). The aqueous base neutralizes HCl immediately, keeping the organic phase free of salts.
    

Q: Can I use the Pyrimidine N for coordination chemistry? A: Yes, but it is less basic than the aniline. If you want to coordinate the Pyrimidine N (e.g., for Pt/Pd drugs), you must first acylate the aniline to remove its competing nucleophilicity.

References

  • Ackermann, L. (2011). "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations: Mechanism and Scope." Chemical Reviews, 111(3), 1315-1345.

  • Mitchell, R. H., et al. (1979). "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Monobromination Reagent for Reactive Aromatic Compounds." The Journal of Organic Chemistry, 44(25), 4733–4735.

  • D'Anna, F., et al. (2015). "Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids." Beilstein Journal of Organic Chemistry, 11, 239-246.

  • Bagley, M. C., et al. (2010). "Ligand-free palladium-catalyzed oxidative C-H bond functionalization of pyridines and pyrimidines." Chemical Communications, 46, 7954-7956.

Sources

workup procedures for reactions involving 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Workup Procedures for 4-(4-Methylpyrimidin-2-yl)aniline

Chemical Profile & Solubility Intelligence

Compound Identity: 4-(4-Methylpyrimidin-2-yl)aniline CAS: 474397-16-5 Role: Key intermediate in kinase inhibitor synthesis (e.g., Imatinib analogs).[1][2] Molecular Weight: 185.23 g/mol [1][2]

To design an effective workup, you must understand the acid-base profile of this molecule. It is a heterocyclic aniline containing two distinct basic centers:

  • Primary Aniline Nitrogen (

    
    ):  Moderately basic (
    
    
    
    ).[1][2] This is your nucleophile.
  • Pyrimidine Nitrogen (N-3): Weakly basic (

    
    ).[1][2] The methyl group at C4 provides slight electron donation, making it slightly more basic than unsubstituted pyrimidine (
    
    
    
    ).

Implication for Workup: When you react this aniline (e.g., with an acid chloride to form an amide), the product loses the basic aniline center. However, the pyrimidine ring remains basic . This creates a "selectivity window" for purification using pH-controlled extractions.[1][2]

SolventSolubility RatingApplication
DCM / Chloroform Moderate to GoodPreferred extraction solvents.[1][2]
Ethyl Acetate ModerateGood for extraction; product may precipitate if concentrated.
DMSO / DMF HighReaction solvents; require aqueous wash to remove.
Water (Neutral) InsolublePrecipitant for quenching.
Water (Acidic, pH < 2) SolubleForms dicationic salt (protonation of both N).
Water (Buffered, pH 3–4) Selective Crucial: Protonates aniline (SM) but NOT the pyrimidine-amide (Product).

Protocol: The "pH-Selective" Workup (For Amide/Urea Couplings)

Scenario: You have reacted 4-(4-Methylpyrimidin-2-yl)aniline with an electrophile (e.g., acid chloride, isocyanate). You need to remove unreacted aniline (SM) without losing your product.

The Logic:

  • Starting Material (SM): Has a basic aniline amine (

    
    ). At pH 3, it is 
    
    
    
    protonated and water-soluble.[1]
  • Product: The amide nitrogen is non-basic. The pyrimidine nitrogen (

    
    ) is largely unprotonated at pH 3 (since 
    
    
    
    ). It remains lipophilic.
Step-by-Step Methodology
  • Quench: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Ratio: 5-10x reaction volume).

  • Aqueous Wash 1 (Removal of Polar Impurities): Wash with water to remove DMF/DMSO (if used).

  • Aqueous Wash 2 (The "Citric Acid Cut"):

    • Prepare a 5-10% Citric Acid solution (approx. pH 3–4).

    • Wash the organic layer with this solution.

    • Mechanism:[1][2][3][4][5][6] The unreacted aniline is protonated and pulled into the aqueous layer. The pyrimidine-based product stays in the organic layer.

    • Warning: Do not use strong HCl (pH < 1) at this stage, or you will protonate the pyrimidine ring of your product, dragging it into the water.

  • Aqueous Wash 3 (Neutralization): Wash with Saturated

    
     to remove any residual acid and ensure the product is in its free-base form.[2]
    
  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Magnesium sulfate (
    
    
    
    ) is acceptable but can sometimes adsorb polar heterocycles.
  • Concentration: Evaporate solvent under reduced pressure.

Visualizing the Separation Logic

WorkupLogic Start Crude Reaction Mixture (SM: Aniline + Product: Amide) Dilute Dilute with EtOAc/DCM Start->Dilute Wash1 Wash with Water (Removes DMF/DMSO) Dilute->Wash1 Decision Wash with 10% Citric Acid (pH ~3-4) Wash1->Decision OrgLayer Organic Layer Decision->OrgLayer Lipophilic Species AqLayer Aqueous Layer Decision->AqLayer Hydrophilic Species ProductState Product (Amide) Pyrimidine N is unprotonated. Remains Lipophilic. OrgLayer->ProductState SMState Unreacted Aniline Aniline N is protonated (NH3+). Becomes Hydrophilic. AqLayer->SMState Final Wash w/ NaHCO3 -> Dry -> Product ProductState->Final Waste Discard (Contains Aniline Salts) SMState->Waste

Figure 1: Selective extraction strategy utilizing the pKa difference between the aniline starting material and the pyrimidine product.[1][2]

Troubleshooting & FAQs

Q1: My product is precipitating during the aqueous wash. What should I do?

Cause: Pyrimidine-containing amides often have low solubility in both water and ether/hexane.[1][2] They may also crystallize out of EtOAc when wet. Solution:

  • Switch Solvent: Use a mixture of DCM/Isopropanol (3:1) or Chloroform/Ethanol (9:1) as your organic phase. This increases polarity without becoming miscible with water.

  • Filter the Interphase: If a solid forms at the boundary between layers, do not discard it . Filter it off and analyze by LCMS. It is often the pure product precipitating out.

Q2: I still see unreacted aniline in my product after the citric acid wash.

Cause: The lipophilicity of the pyrimidine ring might be keeping some protonated aniline in the organic phase (ion-pairing), or the pH wasn't low enough. Solution:

  • Scavenger Resins: Add Polystyrene-Aldehyde or Isocyanate resin (2–3 equivalents relative to excess aniline) to the organic solution.[2] Shake for 2–12 hours. The resin covalently binds the unreacted aniline. Filter to remove the resin.

  • Recrystallization: This scaffold crystallizes well. Try boiling Ethanol or Acetonitrile and cooling slowly. The aniline impurity usually stays in the mother liquor.

Q3: The aqueous layer turned bright yellow/orange. Is this normal?

Answer: Yes. Protonated anilines (anilinium salts) are often colored, especially when conjugated with heterocycles like pyrimidine. A colored aqueous layer and a paler organic layer usually indicate the purification is working.

Q4: Can I use HCl instead of Citric Acid?

Answer: Only if you control the concentration strictly (e.g., 0.1 M HCl).

  • Risk: If the pH drops below 1.5, the pyrimidine ring in your product will protonate.

  • Result: Your product will partition into the water and be lost. Stick to Citric Acid or Phosphate Buffer (pH 3) for safety.

Advanced Purification: Recrystallization Guide

If extraction is insufficient, use the solubility differential of the pyrimidine scaffold.

Solvent SystemProcedureOutcome
Ethanol (Abs.) Heat to reflux until dissolved.[1][2][7] Cool to RT, then

.
Excellent for removing non-polar byproducts.
EtOAc / Hexane Dissolve in min. hot EtOAc. Add Hexane dropwise until cloudy.[2] Cool.Good for removing unreacted aniline (stays in solution).
Acetonitrile Heat to reflux.[8][9] Cool slowly.Often yields high-purity needles for X-ray.[1][2]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18778501: 4-methyl-N-(pyridin-2-ylmethyl)aniline (Analogous Structure Data). Retrieved February 15, 2026, from [Link]

  • Reich, H. J. (2025). pKa Values of Nitrogen Heterocycles. University of Wisconsin-Madison Chemistry.[1][2] (General reference for Pyrimidine/Aniline pKa values).

  • Organic Chemistry Portal. (2024). Synthesis of Pyrimidines and Workup Protocols. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Storage, and Handling Protocols

Document ID: TS-MPA-2024-01 | Version: 2.1 | Audience: Medicinal Chemists, process Engineers

Quick Reference: Physicochemical Profile
PropertySpecification
Chemical Name 4-(4-Methylpyrimidin-2-yl)aniline
Common CAS 474397-16-5; 95245-30-0
Molecular Weight 185.23 g/mol
Appearance Off-white to pale yellow solid (Pure); Brown/Purple (Oxidized)
Solubility DMSO (>50 mM), Ethanol (Moderate), Water (Low/Insoluble)
Primary Instability Oxidative degradation of the aniline moiety; Photosensitivity
Storage (Solid) -20°C, Desiccated, Protected from Light, Inert Atmosphere (Argon/N2)
Storage (Solution) -80°C (Long term), -20°C (Short term < 1 month)
Part 1: Critical Storage & Stability Protocols
Q: My compound arrived at room temperature. Has it degraded?

A: Likely not, but immediate action is required. While 4-(4-Methylpyrimidin-2-yl)aniline is chemically robust enough to survive short-term transit (3–5 days) at ambient temperatures, it is thermolabile and photosensitive over time. The aniline functional group is the "weak link," susceptible to auto-oxidation when exposed to air and light, forming colored azo-dimers or quinoid species [1].

Action Plan:

  • Visual Inspection: Check for discoloration. Pure compound is off-white/pale yellow. Dark yellow, brown, or purple indicates surface oxidation.

  • Purity Check: If the solid is dark, perform a quick LC-MS run. Often, the color change represents <1% impurity (high extinction coefficient of oxidized anilines), and the bulk material may still be usable.

  • Transfer: Immediately move to long-term storage conditions (-20°C).

Q: Why is an inert atmosphere (Argon/Nitrogen) recommended?

A: To prevent radical-mediated oxidation. The electron-rich aniline ring is prone to single-electron transfer (SET) oxidation. Oxygen acts as a radical initiator, especially in the presence of light. Storing under Argon displaces oxygen and moisture, effectively halting this pathway.

The Mechanism of Failure:

  • Initiation: Light/Heat generates an anilinyl radical.

  • Propagation: Reaction with

    
     forms peroxy radicals.
    
  • Termination: Coupling reactions form azo-compounds (dark impurities).

Q: Can I store stock solutions in DMSO at -20°C?

A: Yes, but with strict caveats regarding hygroscopicity . DMSO is extremely hygroscopic. At -20°C, DMSO is frozen (MP: 19°C). However, repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Water in DMSO lowers the solubility of the lipophilic pyrimidine core, leading to "silent precipitation"—where the compound crashes out but looks like a cloudy suspension, leading to inconsistent dosing.

Best Practice for Solutions:

  • Single-Use Aliquots: Aliquot stock solutions (e.g., 10 mM) into small volumes (20–50 µL) to avoid freeze-thaw cycles.

  • Sealant: Use Parafilm® or screw caps with O-rings to prevent moisture entry.

  • Visual Check: Always vortex and visually inspect for clarity after thawing. If cloudy, sonicate at 37°C for 5 minutes.

Part 2: Troubleshooting Experimental Issues
Q: The solid has turned into a sticky gum. What happened?

A: This is likely hygroscopic caking combined with trace solvent retention. If the material was not dried thoroughly during synthesis or was left open, it absorbs water. The pyrimidine ring nitrogens can accept hydrogen bonds from water, lowering the melting point and causing the solid to "oil out."

Recovery Protocol:

  • Dissolve the gum in a minimal amount of DCM (Dichloromethane).

  • Dry over anhydrous

    
    .
    
  • Concentrate in vacuo.

  • Triturate with cold hexanes or diethyl ether to induce re-crystallization.

Q: I see extra peaks in my LC-MS after storing in DMSO for a month.

A: You are likely seeing N-oxidation or DMSO adducts . Anilines can slowly react with DMSO oxidants or impurities (like dimethyl sulfide) over time. Additionally, if the DMSO contained trace acids, the pyrimidine ring might be protonated, shifting retention times, though this is reversible.

Diagnostic Table: Common Impurities

Retention Time Shift Likely Culprit Cause
+16 Da N-Oxide Oxidation of aniline nitrogen (Air/Peroxides)
+14 Da Methylation Trace methylating agents (rare, synthesis artifact)
Dimer Mass Azo-coupling Light-induced radical coupling

| Fronting Peak | Hydrolysis/Salt | Moisture in solvent causing protonation equilibrium |

Part 3: Visualized Workflows
Figure 1: Optimal Storage Decision Tree

This workflow ensures maximum shelf-life and data integrity.

StorageProtocol Start Incoming Compound 4-(4-Methylpyrimidin-2-yl)aniline Inspect Visual Inspection (Color Check) Start->Inspect Color Color: Off-White/Pale Yellow? Inspect->Color PurityOK Purity Likely >95% Color->PurityOK Yes ColorBad Color: Brown/Purple Color->ColorBad No Form Select Form PurityOK->Form SolidStore Solid Storage: -20°C, Desiccated Protect from Light Form->SolidStore Solid SolnStore Solution Storage (DMSO): Aliquot (Single Use) Store at -80°C Form->SolnStore Solution QC Perform LC-MS/NMR ColorBad->QC Decision Purity >90%? QC->Decision Decision->SolidStore Yes (Use as is) Recryst Purify: Trituration (Ether/Hexane) or Recrystallization Decision->Recryst No (Degraded) Discard Discard/Re-synthesize Decision->Discard <80% Recryst->PurityOK

Caption: Decision matrix for handling incoming shipments and determining storage formats based on visual and analytical quality checks.

Figure 2: Degradation Mechanism (Oxidative Stress)

Understanding the "Why" behind the storage rules.[1]

Degradation Compound Native Compound (Aniline-Pyrimidine) Radical Anilinyl Radical (Reactive Intermediate) Compound->Radical H-abstraction Peroxide Peroxy Radical Radical->Peroxide + O2 Impurity Colored Impurities (Azo-dimers / Quinones) Radical->Impurity Dimerization Peroxide->Impurity Coupling/Oxidation Light UV Light / Heat Light->Radical Oxygen Atmospheric O2 Oxygen->Peroxide

Caption: The oxidative pathway triggered by light and air, leading to the formation of colored impurities (browning).

Part 4: References & Validated Sources
  • Sigma-Aldrich (Merck). Safety Data Sheet: 4-(Pyridin-2-ylmethyl)aniline (Analogous Structure). Retrieved from (Accessed 2024). Provides baseline handling for anilinopyrimidines/pyridines.

  • PubChem. Compound Summary: 4-(Pyrimidin-2-yl)aniline.[2][3] PubChem CID 12456170. Retrieved from . Source for physicochemical properties and toxicity alerts.

  • Balakin, K. V., et al. (2004). "In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening." Journal of Biomolecular Screening, 9(1), 22–31. Retrieved from . Foundational text on DMSO storage stability and solubility issues.

  • BLD Pharm. Product Information: 4-(4-Methylpyrimidin-2-yl)aniline (CAS 474397-16-5).[4][5] Retrieved from . Specific supplier data for the exact CAS entity.

(Note: While direct stability studies for this specific CAS are proprietary, protocols are derived from the validated behavior of the 2-anilinopyrimidine pharmacophore class common in kinase inhibitors like Pazopanib and Imatinib.)

Sources

Technical Support Center: Catalyst Preservation in Pyrimidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The "Lewis Base" Problem

In pyrimidine chemistry, catalyst poisoning is rarely a random event; it is a predictable consequence of the substrate's electronic structure. Pyrimidines possess two nitrogen atoms (N1 and N3) with localized lone pairs. To a transition metal catalyst (Lewis acid), these nitrogens are often better ligands than the intended phosphines or substrates.

The Central Failure Mode: The pyrimidine substrate competes with the ligand for the metal center. If the substrate binds through nitrogen (


-coordination) rather than the 

-system or the C-X bond (oxidative addition), it forms a thermodynamic sink—an off-cycle species that halts catalysis.

Mechanism of Deactivation

To troubleshoot effectively, you must visualize the competition at the molecular level. The diagram below illustrates the bifurcation between the Productive Cycle (Cross-Coupling) and the Poisoning Cycle (N-Coordination).

CatalystPoisoning Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Productive) Pd0->OxAdd Reaction at C-Cl Coordination N-Coordination (Poisoning) Pd0->Coordination Binding at N-Lone Pair Substrate Pyrimidine Substrate (Ar-Cl) Substrate->OxAdd Substrate->Coordination PdII_Ar Pd(II)-Ar-Cl Intermediate OxAdd->PdII_Ar Cycle Continues DeadComplex Inactive Complex Pd(II)(Pyrimidine)2 Coordination->DeadComplex Ligand Displacement PdBlack Pd Black (Irreversible Aggregation) DeadComplex->PdBlack Catalyst Decomposition

Figure 1: The kinetic competition between oxidative addition (green path) and nitrogen coordination (red path). Pyrimidines are notorious for driving the reaction toward the red path, particularly when steric bulk on the catalyst is insufficient.

Troubleshooting Module: Heterogeneous Hydrogenation (Pd/C, Pt/C)

Symptom: Reaction starts but stalls at 10–20% conversion. Adding more catalyst yields diminishing returns. Root Cause: The product (often a reduced pyrimidine or amine) is more basic than the starting material, binding irreversibly to the catalyst surface and blocking active sites [1].

Corrective Protocol: Acid-Modified Hydrogenation

Theory: Protonating the pyrimidine nitrogen (


) removes the lone pair's ability to coordinate with the metal surface. The protonated species (

) interacts weakly with the catalyst, allowing hydrogen turnover [2].
ParameterRecommendationRationale
Acid Additive 1.0 – 2.0 equiv HCl or H₂SO₄Protonates N1/N3. Avoid carboxylic acids (AcOH) if they are too weak to fully protonate the specific pyrimidine derivative.
Solvent MeOH or EtOH + WaterWater increases the solubility of the protonated salt species.
Pressure > 3 bar (45 psi)Higher pressure increases surface hydrogen concentration, outcompeting the inhibitor.

Step-by-Step Workflow:

  • Dissolve substrate in MeOH.

  • Crucial Step: Add 1.1 equivalents of aqueous HCl before adding the catalyst. Stir for 10 minutes to ensure protonation.

  • Add Pd/C (5-10 wt%) under inert atmosphere (Ar/N₂).

  • Purge with H₂ and pressurize.

  • Post-Rxn: Neutralize the filtrate with NaHCO₃ after filtering off the catalyst to recover the free base.

Warning: Check the stability of other functional groups (e.g., acetals, nitriles) to strong acid. If sensitive, use acetic acid (AcOH) or perform a "reverse addition" (drip substrate into catalyst slurry).

Troubleshooting Module: Cross-Coupling (Suzuki, Buchwald)

Symptom: Low yield with significant starting material remaining.[1] The reaction mixture may turn black (Pd precipitation) or remain clear but inactive (stable off-cycle complex). Root Cause: Displacement of phosphine ligands by the pyrimidine nitrogen.

Decision Matrix: Selecting the Right Ligand System

Use this matrix to select a catalyst system that resists N-coordination.

Substrate TypeRecommended Catalyst/LigandWhy?
Chloropyrimidines (Unblocked) Pd(OAc)₂ + XPhos or SPhos Bulky biaryl ligands (Buchwald type) create a "roof" over the metal, sterically preventing the approach of the pyrimidine nitrogen while allowing the C-Cl bond to react [3].
Electron-Deficient Pyrimidines Pd(dppf)Cl₂ The bidentate ligand (dppf) binds tightly to Pd, preventing ligand displacement by the substrate [4].
Sterically Hindered Boronic Acids Pd(dtbpf)Cl₂ High activity catalyst; the large bite angle and bulk facilitate oxidative addition even with difficult substrates.
Experimental Protocol: The "Competitive Adsorption" Test

If you suspect poisoning, run this diagnostic experiment:

  • Standard: Run a standard Suzuki coupling with a "safe" substrate (e.g., chlorobenzene) and your boronic acid. Record yield (e.g., 90%).

  • Spike Test: Run the same reaction but add 1.0 equivalent of your pyrimidine substrate (or simply pyrimidine) as an additive.

  • Analysis:

    • Yield drops significantly (e.g., <30%): The pyrimidine is poisoning the catalyst. Action: Switch to XPhos or SPhos.

    • Yield remains high:[2] The issue is not catalyst poisoning, but likely the low reactivity of the pyrimidine C-Cl bond. Action: Increase temperature or change the electrophile (e.g., from Cl to Br).

Impurity Management: The "Invisible" Poison

Symptom: Reaction fails completely (0% conversion) even with active catalysts. Root Cause: Sulfur impurities.[3] Pyrimidines are often synthesized via thiouracil intermediates. Trace thiols or sulfides (


 ppm) can irreversibly poison Pd catalysts [5].

Decontamination Protocol:

  • Cu Scavenging: Treat the pyrimidine starting material with Cu powder or CuI (5 mol%) in refluxing THF for 1 hour.

  • Filtration: Filter through a pad of Celite to remove the Copper-Sulfur complexes.

  • Re-run: Attempt the coupling reaction with the purified material.

Frequently Asked Questions (FAQ)

Q: Why does my reaction work with bromopyrimidine but fail with chloropyrimidine? A: Chloropyrimidines require a more electron-rich and sterically demanding catalyst to undergo oxidative addition. Furthermore, the slower rate of oxidative addition with chlorides gives the pyrimidine nitrogens more time to coordinate and poison the catalyst. Switch to a pre-formed catalyst like XPhos Pd G4 to ensure immediate active species generation.

Q: Can I use microwave irradiation to overcome poisoning? A: Yes. Microwave heating often allows for "superheating" (above boiling point), which increases the rate of the productive cycle (oxidative addition) significantly more than the poisoning equilibrium. It often allows for lower catalyst loading (0.5 mol%) [6].[1]

Q: I see "Palladium Black" precipitating. Is this bad? A: Yes. It indicates the ligands have dissociated, and the Pd(0) has aggregated into bulk metal, which is catalytically dead for cross-coupling. This confirms your ligand is not binding tightly enough or is being displaced by the pyrimidine. Increase ligand-to-metal ratio (e.g., 2:1 or 3:1) or switch to a bidentate ligand like dppf.

References

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Suzuki Coupling of Chloropyrimidines. Retrieved from

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society. (Establishes XPhos efficacy for N-heterocycles).
  • Shao, Q., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst. ACS Catalysis. Link

  • MDPI. (2022). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Molecules. Link

  • RSC. (2021). Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. Link

Sources

Validation & Comparative

Analytical Method Validation for 4-(4-Methylpyrimidin-2-yl)aniline by HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a scientifically rigorous approach to the analytical method validation for 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5), a critical pharmacophore intermediate often associated with the synthesis of Tyrosine Kinase Inhibitors (TKIs) like Imatinib analogs.

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary & Strategic Context

In the landscape of drug development, 4-(4-Methylpyrimidin-2-yl)aniline represents a structural pivot point—combining an aniline moiety with a methyl-substituted pyrimidine. Its accurate quantification is essential not just for yield optimization, but for controlling potential mutagenic impurities in final drug substances (API).

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often the default for trace impurity analysis, this guide argues that a validated High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method offers a superior balance of robustness, cost-efficiency, and accessibility for routine Quality Control (QC) environments, provided the method is rigorously validated against ICH Q2(R2) standards.

Comparison of Analytical Alternatives

The following table objectively compares the proposed HPLC-UV workflow against common alternatives.

FeatureProposed HPLC-UV LC-MS/MS UPLC-PDA
Primary Utility Routine QC, Purity, AssayTrace Impurity (<1 ppm), GenotoxicityHigh-Throughput Screening
Sensitivity (LOD) Moderate (~0.05 µg/mL)Excellent (~0.001 µg/mL)High (~0.02 µg/mL)
Matrix Tolerance High (Buffer resistant)Low (Ion suppression risks)Moderate
OpEx Cost Low ($)High (

$)
Medium (

)
Robustness Excellent (Transferable)Sensitive to environmentSensitive to pressure

Scientific Rationale & Method Design

The Analyte

The molecule contains two basic nitrogen centers (pyrimidine ring) and a primary amine (aniline). This dual-basic nature dictates the chromatographic strategy.

  • pKa Considerations: The aniline nitrogen has a pKa ~4.6; the pyrimidine nitrogens are weakly basic.

  • Chromatographic Challenge: Basic amines interact with residual silanols on silica columns, causing peak tailing.

  • Solution: Use of a "End-capped" C18 column and a buffered mobile phase at acidic pH (pH 3.0–4.0) to protonate the amines and suppress silanol ionization, or a high pH stable column to keep amines neutral. We select the Acidic pH approach for maximum column longevity and compatibility with standard silica hybrids.

Optimized Chromatographic Conditions
  • Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.5 adjusted with Orthophosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Mode: Isocratic (60:40 Buffer:ACN) or Gradient (if separating from synthesis precursors). Isocratic is preferred for robust assay methods.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV at 254 nm (isosbestic point for many aromatics) or 265 nm (lambda max determined via PDA scan).

  • Temperature: 30°C (Controlled to reduce viscosity and improve reproducibility).

Validation Protocol (ICH Q2 Framework)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, the analytical run is automatically invalid.

Phase 1: System Suitability Testing (SST)

Before any sample analysis, the instrument must pass the following checks:

  • Theoretical Plates (N): > 5000 (Ensures column efficiency).

  • Tailing Factor (T): < 1.5 (Critical for amine-containing compounds).

  • Precision (RSD): < 1.0% for 5 replicate injections of standard.

Phase 2: Specificity (Forced Degradation)

To prove the method measures the analyte unequivocally in the presence of degradants.

  • Protocol: Expose sample to:

    • Acid (0.1N HCl, 60°C, 2h)

    • Base (0.1N NaOH, 60°C, 2h)

    • Oxidation (3% H2O2, RT, 2h)

    • Thermal (80°C, 24h)

  • Acceptance: Peak purity index (via PDA) > 0.999. Resolution (Rs) between analyte and nearest degradant > 1.5.

Phase 3: Linearity & Range[4]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.[2][3][4] Y-intercept bias < 2% of 100% response.[2]
Phase 4: Accuracy (Recovery)
  • Protocol: Spike known amounts of pure 4-(4-Methylpyrimidin-2-yl)aniline into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (triplicate preparations).

  • Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.[2][4]

Phase 5: Precision[3][4][6]
  • Repeatability: 6 determinations at 100% concentration.

  • Intermediate Precision: Different day, different analyst, different column lot.

  • Acceptance: %RSD < 2.0% (Repeatability) and < 2.5% (Intermediate).

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, emphasizing the "Go/No-Go" decision gates that ensure data integrity.

ValidationWorkflow Start Start Validation MethodDev Method Optimization (pH 3.5, C18 Column) Start->MethodDev SST System Suitability Test (Tailing < 1.5, N > 5000) MethodDev->SST DecisionSST Pass SST? SST->DecisionSST Specificity Specificity / Stress Testing (Acid, Base, Ox, Thermal) DecisionSpec Peak Pure? Specificity->DecisionSpec Linearity Linearity (5 Levels) R² > 0.999 AccuracyPrecision Accuracy & Precision (Recovery 98-102%) Linearity->AccuracyPrecision Robustness Robustness Check (Flow ±0.1, Temp ±5°C) AccuracyPrecision->Robustness FinalReport Generate Validation Report Robustness->FinalReport DecisionSST->MethodDev No (Re-optimize) DecisionSST->Specificity Yes DecisionSpec->MethodDev No (Adjust Separation) DecisionSpec->Linearity Yes

Caption: Logical workflow for analytical method validation, incorporating critical decision gates (SST and Specificity) to prevent downstream failure.

Experimental Data Summary (Representative)

The following data represents typical acceptance criteria and results for this class of compounds based on industry standards for TKI intermediates.

ParameterAcceptance CriteriaTypical ResultStatus
Linearity (

)

0.9998PASS
LOD (S/N = 3) N/A0.03 µg/mLInfo
LOQ (S/N = 10) Precision RSD < 5%0.10 µg/mLPASS
Accuracy (100%) 98.0 – 102.0%100.4%PASS
Precision (Intra-day) RSD

0.8%PASS
Robustness (Flow) Resolution > 1.51.8 (at 0.9 mL/min)PASS

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2). ICH Guidelines.[1][2][3] [Link]

  • National Center for Biotechnology Information (NCBI). Imatinib and Related Impurities: PubChem Compound Summary. PubChem. [Link][5]

Sources

Comparative Analysis of Synthetic Routes to Anilinopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The anilinopyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous kinase inhibitors (e.g., Gefitinib, Pazopanib) and fungicides (e.g., Pyrimethanil). The synthesis of this moiety typically hinges on the formation of the C(sp²)-N bond between a pyrimidine core and an aniline derivative.

This guide objectively compares the three dominant synthetic methodologies:

  • Nucleophilic Aromatic Substitution (

    
    ):  The classical, cost-effective approach.
    
  • Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed solution for difficult substrates.

  • De Novo Cyclization: The construction of the ring from guanidine precursors.

Selection of the optimal route is dictated by the electronic nature of the aniline , the regiochemical requirements , and green chemistry constraints .

Route 1: Nucleophilic Aromatic Substitution ( )

Mechanism & Causality

The


 reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electron-deficient carbon (C2 or C4) of the chloropyrimidine, forming a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride leaving group.
  • Acid Catalysis: The addition of acid (HCl or TFA) is critical. Protonation of the pyrimidine ring nitrogen lowers the LUMO energy, significantly increasing electrophilicity at the C2/C4 positions. This allows even moderately nucleophilic anilines to react under milder conditions.

Protocol: Acid-Mediated Aqueous Synthesis

This protocol utilizes water as a solvent, leveraging the "on-water" effect for enhanced rate and green metrics.

Standard Operating Procedure (SOP):

  • Charge: To a reaction vial, add 2,4-dichloropyrimidine (1.0 equiv) and the substituted aniline (1.0–1.1 equiv).

  • Solvent: Add deionized water (0.2 M concentration relative to pyrimidine).

  • Catalyst: Add aqueous HCl (0.1–0.5 equiv). Note: Stoichiometric acid may be required for deactivated anilines.

  • Reaction: Heat the suspension to reflux (100 °C) for 4–12 hours. Monitor by LC-MS.

  • Workup: Cool to room temperature. Basify with sat. aq. NaHCO₃ (pH > 8). The product typically precipitates. Filter, wash with water, and dry.[1][2][3]

Scope & Limitations
  • Pros: Cost-effective (no metals), scalable, green solvent (water/alcohols).

  • Cons: Fails with electron-poor anilines (e.g., nitro-, cyano-substituted) or sterically hindered amines.

  • Regioselectivity Issues: In 2,4-dichloropyrimidines,

    
     yields a mixture of C4 (major) and C2 (minor) isomers. Separation often requires chromatography.
    

Route 2: Buchwald-Hartwig Cross-Coupling

Mechanism & Causality

This route utilizes a Pd(0)/Pd(II) catalytic cycle. The key steps are:

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The aniline binds, and a strong base removes the proton.

  • Reductive Elimination: The C-N bond forms, regenerating Pd(0).

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., BrettPhos, Xantphos) are essential to facilitate oxidative addition into the unreactive aryl chloride and promote reductive elimination.

Protocol: Pd-Catalyzed Amination

Designed for difficult substrates where


 fails.

Standard Operating Procedure (SOP):

  • Charge: In a glovebox or under Ar flow, combine chloropyrimidine (1.0 equiv), aniline (1.2 equiv), Pd(OAc)₂ (2–5 mol%), and Ligand (e.g., Xantphos or BINAP, 4–10 mol%).

  • Base: Add Cs₂CO₃ or NaOtBu (1.5–2.0 equiv).

  • Solvent: Add anhydrous 1,4-dioxane or toluene (0.1–0.2 M).

  • Reaction: Seal and heat to 80–110 °C for 8–16 hours.

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via flash chromatography.

Scope & Limitations
  • Pros: Works excellently with electron-deficient anilines and sterically crowded substrates.

  • Regioselectivity: Highly selective for the C4 position in 2,4-dichloropyrimidines due to the electronic preference of the oxidative addition step.

  • Cons: High cost (Pd, Ligands), need for inert atmosphere, difficulty in removing trace metal impurities (ppm level) from final drug substance.

Route 3: De Novo Cyclization

Mechanism & Causality

Instead of coupling two pre-formed rings, this route constructs the pyrimidine ring from acyclic precursors. Typically, an


-arylguanidine reacts with a 1,3-electrophile (e.g., chalcone, 1,3-diketone, or enone).
Utility

This route is generally not preferred for simple anilinopyrimidines due to the limited commercial availability of specific


-arylguanidines. However, it is the superior choice  when the pyrimidine core requires complex substitution patterns (e.g., 4,6-diaryl) that are difficult to access via chlorination of pyrimidinones.

Comparative Analysis & Decision Logic

Quantitative Comparison Table
FeatureRoute 1:

(Acid/Water)
Route 2: Buchwald-HartwigRoute 3: De Novo (Guanidine)
Primary Mechanism Addition-EliminationPd-Catalyzed CycleCondensation / Cyclization
Yield (Electron-Rich Aniline) High (>85%)High (>90%)Moderate (60-80%)
Yield (Electron-Poor Aniline) Low (<20%) or Fails High (80-95%) Variable
Regioselectivity (2,4-Cl₂) Moderate (Mixtures common)Excellent (C4 Selective) N/A (Ring construction)
Reaction Cost Low ($)High (

$)
Moderate (

)
Green Metrics (PMI) Excellent (Water solvent)Poor (Organic solv., Heavy metal)Good (Atom economical)
Scalability High (Kilo-scale easy)Moderate (Cost prohibits)High
Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate synthetic route.

RouteSelection Start Target: Anilinopyrimidine CheckSubstrate Analyze Substrate Structure Start->CheckSubstrate CheckElectronics Is Aniline Electron-Poor? CheckSubstrate->CheckElectronics RouteDeNovo Route 3: De Novo (Guanidine + Enone) CheckSubstrate->RouteDeNovo Complex Core Required (Not available as Cl-pyrimidine) CheckSterics Is Aniline Sterically Hindered? CheckElectronics->CheckSterics No (Electron-Rich) RouteBH Route 2: Buchwald-Hartwig (Pd/Ligand) CheckElectronics->RouteBH Yes (Deactivated) CheckRegio Is Regioselectivity Critical (e.g. 2,4-Cl2 substrate)? CheckSterics->CheckRegio No (Unencumbered) CheckSterics->RouteBH Yes (Ortho-subs) RouteSNAr Route 1: SNAr (Acid/Water) CheckRegio->RouteSNAr No (Symmetrical/Simple) CheckRegio->RouteBH Yes (Need C4 Selectivity)

Caption: Decision tree for selecting the optimal synthetic route based on substrate electronics, sterics, and regiochemical requirements.

Mechanistic Pathway Comparison

Visualizing the divergence in reaction pathways explains the difference in selectivity and scope.

Mechanism cluster_SNAr SNAr Pathway (Acid Catalyzed) cluster_BH Buchwald-Hartwig Pathway (Pd Catalyzed) Pyrim Chloropyrimidine Protonation N-Protonation (LUMO Lowering) Pyrim->Protonation + H+ OxAdd Oxidative Addition (Pd0 -> PdII) Pyrim->OxAdd + Pd(0) Aniline Aniline Meisenheimer Meisenheimer Complex Protonation->Meisenheimer + Aniline Product1 Product (Mixture if 2,4-Cl2) Meisenheimer->Product1 - HCl AmineCoord Amine Coord. & Deprotonation OxAdd->AmineCoord + Aniline/Base RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim Product2 Product (High Regioselectivity) RedElim->Product2 Regen Pd(0)

Caption: Mechanistic comparison showing the direct attack in SNAr versus the catalytic cycle in Buchwald-Hartwig coupling.

References

  • BenchChem. Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction.Link

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.Link

  • L. Wang et al. Synthesis and biological evaluation of new 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives.[4] Eur. J. Med.[4] Chem. 2011.[4][5] Link

  • Organic Letters. A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Link

  • ResearchGate. SNAr versus Buchwald–Hartwig Amination/Amidation in the Imidazo[2,1-b][1,3,4]thiadiazole Series.Link

Sources

performance of different palladium catalysts in coupling with 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the performance of palladium catalysts in C-N cross-coupling reactions involving 4-(4-Methylpyrimidin-2-yl)aniline .[1] This specific amine is a challenging substrate due to its electron-deficient nature and the presence of chelating pyrimidine nitrogens, which can poison the catalytic center.

The following analysis synthesizes data from structural analogues (e.g., Imatinib and Pazopanib intermediates) and high-throughput catalyst screening studies for heteroaryl anilines.

Executive Summary & Mechanistic Challenge

4-(4-Methylpyrimidin-2-yl)aniline presents a dual challenge in Buchwald-Hartwig amination:

  • Electronic Deactivation: The pyrimidine ring at the para position is electron-withdrawing, significantly reducing the nucleophilicity of the aniline nitrogen compared to standard aryl amines.

  • Catalyst Poisoning (The Chelation Trap): The pyrimidine nitrogens (N1/N3) are competent ligands. They can displace phosphine ligands or form stable

    
    -palladacycles with the metal center, arresting the catalytic cycle prior to oxidative addition or reductive elimination.
    

Successful coupling requires:

  • Ligands with large cone angles to sterically discourage pyrimidine coordination.

  • Electron-rich metal centers to facilitate oxidative addition of the aryl halide partner.

  • Wide bite angles (for bidentate ligands) to accelerate the reductive elimination of the electron-deficient amine.

Comparative Performance Analysis

The following table compares the three most distinct catalyst "generations" used for this class of substrates. Data is aggregated from optimization studies of 2-aminopyrimidine and phenylamino-pyrimidine scaffolds.

Table 1: Catalyst Performance Matrix
Catalyst SystemLigand ClassTypical YieldReaction ConditionsApplication Scientist's Verdict
Pd(OAc)₂ + BINAP Bidentate Phosphine (Gen 1)50-65%100-110°C, 12-24h, Toluene/DioxaneBaseline: Reliable but slow. Often requires high catalyst loading (5 mol%) to overcome poisoning. Prone to incomplete conversion with sterically hindered halides.
Pd₂(dba)₃ + Xantphos Wide Bite-Angle Bidentate (Gen 2)82-94% 100°C, 4-12h, Toluene/DioxaneThe Workhorse: The wide bite angle (111°) forces reductive elimination, crucial for this weak nucleophile. Highly robust against chelation poisoning. Recommended for scale-up.
BrettPhos Pd G3/G4 Bulky Dialkylbiaryl Phosphine (Gen 3)90-98%60-80°C, 1-4h, tBuOH/DioxaneHigh Performance: Best for difficult coupling partners (e.g., aryl chlorides, crowded centers). The bulky ligand completely shuts down pyrimidine coordination. Expensive but efficient.
Pd(dppf)Cl₂ Ferrocenyl Phosphine<40%100°C+, >24hNot Recommended: While excellent for Suzuki couplings, dppf often fails to promote reductive elimination of electron-deficient amines efficiently.

Mechanistic Visualization

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway caused by the pyrimidine ring.

CatalyticCycle PreCat Pd(0) Active Species (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-X) PreCat->OxAdd + Ar-X Coord Amine Coordination (Productive) OxAdd->Coord + 4-(4-Methylpyrimidin-2-yl)aniline (Aniline NH2 binds) Poison Catalyst Poisoning (Pyrimidine N-Chelation) OxAdd->Poison + 4-(4-Methylpyrimidin-2-yl)aniline (Pyrimidine N binds) RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim Base / Heat Poison->PreCat Reversible (Slow) or Irreversible Deactivation RedElim->PreCat Regenerate Pd(0) Product Final Coupled Product RedElim->Product

Figure 1: The Catalytic Divergence. Note the red path where the pyrimidine nitrogen competes for the Pd center. Ligands like Xantphos and BrettPhos sterically block this red pathway.

Validated Experimental Protocol (Xantphos System)

This protocol is selected for its balance of cost, robustness, and high yield with heteroaryl anilines. It uses Pd₂(dba)₃ / Xantphos , a system proven to enforce reductive elimination even with electron-deficient amines.

Materials:
  • Nucleophile: 4-(4-Methylpyrimidin-2-yl)aniline (1.0 equiv)

  • Electrophile: Aryl Bromide (1.0 - 1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (1.5 - 2.0 mol%)

  • Ligand: Xantphos (3.0 - 4.5 mol%) [Note: Maintain 1:2 Pd:L ratio]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:
  • Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and Xantphos.

    • Add 1/3 of the total solvent volume.

    • Stir at room temperature for 5-10 minutes. Visual Check: The solution should turn from dark purple/red to a clear orange/yellow, indicating the formation of the active Pd(Xantphos) species.

  • Substrate Addition:

    • Add the aryl bromide, 4-(4-Methylpyrimidin-2-yl)aniline, and the base (Cs₂CO₃) to the vial.

    • Add the remaining solvent. The concentration should be approximately 0.1 M to 0.2 M with respect to the limiting reagent.

  • Degassing:

    • Sparge the mixture with Argon for 2 minutes or perform three freeze-pump-thaw cycles. Oxygen is the enemy of the electron-rich active catalyst.

  • Reaction:

    • Seal the vessel and heat to 100°C .

    • Monitor via LC-MS or TLC at 2 hours and 4 hours.

    • Self-Validating Check: If the reaction stalls at 50% conversion, do not add more catalyst immediately. Add 1 equivalent of additional ligand (Xantphos) to rescue any Pd that has been "distracted" by the pyrimidine ring.

  • Workup:

    • Cool to room temperature.[2][3] Dilute with EtOAc and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Scavenging: If the product is intended for biological assay, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to ensure Pd levels are <10 ppm.

Decision Logic for Ligand Selection

Use this flowchart to adapt the protocol if your specific electrophile differs.

DecisionTree Start Select Electrophile Type1 Aryl Bromide (Standard) Start->Type1 Type2 Aryl Chloride (Deactivated) Start->Type2 Type3 Sterically Crowded (Ortho-substituted) Start->Type3 Result1 Use Xantphos (Robust, Cost-effective) Type1->Result1 Result2 Use BrettPhos G3 (High Activity Required) Type2->Result2 Result3 Use RuPhos G3 (Steric Specialist) Type3->Result3

Figure 2: Ligand Selection Decision Tree based on the electrophilic coupling partner.

References

  • Imatinib Analogue Synthesis & Scaffold Analysis

    • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. (Demonstrates Xantphos efficacy for this specific scaffold).
    • Source:

  • Buchwald-Hartwig User Guide (General)

    • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines.[4][5] (Foundational work on BrettPhos/RuPhos).

    • Source:

  • Xantphos Mechanism

    • Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating.[6]

    • Source:

  • Pazopanib Intermediate Synthesis

    • Comparative Guide to the Synthesis of Pazopanib.
    • Source:

Sources

Comparative Analysis: 4-(4-Methylpyrimidin-2-yl)aniline vs. Standard Imatinib Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 4-(4-Methylpyrimidin-2-yl)aniline against the standard Imatinib precursor, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .

Editorial Note: In the context of Imatinib (Gleevec) synthesis, the molecule you specified—4-(4-Methylpyrimidin-2-yl)aniline —is chemically distinct from the standard manufacturing intermediate. While the standard intermediate contains a 3-pyridyl group essential for biological activity, the molecule contains a methyl group at the same position. Consequently, this guide treats 4-(4-Methylpyrimidin-2-yl)aniline primarily as a critical structural analog and potential process impurity that serves as a vital negative control in Structure-Activity Relationship (SAR) studies.

Executive Summary: The "Methyl vs. Pyridyl" Divergence

In the development of Bcr-Abl tyrosine kinase inhibitors (TKIs), the "Amine Intermediate" is the scaffold upon which the drug's specificity is built.

  • The Standard Precursor (Active): N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.[1][2] This molecule contains the pyridine ring that forms a crucial hydrogen bond with the ATP-binding pocket of the Abl kinase.

  • The Subject Molecule (Inactive/Analog): 4-(4-Methylpyrimidin-2-yl)aniline. This molecule replaces the pyridine ring with a methyl group.[3] It is often used to demonstrate the necessity of the pyridine nitrogen for potency or appears as a process impurity if incorrect starting materials (e.g., acetylacetone derivatives) are used during pyrimidine ring construction.

Technical Comparison Matrix

The following table contrasts the subject molecule with the industry-standard precursor.

FeatureSubject Molecule Standard Imatinib Precursor
Chemical Name 4-(4-Methylpyrimidin-2-yl)anilineN-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
Common Abbreviation 4-MPA (Analog)PAP (PhenylAminoPyrimidine) / Impurity F (EP)
CAS Number 474397-16-5152460-10-1
Key Structural Difference Methyl group at Pyrimidine C43-Pyridyl group at Pyrimidine C4
Role in Synthesis Impurity / SAR Analog Key Intermediate (coupled with Benzoyl chloride fragment)
Biological Impact Inactive/Low Potency (Lacks H-bond acceptor)High Potency (Forms H-bond with Thr315 via Pyridine N)
Synthesis Origin Condensation of Guanidine with 4,4-dimethoxy-2-butanoneCondensation of Guanidine with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one

Mechanistic Insight: The "Pyridine Anchor" Effect

To understand why the Standard Precursor is preferred over the 4-(4-Methylpyrimidin-2-yl)aniline , we must look at the binding mode within the Abl Kinase domain.

The Critical Hydrogen Bond

In the active site of the Abl kinase, the pyridine nitrogen (present in the Standard Precursor) acts as a hydrogen bond acceptor for the backbone amide of Threonine 315 (Thr315). This interaction acts as a "molecular anchor," stabilizing the drug-protein complex.

  • Standard Precursor: Contains Pyridine

    
     Strong H-bond 
    
    
    
    IC50 ~25 nM.
  • Subject Molecule: Contains Methyl

    
     Steric bulk only; No H-bond 
    
    
    
    IC50 > 10,000 nM (Inactive).

Therefore, 4-(4-Methylpyrimidin-2-yl)aniline is chemically viable but pharmacologically useless for Imatinib production, making its detection as an impurity critical.

Synthetic Pathways & Divergence[1]

The following DOT diagram illustrates how the choice of starting material dictates whether you produce the active drug precursor or the inactive methyl analog.

Imatinib_Precursor_Synthesis Start_Guanidine N-(2-methyl-5-nitrophenyl)guanidine Intermediate_A Nitro-Precursor (Pyridyl) Start_Guanidine->Intermediate_A + Reagent A (Cyclization) Intermediate_B Nitro-Precursor (Methyl) Start_Guanidine->Intermediate_B + Reagent B (Cyclization) Reagent_A 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (Pyridyl Enaminone) Final_Standard Standard Precursor (Active) N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Intermediate_A->Final_Standard Reduction (H2/Pd-C) Final_Analog Subject Molecule (Inactive) 4-(4-Methylpyrimidin-2-yl)aniline Final_Standard->Final_Analog Structural Difference: Pyridine vs Methyl Reagent_B 4,4-dimethoxy-2-butanone (Methyl equivalent) Intermediate_B->Final_Analog Reduction (H2/Pd-C)

Figure 1: Divergent synthesis pathways showing how the choice of enaminone reagent leads to either the active Standard Precursor or the inactive Methyl Analog.

Experimental Protocols

A. Synthesis of the Standard Precursor (Active)

This protocol ensures the formation of the pyridine-bearing intermediate.

Reagents:

  • N-(2-methyl-5-nitrophenyl)guanidine nitrate (1.0 eq)

  • 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (1.1 eq)

  • Sodium Hydroxide (NaOH)

  • Isopropanol (IPA)

Workflow:

  • Cyclization: Charge a reactor with N-(2-methyl-5-nitrophenyl)guanidine nitrate and Isopropanol. Add NaOH (flakes) and heat to reflux (80-82°C).

  • Addition: Slowly add 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one over 1 hour. The pyridine ring is incorporated here.[2][4][5][6][7][8]

  • Precipitation: Cool the mixture to 0-5°C. The nitro-intermediate precipitates as a yellow solid. Filter and wash with cold IPA.

  • Reduction: Dissolve the nitro-intermediate in Ethyl Acetate/Methanol (1:1). Add 5% Pd/C catalyst (10% w/w). Hydrogenate at 3-5 bar pressure at 40°C for 6 hours.

  • Isolation: Filter off the catalyst. Concentrate the filtrate to obtain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine .

B. Analytical Detection of the Methyl Analog (Impurity)

Use this method to verify that your Standard Precursor is not contaminated with 4-(4-Methylpyrimidin-2-yl)aniline.

Method: High-Performance Liquid Chromatography (HPLC)[2][9]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5%

      
       60% B
      
    • 20-25 min: 60%

      
       90% B
      
  • Detection: UV at 254 nm.

  • Expected Results:

    • Standard Precursor: Elutes at ~12.5 min (More polar due to Pyridine N).

    • Subject Molecule (Methyl Analog): Elutes at ~14.2 min (Less polar, more hydrophobic due to Methyl group).

Conclusion

While 4-(4-Methylpyrimidin-2-yl)aniline shares the pyrimidine-aniline core with Imatinib, it lacks the critical 3-pyridyl pharmacophore required for kinase inhibition. In drug development, it serves as a valuable negative control to validate the binding mechanism. In manufacturing, it acts as a potential impurity marker indicating contamination of the starting enaminone reagent. Researchers should prioritize the N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine precursor for active drug synthesis while using the methyl analog strictly for analytical system suitability testing.

References
  • National Institutes of Health (NIH). (2025). Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2023). Chemical optimization and functions of imatinib structure. Retrieved from [Link]

  • New Drug Approvals. (2014). Process for the preparation of Imatinib and salts thereof. Retrieved from [Link]

Sources

validation of impurities in 4-(4-Methylpyrimidin-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Validation Strategies for Impurities in 4-(4-Methylpyrimidin-2-yl)aniline Synthesis

Executive Summary & Strategic Context

4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5) is a critical pharmacophore in the synthesis of Type II kinase inhibitors, serving as the structural anchor for molecules targeting BCR-ABL and other tyrosine kinases. Its purity is paramount; even trace impurities can alter the crystallographic binding mode of the final drug candidate or introduce genotoxic risks.

This guide objectively compares two validation workflows: Conventional HPLC-PDA (the industry workhorse) and UPLC-QToF-MS (the high-sensitivity alternative). We analyze these methods based on their ability to detect specific process-related impurities arising from the dominant synthesis route: Suzuki-Miyaura cross-coupling.

Synthesis Pathways & Impurity Origins[1][2][3]

To validate impurities, one must first map their origin. The synthesis of 4-(4-Methylpyrimidin-2-yl)aniline typically follows one of two routes. We focus here on the Suzuki-Miyaura Coupling (Route A) due to its prevalence in modern medicinal chemistry over the traditional guanidine cyclization (Route B).

Route A: Suzuki-Miyaura Cross-Coupling
  • Reaction: Coupling of 4-aminophenylboronic acid pinacol ester with 2-chloro-4-methylpyrimidine using a Pd(0) catalyst.

  • Performance Profile: High yield (>85%), but prone to metal scavenging issues and specific organic impurities.

Table 1: Critical Impurity Profile (Suzuki Route)

Impurity IDStructure / NameOriginRisk Classification
IMP-A 2-Chloro-4-methylpyrimidineUnreacted Starting MaterialGenotoxic (PGI)
IMP-B 4-Aminophenylboronic acidHydrolysis of precursorProcess Impurity
IMP-C 4,4'-DiaminobiphenylHomocoupling Side ReactionProcess Impurity
IMP-D AnilineProtodeboronationDegradant
IMP-E Palladium (Pd)Catalyst ResidueElemental Impurity (ICH Q3D)

Visualization: Synthesis & Impurity Pathway

The following diagram maps the synthesis workflow and the specific decision nodes where impurities are generated or removed.

G SM1 4-Aminophenylboronic acid pinacol ester Rxn Suzuki Coupling (Dioxane/H2O, 90°C) SM1->Rxn SM2 2-Chloro-4-methylpyrimidine SM2->Rxn Pd Pd(dppf)Cl2 Catalyst Pd->Rxn Product 4-(4-Methylpyrimidin-2-yl)aniline (Target) Rxn->Product Main Path ImpA IMP-A: Unreacted Halide (Genotoxic Risk) Rxn->ImpA Incomplete Conv. ImpC IMP-C: Homocoupling (Dimer) Rxn->ImpC Oxidative Coupling ImpD IMP-D: Aniline (De-boronation) Rxn->ImpD Hydrolysis

Figure 1: Synthetic pathway illustrating the origin of critical impurities IMP-A through IMP-D during the Suzuki coupling process.

Comparative Analysis: Analytical Validation Methods

This section compares the performance of Standard HPLC versus Advanced UPLC-MS for validating the impurities listed above.

Method A: High-Performance Liquid Chromatography (HPLC-PDA)
  • Role: Routine Quality Control (QC).

  • Mechanism: Separation on C18 stationary phase with UV detection (254 nm).

  • Pros: Cost-effective, robust, high reproducibility.

  • Cons: Low sensitivity for non-chromophoric impurities; cannot definitively identify unknown peaks without standards; higher Limit of Quantitation (LOQ).

Method B: UPLC-QToF-MS (Quadrupole Time-of-Flight)
  • Role: Method Development, Genotoxic Impurity (GTI) Screening.

  • Mechanism: Sub-2-micron particle separation coupled with high-resolution mass spectrometry.

  • Pros: Structural elucidation of unknowns, sub-ppm detection limits (crucial for IMP-A), rapid run times (<5 min).

  • Cons: High capital cost, requires skilled operators.

Table 2: Comparative Performance Data

FeatureMethod A: HPLC-PDA (Agilent 1260)Method B: UPLC-QToF (Waters Xevo)
Column Zorbax Eclipse Plus C18 (5 µm)ACQUITY UPLC BEH C18 (1.7 µm)
Run Time 25.0 minutes4.5 minutes
LOD (IMP-A) 10 ppm0.5 ppm
Resolution (Rs) > 2.0 (Product vs IMP-C)> 3.5 (Product vs IMP-C)
Linearity (R²) > 0.999> 0.995
Suitability Routine Batch ReleaseGTI Screening & R&D

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are provided. These are self-validating systems where system suitability criteria must be met before analysis.

Protocol 1: Synthesis of Reference Material (Suzuki Route)
  • Charge: In a 250 mL round-bottom flask, combine 4-aminophenylboronic acid pinacol ester (1.0 eq), 2-chloro-4-methylpyrimidine (1.1 eq), and

    
     (2.5 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with

    
     for 15 mins.
    
  • Catalysis: Add

    
     (0.05 eq).
    
  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol to remove IMP-C (dimer).

Protocol 2: Analytical Validation (HPLC-PDA)
  • System: Agilent 1260 Infinity II or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 0-2 min (5% B); 2-15 min (5%

    
     80% B); 15-20 min (80% B).
    
  • Flow Rate: 1.0 mL/min.[4]

  • Detection: 254 nm (Product), 210 nm (Impurity A).

Validation Criteria (Acceptance Limits):

  • Specificity: No interference at retention time of main peak from blank.

  • Precision: RSD of 6 replicate injections < 2.0%.

  • Accuracy: Spike recovery 90-110% at 3 levels (50%, 100%, 150%).

  • LOD/LOQ: Determined based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1 respectively.

Visualization: Analytical Decision Matrix

This workflow guides the researcher on when to deploy which analytical method based on the stage of drug development.

DecisionTree Start Sample Received: 4-(4-Methylpyrimidin-2-yl)aniline CheckStage Development Stage? Start->CheckStage EarlyPhase Early R&D / Process Opt. CheckStage->EarlyPhase LatePhase Late Stage / QC Release CheckStage->LatePhase GTI_Risk Is IMP-A (Halide) present? EarlyPhase->GTI_Risk Method_HPLC Execute HPLC-UV (Standard Method) LatePhase->Method_HPLC Method_UPLC Execute UPLC-MS (High Sensitivity) GTI_Risk->Method_UPLC Yes/Unknown GTI_Risk->Method_HPLC No (Proven Safe) Action_Quant Quantify GTIs < 10ppm Method_UPLC->Action_Quant Action_Release Batch Release (Spec: >99.5%) Method_HPLC->Action_Release

Figure 2: Analytical decision matrix for selecting between UPLC-MS and HPLC-UV based on development phase and genotoxic impurity (GTI) risk.

Conclusion

For the synthesis of 4-(4-Methylpyrimidin-2-yl)aniline, the Suzuki-Miyaura route offers superior yield but introduces specific risks regarding halogenated precursors (IMP-A).

  • Recommendation: Use UPLC-MS during process optimization to ensure the genotoxic impurity (2-chloro-4-methylpyrimidine) is purged to <10 ppm levels.

  • Once the process is validated and the purge factor is established, HPLC-PDA is a sufficient, cost-effective tool for routine batch release, provided the method is validated according to ICH Q2(R1) guidelines as detailed above.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromotoluene. Retrieved from 1

  • MDPI. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from 6

  • National Institutes of Health (PMC). (2024). Process Development and Synthesis of Process-Related Impurities.... Retrieved from 7

  • Veeprho Pharmaceuticals. (2024). Aniline Impurities and Related Compound. Retrieved from 8

  • Sigma-Aldrich. (2024). 4-(Pyridin-2-ylmethyl)aniline Product Information. Retrieved from 9

Sources

comparative reactivity of 4-(4-Methylpyrimidin-2-yl)aniline vs. other anilines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity of 4-(4-Methylpyrimidin-2-yl)aniline vs. Other Anilines Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Chemical Profile[1][2]

4-(4-Methylpyrimidin-2-yl)aniline is a specialized biaryl amine intermediate frequently encountered in the synthesis of kinase inhibitors (e.g., Imatinib analogs, Dasatinib precursors). Unlike simple anilines, this molecule presents a dual challenge in synthetic applications: electronic deactivation and catalyst poisoning .

This guide analyzes its reactivity relative to standard benchmarks, providing evidence-based protocols to overcome its inherent low nucleophilicity and tendency to sequester transition metals.

The "Deactivated-Chelating" Paradigm

While electron-rich anilines (e.g., p-anisidine) react rapidly due to high HOMO energy, and electron-poor anilines (e.g., p-nitroaniline) react sluggishly, 4-(4-methylpyrimidin-2-yl)aniline occupies a unique "Deactivated-Chelating" quadrant.

  • Electronic Effect: The pyrimidin-2-yl group is a strong electron-withdrawing group (EWG) via both induction (

    
    ) and resonance (
    
    
    
    ). It pulls electron density from the aniline nitrogen, significantly lowering its pKa and nucleophilicity.
  • Coordination Effect: The accessible nitrogens on the pyrimidine ring (positions 1 and 3) act as competitive binding sites for Lewis acids and transition metal catalysts (Pd, Cu), often stalling cross-coupling reactions.

Comparative Reactivity Analysis

The following table contrasts the target molecule with standard aniline derivatives to benchmark its performance in nucleophilic substitutions and metal-catalyzed couplings.

Table 1: Reactivity Benchmarks of 4-Substituted Anilines

SubstrateSubstituent EffectEst. pKa (Aniline NH₂)*Nucleophilicity (

)
Catalyst Poisoning RiskRecommended Coupling Strategy
p-Anisidine Strong EDG (+R)~5.3HighLowStandard Amide Coupling / Mild Pd conditions
Aniline Standard (H)4.6ModerateLowStandard protocols
4-(Pyridin-2-yl)aniline Moderate EWG (-I, -R)~3.8 - 4.2Low-ModerateModerate (Monodentate)Requires activation (HATU/SOCl₂)
Target: 4-(4-Methylpyrimidin-2-yl)aniline Strong EWG (-I, -R) ~3.0 - 3.5 Low High (Bidentate/Chelating) High-activity catalysts (BrettPhos), Acid Chlorides
p-Nitroaniline Strong EWG (-R)1.0Very LowLowRequires aggressive activation or specialized catalysts

*Note: pKa values refer to the conjugate acid of the aniline nitrogen. The pyrimidine nitrogen is more basic (pKa ~5-6) but is not the nucleophilic site for amide bond formation.

Mechanistic Insight: The Resonance Trap

The diagram below illustrates why the target molecule is less reactive. The lone pair on the aniline nitrogen is delocalized not just into the phenyl ring, but extended into the electron-deficient pyrimidine ring.

Resonance cluster_0 Electronic Deactivation Pathway cluster_1 Catalyst Poisoning Pathway Aniline_LP Aniline NH2 (Lone Pair Source) Phenyl_Ring Phenyl System Aniline_LP->Phenyl_Ring Resonance (+R) Pyrim_Ring Pyrimidine Ring (Electron Sink) Phenyl_Ring->Pyrim_Ring Extended Conjugation (-R, -I) Pd_Cat Pd Catalyst (Active Species) Pyrim_N Pyrimidine N1/N3 (Competitive Ligand) Pyrim_N->Pd_Cat Chelation/Sequestration (Off-Cycle Species)

Figure 1: Mechanistic flow showing electron withdrawal reducing nucleophilicity (top) and pyrimidine nitrogens sequestering the catalyst (bottom).[1]

Experimental Protocols & Optimization

Due to the reduced nucleophilicity, standard conditions (e.g., EDC/HOBt for amides, Pd(PPh₃)₄ for couplings) often fail. The following protocols are optimized for this specific substrate class.

Protocol A: Amide Bond Formation (High Efficiency)

Use this for attaching the aniline to carboxylic acids.

Rationale: The low nucleophilicity requires a highly reactive electrophile. Standard carbodiimides are often insufficient. We utilize HATU (a uronium salt) which generates a highly reactive active ester, or convert the acid to an acid chloride.

Step-by-Step:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT) to form the activated species.

    • Critical Check: Ensure the solution turns slightly yellow (characteristic of activated HATU species).

  • Addition: Add 4-(4-Methylpyrimidin-2-yl)aniline (1.0 equiv) in one portion.

  • Reaction: Stir at 50–60 °C for 4–12 hours.

    • Why Heat? Unlike simple anilines, this deactivated amine requires thermal energy to overcome the activation barrier.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (3x) and brine. The pyrimidine ring makes the product slightly polar; ensure no product is lost in the aqueous layer (check with LCMS).

Alternative: If HATU fails, convert the acid to an acid chloride using oxalyl chloride/DMF (cat.) in DCM, then react with the aniline in the presence of pyridine or DMAP.

Protocol B: Buchwald-Hartwig Amination (Pd-Catalyzed)

Use this for coupling the aniline with aryl halides.[2]

Rationale: The pyrimidine nitrogens will displace standard phosphine ligands (like PPh₃), deactivating the Palladium. You must use bulky, electron-rich biaryl phosphine ligands or chelating ligands that bind Pd tighter than the substrate does.

Recommended System:

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos or XPhos (for aryl chlorides/bromides). These bulky ligands prevent the pyrimidine from coordinating to the Pd center.

  • Base: Cs₂CO₃ (weak base, good functional group tolerance) or NaOtBu (strong base, faster reaction).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed).

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the aryl halide (1.0 equiv), 4-(4-Methylpyrimidin-2-yl)aniline (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Degassing: Evacuate and backfill with Argon (3 cycles). This is critical; oxygen kills the active catalytic species faster than the poisoning effect.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.15 M) and base (Cs₂CO₃, 2.0 equiv).

  • Heating: Seal and heat to 100–110 °C for 12–18 hours.

  • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand (0.01 equiv) after 6 hours.

Troubleshooting & Decision Logic

Use this decision tree to select the correct synthetic route based on your specific failure mode.

Optimization Start Reaction Failed? Check_LCMS Analyze LCMS: Is Starting Material (SM) remaining? Start->Check_LCMS SM_Remaining Yes: SM Remaining (Low Conversion) Check_LCMS->SM_Remaining Incomplete No_SM No: Complex Mixture (Decomposition) Check_LCMS->No_SM Messy Temp_Check Increase Temp to 80-100°C SM_Remaining->Temp_Check Amide Coupling Ligand_Check Switch to BrettPhos/XPhos (Prevent Poisoning) SM_Remaining->Ligand_Check Pd-Coupling Base_Check Switch to weaker base (Cs2CO3 or K3PO4) No_SM->Base_Check Activation_Check Switch to Acid Chloride (Higher Electrophilicity) Temp_Check->Activation_Check Still Fails Scavenger Add CuI co-catalyst (Ullmann-type mechanism) Base_Check->Scavenger

Figure 2: Optimization logic for reactions involving 4-(4-Methylpyrimidin-2-yl)aniline.

References

  • Electronic Effects on Rotational Barriers: Title: Rotational Behavior of N-(5-Substituted-pyrimidin-2-yl)anilines: Relayed Electronic Effect in Two N-Ar Bonds. Source:J. Org. Chem. (via ACS Publications). URL:[Link]

  • Nucleophilicity Parameters (Mayr's Equation): Title: Nucleophilicities of para-substituted aniline radical cations in acetonitrile. Source:ResearchGate.[3] URL:[Link]

  • Buchwald-Hartwig Optimization for Heterocycles: Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Source:PMC (NIH). URL:[Link]

  • Catalyst Poisoning Mechanisms: Title: Poisoning and deactivation of palladium catalysts.[3][4][5] Source:Journal of Molecular Catalysis A: Chemical. URL:[Link]

  • General Reactivity of Pyrimidinyl Anilines: Title: 4-(Pyrimidin-2-yl)aniline | PubChem Compound Summary.[6] Source:National Library of Medicine. URL:[Link]

Sources

Comparative Guide: Synthetic Architectures for 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive review of synthetic strategies for 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 474397-16-5), a critical pharmacophore in kinase inhibitor development (e.g., Imatinib analogs).

Executive Summary

The synthesis of 4-(4-Methylpyrimidin-2-yl)aniline is a study in the trade-off between convergent modularity and linear atom economy .

  • The "Process" Winner: The Amidine-Enaminone Cyclocondensation route is the industrial standard. It offers high atom economy, uses inexpensive starting materials (4-nitrobenzonitrile), and avoids heavy metal scavenging.

  • The "Discovery" Winner: The Suzuki-Miyaura Cross-Coupling route is superior for rapid analoging and medicinal chemistry, allowing late-stage diversification, though it suffers from higher costs and palladium contamination risks.

Part 1: Mechanistic Pathways & Comparative Analysis
Method A: De Novo Pyrimidine Construction (The Amidine Route)

This method builds the pyrimidine ring directly onto the phenyl scaffold. It is the preferred route for kilogram-scale manufacturing due to the low cost of reagents.

  • Mechanism: The reaction proceeds via a [3+3] cyclocondensation between 4-aminobenzamidine (a 1,3-binucleophile) and 4-(dimethylamino)-3-buten-2-one (a 1,3-dielectrophile). The amidine nitrogen attacks the enaminone's

    
    -carbon, followed by intramolecular cyclization and elimination of dimethylamine and water.
    
  • Precursor Note: While 4-aminobenzamidine can be used directly, it is often generated in situ from 4-nitrobenzamidine to prevent aniline interference, followed by a final reduction step.

AmidineRoute Start 4-Aminobenzamidine (HCl Salt) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Base catalyzed) Reagent 4-(Dimethylamino)- 3-buten-2-one Reagent->Inter Prod 4-(4-Methylpyrimidin- 2-yl)aniline Inter->Prod Cyclization & Elimination Byprod Byproducts: DMA, H2O Inter->Byprod

Figure 1: Mechanism of the Amidine-Enaminone Cyclocondensation.

Method B: Modular Cross-Coupling (The Suzuki Route)

This route couples two pre-formed aromatic rings. It is ideal when a library of pyrimidine analogs is required.

  • Mechanism: Palladium-catalyzed cross-coupling between 4-aminophenylboronic acid pinacol ester and 2-chloro-4-methylpyrimidine . The cycle involves oxidative addition of the aryl chloride to Pd(0), transmetallation with the boronate, and reductive elimination to form the C-C biaryl bond.

  • Critical Control: The free amine on the boronic acid can poison the catalyst or participate in Buchwald-Hartwig side reactions. Using the N-Boc protected aniline or optimizing the ligand (e.g., SPhos, XPhos) is often necessary.

SuzukiRoute Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd + Substrate 1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Substrate 2 (Base) TransMet->Pd0 Regeneration Prod Product (Biaryl) TransMet->Prod Reductive Elimination Sub1 2-Chloro-4- methylpyrimidine Sub1->OxAdd Sub2 4-Aminophenyl- boronic acid Sub2->TransMet

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling for biaryl synthesis.

Part 2: Performance Comparison
MetricMethod A: Amidine Cyclocondensation Method B: Suzuki Coupling
Overall Yield High (75-85%) Moderate (60-75%)
Atom Economy Excellent (Small byproducts: H2O, DMA)Poor (Stoichiometric boronic waste)
Cost Low (Commodity reagents)High (Pd catalyst, Boronic acids)
Scalability High (Kg to Ton scale)Low/Medium (Heat transfer, cost)
Purification Crystallization (often sufficient)Chromatography (Pd removal required)
Reaction Time 12–24 Hours2–6 Hours (Microwave feasible)
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis via Amidine Cyclocondensation (Recommended for Scale)

Based on modified procedures from US5414086 and J. Het. Chem.

Reagents:

  • 4-Aminobenzamidine dihydrochloride (1.0 equiv)

  • 4-(Dimethylamino)-3-buten-2-one (1.1 equiv) [Enaminone]

  • Sodium Ethoxide (2.5 equiv)

  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Free Base Formation: Charge a reaction vessel with 4-aminobenzamidine dihydrochloride (10 mmol) and absolute ethanol (20 mL). Cool to 0°C.

  • Neutralization: Add Sodium Ethoxide (25 mmol, 21% wt in EtOH) dropwise under nitrogen. Stir for 30 mins. Note: NaCl will precipitate.

  • Condensation: Add 4-(dimethylamino)-3-buten-2-one (11 mmol) in one portion.

  • Reflux: Heat the mixture to reflux (78°C) for 12 hours. Monitor by TLC (DCM:MeOH 9:1) or HPLC.

  • Workup: Cool to room temperature. Concentrate the solvent to ~25% volume under reduced pressure.

  • Precipitation: Pour the residue into ice-cold water (50 mL). The product usually precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water to afford off-white crystals.

    • Validation: Melting point ~198-200°C. 1H NMR should show characteristic pyrimidine doublets at ~8.5 and ~7.0 ppm.

Protocol B: Synthesis via Suzuki Coupling (Recommended for Screening)

Based on standard boronic acid coupling protocols.

Reagents:

  • 2-Chloro-4-methylpyrimidine (1.0 equiv)

  • 4-Aminophenylboronic acid pinacol ester (1.1 equiv)

  • Pd(dppf)Cl2·DCM (0.05 equiv)

  • Potassium Carbonate (2 M aq. solution, 3.0 equiv)

  • 1,4-Dioxane[1][2]

Step-by-Step Workflow:

  • Degassing: In a microwave vial or Schlenk flask, combine the aryl chloride (1.0 mmol), boronate ester (1.1 mmol), and Pd catalyst (0.05 mmol). Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) and 2M K2CO3 (1.5 mL).

  • Reaction: Heat to 90°C (oil bath) or 110°C (microwave) for 2 hours.

  • Extraction: Dilute with Ethyl Acetate, wash with brine. Dry organic layer over Na2SO4.[2]

  • Purification: Flash column chromatography (Hexane:EtOAc gradient) is required to remove Pd residues and protodeboronated byproducts.

References
  • Zimmermann, J., et al. (1997). "Phenylamino-pyrimidine (PAP) - derivatives: A new class of potent and selective BCR-ABL tyrosine kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 7(2), 187-192.
  • Fischer, W., et al. (1995). "Process for the preparation of 4-methylpyrimidines." U.S. Patent 5,414,086. Link

  • Bagley, M. C., et al. (2010). "Microwave-assisted synthesis of pyrimidines from alkynes." Synlett, 2010(11), 1623-1626. (Modern enaminone equivalents).
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Synthesis of Pyrimidine-Aniline Intermediates." Link

Sources

benchmarking the efficiency of 4-(4-Methylpyrimidin-2-yl)aniline in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide benchmarks 4-(4-Methylpyrimidin-2-yl)aniline (4-MPA) as a core scaffold for Type I and Type II kinase inhibitors. Unlike the ubiquitous N-linked anilinopyrimidines (found in Imatinib/Nilotinib), 4-MPA represents a C-linked biaryl scaffold .

Key Findings:

  • Synthesis Efficiency: 4-MPA offers a 15–20% higher overall yield in downstream derivatization compared to N-linked isosteres due to the enhanced nucleophilicity of the aniline nitrogen, which is electronically decoupled from the pyrimidine ring.

  • Metabolic Stability: The C-C biaryl linkage eliminates the oxidative liability of the bridging amine found in traditional scaffolds, improving microsomal stability (

    
    ) by ~40%.
    
  • Binding Kinetics: The rigid biaryl axis reduces the entropic penalty upon binding, though it requires precise conformational pre-organization compared to flexible N-linked alternatives.

Structural Analysis & Role in Drug Design[1]

The Scaffold: 4-(4-Methylpyrimidin-2-yl)aniline

The molecule consists of a central aniline ring substituted at the para-position with a 4-methylpyrimidine-2-yl group.

  • Role: Acts as the "Hinge Binder" (pyrimidine N1/N3 interaction) and the "Linker" (aniline amine) to the hydrophobic back pocket.

  • Differentiation: Most FDA-approved kinase inhibitors (e.g., Pazopanib, Palbociclib) utilize an amino-pyrimidine (C-N-C) linkage. 4-MPA utilizes a biaryl (C-C) linkage.

Comparative Isosteres

To objectively benchmark 4-MPA, we compare it against two industry standards:

  • Alternative A (The Gold Standard): N-(4-methylpyrimidin-2-yl)benzene-1,4-diamine (The flexible N-linked analog).

  • Alternative B (The Isomer): 3-(4-Methylpyrimidin-2-yl)aniline (The meta-substituted geometric isomer).

Comparative Benchmarking Data

The following data aggregates experimental averages from internal optimization campaigns and literature precedents regarding 2-arylpyrimidine synthesis.

Table 1: Synthesis & Physicochemical Efficiency
Metric4-MPA (Product) Alt A (N-Linked) Alt B (Meta-Isomer) Interpretation
Synthesis Yield (Core) 88% (Suzuki)92% (SNAr)85% (Suzuki)SNAr is kinetically faster, but Suzuki for 4-MPA is robust and scalable.[1]
Amide Coupling Yield 94% 78%91%The N-linked bridge in Alt A withdraws electron density from the aniline, reducing nucleophilicity. 4-MPA retains high reactivity.
Solubility (pH 7.4) 45 µM 120 µM55 µMThe rigid biaryl system of 4-MPA reduces aqueous solubility compared to the flexible, polarizable Alt A.
Metabolic Stability (

)
>60 min 35 min>60 minThe C-C bond is impervious to N-dealkylation/oxidation common in Alt A.
Table 2: Kinase Selectivity Profile (Representative IC50)

Data normalized for a generic Type II inhibitor motif (Urea-linked trifluoromethyl-phenyl tail).

Target Kinase4-MPA Core Alt A Core Mechanistic Insight
VEGFR2 12 nM8 nMAlt A's flexibility allows better induced fit in the ATP pocket.
B-Raf (V600E) 45 nM150 nM4-MPA's rigidity locks the inhibitor in the active conformation required for B-Raf, enhancing potency.
Selectivity Score (S10) 0.150.354-MPA is generally more selective due to steric constraints imposed by the biaryl bond.

Experimental Protocols

Protocol A: Synthesis of 4-(4-Methylpyrimidin-2-yl)aniline (Suzuki Coupling)

Rationale: We utilize a Suzuki-Miyaura coupling rather than cyclization to allow for modular diversification of the phenyl ring later.

Reagents:

  • 4-Aminophenylboronic acid pinacol ester (1.0 eq)

  • 2-Chloro-4-methylpyrimidine (1.1 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2.0 M aq, 3.0 eq)

  • 1,4-Dioxane (0.2 M concentration)

Step-by-Step Workflow:

  • Inertion: Charge a reaction vessel with the boronate ester, chloropyrimidine, and Pd catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃.

  • Reflux: Heat the mixture to 90°C for 4 hours . Note: Monitor via LC-MS. The disappearance of the chloropyrimidine is the rate-limiting indicator.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc gradient 0-50%).

  • Validation: Product should appear as a pale yellow solid. Expected MS (ESI+): m/z 186.1 [M+H]⁺.

Protocol B: Downstream Urea Formation (Kinase Inhibitor Synthesis)

Rationale: This step benchmarks the nucleophilicity of the aniline.

  • Dissolve 4-MPA (1.0 eq) in anhydrous THF.

  • Add Triethylamine (1.5 eq).

  • Add 3-(Trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Observation: 4-MPA typically precipitates the urea product within 30 minutes due to high reactivity. Alt A (N-linked) often requires heating to 60°C or overnight stirring.

Mechanistic Visualization

Figure 1: Synthesis & Reactivity Flow

This diagram illustrates the comparative synthesis pathways and the electronic impact on downstream coupling.

SynthesisComparison cluster_0 4-MPA (Biaryl) Route cluster_1 Alternative (N-Linked) Route Boronic 4-Aminophenyl Boronic Ester Suzuki Suzuki Coupling (Pd cat, Base) Boronic->Suzuki Chloro 2-Chloro-4- methylpyrimidine Chloro->Suzuki MPA 4-MPA (Biaryl Scaffold) Suzuki->MPA e_rich Electron-Rich Aniline MPA->e_rich Electronic Decoupling Target Target Kinase Inhibitor (Urea) e_rich->Target Fast Reaction (High Yield) Diamine p-Phenylenediamine SNAr SNAr Displacement (Acid/Heat) Diamine->SNAr Chloro2 2-Chloro-4- methylpyrimidine Chloro2->SNAr AltA N-Linked Scaffold SNAr->AltA e_poor Electron-Deficient Aniline AltA->e_poor Resonance Withdrawal e_poor->Target Slow Reaction (Mod. Yield)

Caption: Comparative synthesis efficiency. The Biaryl route (Top) preserves aniline nucleophilicity, facilitating faster downstream derivatization compared to the N-linked route (Bottom).

Expert Analysis & Recommendations

When to use 4-MPA:
  • Targeting Type II Kinases: If your design requires a "deep pocket" binder (e.g., B-Raf, p38 MAPK), the rigid biaryl bond of 4-MPA orients the urea/amide tail effectively into the DFG-out allosteric pocket.

  • Metabolic Liabilities: If your lead candidate suffers from rapid clearance due to N-oxidation or cleavage of the central linker, switching to the 4-MPA biaryl scaffold is a validated bioisosteric replacement.

When to avoid 4-MPA:
  • Solubility-Limited Campaigns: If the final inhibitor is highly lipophilic (cLogP > 4.5), the extra rigidity and lack of the polar amine linker in 4-MPA will further reduce aqueous solubility. In these cases, the N-linked scaffold (Alternative A) is preferred for its lower LogP.

Final Verdict

4-(4-Methylpyrimidin-2-yl)aniline is a high-efficiency intermediate that outperforms traditional anilinopyrimidines in synthetic reactivity and metabolic stability. While it imposes stricter conformational requirements on the target kinase, it yields inhibitors with superior selectivity profiles.

References

  • Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2. ACS Med.[1][2] Chem. Lett. (2014).[3] Comparative SAR of pyrimidine scaffolds.

  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives. PubMed Central. Analysis of Class III RTK selectivity.

  • Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives. MDPI. Detailed synthesis protocols for pyrimidine-aniline couplings.

  • Crystal structure of 4-methyl-3-[4-(3-pyridyl)pyrimidin-2-yloxy]aniline. PubMed. Structural analysis of related biaryl/ether kinase inhibitor intermediates.

Sources

Spectroscopic Differentiation of 4-(4-Methylpyrimidin-2-yl)aniline and its Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Type II kinase inhibitors (e.g., Imatinib analogs), the 4-(4-Methylpyrimidin-2-yl)aniline scaffold is a critical pharmacophore. Its efficacy relies entirely on the precise geometry of the pyrimidine-aniline linkage, which dictates ATP-binding pocket affinity.

However, the condensation reactions used to synthesize this core (typically involving guanidines and


-diketones) often yield regioisomers  that are difficult to separate by standard HPLC methods. These isomers possess identical molecular weights (MW 185.23) and similar polarities but exhibit drastically different biological activities.

This guide provides a definitive spectroscopic workflow to distinguish the target molecule from its three most common synthetic impurities:

  • The Meta-Isomer: 3-(4-Methylpyrimidin-2-yl)aniline (arising from impure starting aniline).

  • The 5-Methyl Isomer: 4-(5-Methylpyrimidin-2-yl)aniline (arising from symmetric diketone contamination).

  • The Linkage Isomer: 4-(2-Methylpyrimidin-4-yl)aniline (arising from inverse condensation regioselectivity).

Comparative Spectroscopic Analysis

The following data matrix synthesizes experimental observations and theoretical shifts derived from standard substituent effects in pyrimidine systems.

Table 1: Critical NMR & MS Differentiators
FeatureTarget: 4-(4-Me-pyrim-2-yl)aniline Isomer A: Meta-Aniline Analog Isomer B: 5-Methyl Analog Isomer C: Linkage Isomer (4-yl)
Symmetry (Aniline) AA'BB' System (Para)ABCD System (Meta)AA'BB' System (Para)AA'BB' System (Para)
Pyrimidine Protons 1H Doublet + 1H Doublet (

Hz)
1H Doublet + 1H Doublet2H Singlets (H4/H6 equiv)1H Doublet + 1H Doublet
Methyl Shift (

)

ppm (s)

ppm (s)

ppm (s)

ppm (s)
Key NOE Correlation Methyl

H5 (Pyrimidine)
Methyl

H5 (Pyrimidine)
Methyl

H4/H6
Methyl

H5 (Pyrimidine)
MS Fragmentation

185

106 (loss of Pyrimidine)
SimilarSimilarDistinct retro-Diels-Alder pattern

Technical Insight: The most dangerous imposter is Isomer C (Linkage Isomer) . It retains the para-aniline symmetry and the doublet-doublet pyrimidine pattern. It can only be definitively distinguished by HMBC (Heteronuclear Multiple Bond Correlation) or subtle shifts in the H6 proton signal.

Detailed Experimental Protocols

Protocol A: Definitive NMR Characterization

Rationale: 1H NMR is sufficient for 90% of cases, but NOESY/HMBC is required for absolute structural assignment of the pyrimidine ring orientation.

Reagents:

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    due to solubility and H-bonding stabilization of amine protons).
  • Internal Standard: TMS (0.00 ppm).

Step-by-Step Workflow:

  • Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL DMSO-

    
    . Ensure the solution is homogenous; filter if cloudy to prevent line broadening.
    
  • Acquisition (1H): Acquire a standard proton spectrum (min 16 scans).

    • Checkpoint 1: Look at the region 6.5–8.0 ppm. Do you see two distinct "roofed" doublets (AA'BB') for the aniline?

      • Yes: Proceed to Step 3.

      • No (Complex Multiplet): You have the Meta-Isomer . Stop.

  • Acquisition (Pyrimidine Check): Examine the pyrimidine protons (typically one signal

    
     ppm and one 
    
    
    
    ppm).
    • Checkpoint 2: Are they doublets (

      
       Hz)?
      
      • Yes: You have a 4-substituted or 2-substituted system. Proceed to Step 4.

      • No (Singlets): You have the 5-Methyl Isomer . Stop.

  • Advanced Differentiation (NOESY/HMBC):

    • Run a 2D NOESY experiment.

    • Target Confirmation: Look for a cross-peak between the Methyl singlet (~2.35 ppm) and the upfield pyrimidine doublet (H5, ~6.8 ppm).

    • Linkage Isomer Confirmation: In the 4-(2-methylpyrimidin-4-yl)aniline isomer, the methyl is at position 2 (between the nitrogens). It will show NO strong NOE to the ring protons H5/H6, or very weak long-range interactions compared to the Target.

Protocol B: LC-MS/MS Fragmentation Analysis

Rationale: When NMR is unavailable or for trace impurity detection.

Instrument: Q-TOF or Triple Quadrupole MS. Mode: ESI Positive (+).

  • Method: Gradient elution (5% to 95% Acetonitrile/Water + 0.1% Formic Acid) on a C18 column.

  • Target Identification (

    
     186 [M+H]+): 
    
    • Look for the retention time (RT). The Target (2-yl attachment) is typically less polar than the Linkage Isomer (4-yl attachment) due to the shielding of the pyrimidine nitrogens by the aniline ring current.

  • Fragmentation (MS2):

    • Target: Major fragment at

      
       92 (Aniline radical cation) and 
      
      
      
      119 (Methylpyrimidinium).
    • Linkage Isomer: Often shows a higher abundance of fragments related to ring opening due to the lower stability of the 4-aniline linkage under collision-induced dissociation (CID).

Visualizing the Decision Tree

The following diagram illustrates the logical flow for identifying the correct isomer using the data described above.

IsomerIdentification Start Start: Unknown Isomer (MW 185.2) AnilineCheck Step 1: Analyze Aniline Region (6.5 - 7.5 ppm) Start->AnilineCheck MetaIsomer Result: Meta-Isomer (Multiplet/ABCD pattern) AnilineCheck->MetaIsomer Complex Splitting ParaPath Result: Para-Isomer (AA'BB' Doublets) AnilineCheck->ParaPath Symmetric Doublets PyrimCheck Step 2: Analyze Pyrimidine Protons (Splitting Pattern) ParaPath->PyrimCheck FiveMeIsomer Result: 5-Methyl Isomer (Two Singlets) PyrimCheck->FiveMeIsomer Singlets FourMePath Result: 4-Methyl / 2-Methyl (Two Doublets, J~5Hz) PyrimCheck->FourMePath Doublets NOESYCheck Step 3: NOESY Experiment (Methyl Group Interactions) FourMePath->NOESYCheck Target CONFIRMED TARGET 4-(4-Methylpyrimidin-2-yl)aniline (NOE: Me <-> H5) NOESYCheck->Target Strong Cross-peak LinkageIsomer Result: Linkage Isomer 4-(2-Methylpyrimidin-4-yl)aniline (No strong NOE to ring H) NOESYCheck->LinkageIsomer No Cross-peak

Figure 1: Analytical decision tree for the spectroscopic differentiation of 4-(4-Methylpyrimidin-2-yl)aniline isomers.

References

  • National Institute of Standards and Technology (NIST). (2023). Pyrimidine, 4-methyl- Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Retrieved October 26, 2023, from [Link]

  • MDPI. (2024). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives. Molecules. Retrieved October 26, 2023, from [Link]

  • PubChem. (2023). 4-(pyrimidin-2-yl)aniline Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved October 26, 2023, from [Link]

Sources

Safety Operating Guide

4-(4-Methylpyrimidin-2-yl)aniline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Release" Mandate

As researchers handling 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 95245-30-0), we must recognize that this compound is not merely "chemical waste"; it is a bioactive intermediate (often associated with kinase inhibitor synthesis, such as Imatinib) with significant aquatic toxicity and potential mutagenic properties.[1]

The Directive: There is zero tolerance for drain disposal. The only acceptable end-of-life pathway is high-temperature incineration with flue gas scrubbing.[1] This guide replaces generic "bin-it" advice with a validated workflow ensuring operator safety and regulatory compliance.

Chemical Profile & Hazard Logic

To dispose of a chemical safely, you must understand its reactivity.[1] This compound combines an aniline moiety with a pyrimidine ring.[1]

Parameter Data / Characteristic Operational Implication
CAS Number 95245-30-0Use for waste manifesting and inventory tracking.[1][2]
Functional Group Aromatic Amine / PyrimidineBasic nature. Incompatible with strong acids and oxidizers.[1]
Key Hazards Acute Tox (Oral/Dermal), Skin Sensitizer, Aquatic Chronic 1Double-bagging required to prevent dust inhalation.[1] No sink disposal.
Combustion High Nitrogen ContentIncineration generates NOx; facility must have scrubbers.[1]

Scientific Insight – The Nitrosamine Risk: Because this molecule contains a secondary/aromatic amine structure, accidental contact with nitrosating agents (e.g., nitrites, nitrous acid) can form nitrosamines , which are potent carcinogens.[1] Strict segregation from oxidizing acids (Nitric, Chromic) in the waste stream is mandatory. [1]

Pre-Disposal Treatment & Segregation

Do not treat this waste at the bench (e.g., do not attempt chemical deactivation unless part of a validated SOP).[1] The risk of generating more toxic byproducts outweighs the benefit.[1]

Step 1: Segregation
  • Stream: Solid Organic Hazardous Waste.[1]

  • Incompatibilities: Never commingle with:

    • Oxidizers (Fire/Explosion risk).[1]

    • Strong Acids (Exothermic salt formation).[1]

    • Halogenated Solvents (Keep separate to reduce incineration costs, though chemically compatible).[1]

Step 2: Packaging (The "Double-Containment" Standard)
  • Primary Container: Place the solid or residual filter cake into a clear, chemically resistant polyethylene bag or a wide-mouth HDPE jar.

  • Solvent Wetting: If the solid is dry and dusty, dampen slightly with a compatible solvent (e.g., Methanol) to suppress aerosolization before sealing.[1]

  • Secondary Container: Place the primary container inside a secondary high-density polyethylene (HDPE) drum or bucket approved for hazardous waste.

Operational Disposal Workflow

The following decision tree illustrates the logic flow from generation to final destruction.

DisposalWorkflow Start Waste Generation (4-(4-Methylpyrimidin-2-yl)aniline) StateCheck State Characterization Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid Segregation Segregation Check (Isolate from Acids/Oxidizers) Solid->Segregation Liquid->Segregation PackagingSol Packaging (Solid) Double Bag (LDPE) -> HDPE Drum Segregation->PackagingSol Pass PackagingLiq Packaging (Liquid) Glass/HDPE Carboy (No Metal Cans if Acidic) Segregation->PackagingLiq Pass Labeling Labeling 'Hazardous Waste - Toxic/Irritant' List: Aromatic Amine PackagingSol->Labeling PackagingLiq->Labeling Handoff EHS / Vendor Pickup Labeling->Handoff Destruction Final Destruction Incineration (Rotary Kiln) Handoff->Destruction

Figure 1: Validated decision matrix for the segregation and packaging of aminopyrimidine waste.

Regulatory Compliance & Waste Codes

Proper coding ensures the incineration facility treats the waste correctly.[1]

  • United States (RCRA):

    • While not explicitly P-listed or U-listed by specific CAS, this material is often managed under D001 (if flammable solvent is present) or as a Non-RCRA Regulated Hazardous Waste (if solid), but best practice dictates treating it as toxic.[1]

    • If the waste stream contains unreacted aniline or pyridine solvents, apply codes U012 (Aniline) or D038 (Pyridine) [1, 5].[1]

  • European Union (EWC):

    • 07 05 01 *: Aqueous washing liquids and mother liquors.[1]

    • 07 05 13 *: Solid wastes containing hazardous substances.[1]

Emergency Spill Procedures

If a spill occurs outside the fume hood:

  • Evacuate & PPE: Clear the immediate area. Don full PPE: Nitrile gloves (double layer), lab coat, and N95/P100 respirator (dust inhalation is the primary acute risk).[1]

  • Containment: Do not dry sweep.[1] Cover the spill with a wet paper towel or an inert absorbent (vermiculite) dampened with water to prevent dust generation.[1]

  • Decontamination:

    • Scoop the wet material into a waste bag.[1]

    • Clean the surface with a mild acid solution (e.g., 1M HCl) to solubilize and remove amine residues, followed by soap and water.[1] Note: Collect all cleaning materials as hazardous waste.[1]

References

  • LGC Standards. (2025). 4-(4-Methylpyrimidin-2-yl)aniline - Product Information & CAS 95245-30-0.[1][3] Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Aromatic Amines and Pyrimidine Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2025).[1][4][5] Disposal of Aminopyrimidines and Hazardous Organic Solids. Retrieved from

  • US Environmental Protection Agency (EPA). (2025). RCRA Hazardous Waste Codes (K-List and U-List). Retrieved from [1]

  • PubChem. (2025).[1] 4-(Pyridin-2-yl)aniline Compound Summary (Structural Analog Data). Retrieved from

Sources

Personal protective equipment for handling 4-(4-Methylpyrimidin-2-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Handling 4-(4-Methylpyrimidin-2-yl)aniline (CAS: 95245-30-0 / 474397-16-5) requires a safety strategy that goes beyond generic laboratory standards. As a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Imatinib), this compound combines the toxicity profile of an aromatic amine with the biological activity of a pyrimidine .

The primary safety challenge is not just acute toxicity, but the compound's potential for dermal absorption and sensitization . The lipophilic pyrimidine ring facilitates the transport of the aniline moiety across biological membranes, making skin contact a critical vector for exposure.

Chemical Identity & Hazard Overview
PropertyDetail
Chemical Name 4-(4-Methylpyrimidin-2-yl)aniline
CAS Number 95245-30-0 (Commercial) / 474397-16-5 (ECHA)
Molecular Formula C₁₁H₁₁N₃
Physical State Pale yellow to off-white solid (Powder/Crystal)
Key Hazards (GHS) H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.H315/H319: Causes skin/eye irritation.H335: May cause respiratory irritation.H411: Toxic to aquatic life with long-lasting effects (Class inference).[1][2][3][4][5][6]

Risk Assessment: The "Why" Behind the PPE

Effective safety protocols rely on understanding the mechanism of exposure, not just the regulation.

  • The Permeation Vector: Aromatic amines are notorious for permeating disposable nitrile gloves. While 4-(4-Methylpyrimidin-2-yl)aniline is a solid, once dissolved in organic solvents (DMSO, Methanol, DCM) during synthesis, the breakthrough time of standard 4-mil nitrile gloves can drop to <15 minutes .

  • The Dust Vector: As a fine powder, electrostatic charging during weighing can cause particle dispersion. Inhalation poses a risk of respiratory sensitization and systemic absorption via the lung-blood barrier.

  • The Systemic Risk: Like many anilines, there is a theoretical risk of methemoglobinemia (oxidation of hemoglobin) upon significant exposure, although this is more acute in liquid anilines.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to provide a self-validating safety system . If the task changes, the PPE must scale accordingly.[7]

Protection ZoneStandard Handling (Solids/Weighing)High-Risk Handling (Solutions/Synthesis)Technical Rationale
Respiratory N95 / P2 Respirator (Fit-tested)P100 / P3 Half-Mask or Fume HoodPrevents sensitization from airborne particulates.
Dermal (Hands) Double Nitrile (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield®) liner under NitrileAromatic amines permeate nitrile. Laminate films provide >480 min breakthrough protection.
Ocular Safety Glasses with side shieldsChemical Goggles (Indirect vented)Protects against splashes which can be absorbed through the tear ducts.
Body Lab Coat (Cotton/Poly blend)Tyvek® Sleeves or ApronDisposable barriers prevent contamination of reusable lab coats.
Visualization: PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the physical state of the chemical.

PPE_Decision_Tree cluster_legend Legend Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution Solution / Liquid State->Solution Dissolved Weighing Weighing < 1g? Solid->Weighing Synthesis Reaction / Workup Solution->Synthesis Protocol_A PROTOCOL A: Double Nitrile N95 Mask Safety Glasses Weighing->Protocol_A Yes Protocol_B PROTOCOL B: Laminate Gloves (Required) Fume Hood Sash <18" Chemical Goggles Weighing->Protocol_B No (Large Scale) Synthesis->Protocol_B Risk_Low Standard Risk Risk_High High Risk

Figure 1: PPE Selection Logic based on physical state and operational scale.

Operational Protocols

A. Weighing & Transfer (The "Static" Risk)

Context: Static electricity can cause the powder to "jump" or disperse.

  • Engineering Control: Use a static-dissipative balance enclosure or work inside a chemical fume hood.

  • Technique:

    • Place a black anti-static mat inside the hood (makes white powder spills visible).

    • Use an anti-static gun on the weighing boat before adding the chemical.

    • Do not use a spatula that has been cleaned with acetone and not fully dried (solvent residues attract powder).

  • Decontamination: Wipe the balance area with a wet paper towel (water/surfactant) before removing hands from the hood. This captures invisible dust.

B. Synthesis & Solvation (The "Permeation" Risk)

Context: Once dissolved, the chemical becomes a mobile threat.

  • Glove Discipline: If using DCM (Dichloromethane) or DMSO, standard nitrile gloves are useless after contact.

    • Protocol: Wear Silver Shield® (Laminate) gloves as liners. Wear standard nitrile gloves over them for dexterity and grip.

  • Sash Height: Keep the fume hood sash at the lowest possible working height (below the breathing zone) to create a physical barrier against splashes.

C. Emergency Response: Spills

Context: Immediate containment prevents lab-wide contamination.

Spill_Response Accident Spill Detected Type Identify State Accident->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Action_Powder 1. Cover with wet paper towel (Prevents dust) 2. Wipe up Powder->Action_Powder Action_Liquid 1. Absorb with vermiculite 2. Do NOT use paper towels (Rapid permeation) Liquid->Action_Liquid Disposal Double Bag -> HazWaste Action_Powder->Disposal Action_Liquid->Disposal

Figure 2: Differential response workflow for dry vs. liquid spills.

Disposal & Environmental Compliance

4-(4-Methylpyrimidin-2-yl)aniline should be treated as hazardous to the aquatic environment .

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids - Aromatic Amines."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent. Do not pour down the sink.

  • Contaminated PPE: Heavily contaminated gloves or mats must be disposed of as solid hazardous waste, not regular trash.

References

  • European Chemicals Agency (ECHA). (n.d.). Substance Infocard: 4-(4-methylpyrimidin-2-yl)aniline. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity. National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

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